Etretinate
Description
This compound is a retinoid, an enoate ester and an ethyl ester. It has a role as a keratolytic drug.
This compound is a medication used to treat severe psoriasis. It is a synthetic aromatic retinoid. The mechanism of action of this compound is still incompletely understood although, like retinoic acid, it is thought to interfere with the terminal differentiation of keratinocytes. It is thought to bind to the retinoic acid receptors. This compound is also believed to enhance the binding of cAMP to the regulatory RI subunit of cAMP dependent protein kinases. This compound was taken off the market in Canada in 1996 and America in 1998 due to the risk of birth defects. This compound is now used to treat T-cell lymphomas. It also appears to inhibit NADH oxidase activity.
This compound is a synthetic oral retinoid that is a prodrug of acitretin. this compound activates retinoid receptors, causing an induction of cell differentiation, inhibition of cell proliferation, and inhibition of tissue infiltration by inflammatory cells. this compound is no longer commercially available in the U.S. due to the extended potential for teratogenic effects related to its long half-life. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1986 and is indicated for psoriasis. It was withdrawn in at least one region.
An oral retinoid used in the treatment of keratotic genodermatosis, lichen planus, and psoriasis. Beneficial effects have also been claimed in the prophylaxis of epithelial neoplasia. The compound may be teratogenic.
See also: Isotretinoin (related); Acitretin (related); Fenretinide (related).
Propriétés
IUPAC Name |
ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMNCQVAMBCHCO-DJRRULDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023036 | |
| Record name | Etretinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
2.2X10-7 mm Hg @ 25 °C /Estimated/ | |
| Record name | ETRETINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
54350-48-0 | |
| Record name | Etretinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54350-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etretinate [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054350480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | etretinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etretinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etretinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETRETINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65M2UDR9AG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETRETINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
104-105 °C | |
| Record name | ETRETINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Etretinate on Keratinocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etretinate, a second-generation synthetic retinoid, has historically been a cornerstone in the management of severe psoriasis and other disorders of keratinization. Although largely succeeded by its active metabolite, acitretin, due to a more favorable pharmacokinetic profile, the cellular and molecular mechanisms of this compound's action on keratinocytes remain a critical area of study for dermatological drug development. This technical guide provides a comprehensive overview of the core mechanisms by which this compound modulates keratinocyte function, with a focus on its effects on proliferation, differentiation, and the underlying signaling pathways.
Core Mechanism of Action: A Multi-faceted Approach
This compound exerts its therapeutic effects on keratinocytes through a combination of genomic and non-genomic actions, primarily mediated by its active metabolite, acitretin. The overarching mechanism involves the modulation of gene expression, leading to a normalization of epidermal homeostasis.
Regulation of Keratinocyte Proliferation and Differentiation
This compound fundamentally alters the hyperproliferative and abnormally differentiated state of psoriatic keratinocytes. Clinical studies have demonstrated that this compound treatment leads to a significant reduction in epidermal thickness and keratinocyte proliferation.[1] In one study, an 8-week course of this compound (0.75 mg/kg/day) resulted in a 62% reduction in keratinocyte proliferation and a 44% decrease in epidermal thickness in psoriatic plaques.[1]
Conversely, this compound promotes the terminal differentiation of keratinocytes, a process that is impaired in psoriasis.[1] This is evidenced by an increase in the production of key differentiation markers such as filaggrin, and an increased number and size of keratohyaline granules.[1]
| Parameter | Effect of this compound | Quantitative Data | Reference |
| Keratinocyte Proliferation | Decrease | 62% reduction after 8 weeks at 0.75 mg/kg/day | [1] |
| Epidermal Thickness | Decrease | 44% decrease after 8 weeks at 0.75 mg/kg/day | [1] |
| Keratinocyte Differentiation | Increase | Increased filaggrin production | [1] |
Interaction with Nuclear Retinoid Receptors
The genomic effects of this compound are mediated through its interaction with two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[2] this compound itself is a prodrug that is metabolized to acitretin, which is the primary ligand for these receptors.[3] There are three subtypes of each receptor: RARα, RARβ, RARγ, and RXRα, RXRβ, RXRγ.
Acitretin binds to RARs, which then form heterodimers with RXRs.[2] This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This modulation of gene expression is the primary driver of this compound's effects on keratinocyte proliferation and differentiation. While specific binding affinities of this compound or acitretin for each receptor subtype are not extensively reported in publicly available literature, it is understood that acitretin is an agonist for all three RAR subtypes.
Modulation of Signaling Pathways
Beyond direct gene regulation via RAREs, this compound's influence extends to other critical signaling pathways within keratinocytes.
-
AP-1 Signaling: The Activator Protein-1 (AP-1) transcription factor, a dimer of proteins from the Jun and Fos families, is a key regulator of keratinocyte proliferation and differentiation. Retinoids are known to antagonize AP-1 activity, which can contribute to their anti-proliferative effects. This antagonism can occur through various mechanisms, including competition for coactivators or direct protein-protein interactions.
-
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a potent driver of keratinocyte proliferation. Retinoids have been shown to modulate EGFR signaling, although the exact mechanism in the context of this compound is complex and may involve both direct and indirect effects on receptor expression and downstream signaling components. Some studies suggest that retinoids can inhibit EGFR signaling, contributing to their anti-proliferative action.
-
Inflammatory Signaling: this compound exhibits significant anti-inflammatory properties. It has been shown to reduce the infiltration of T-lymphocytes into the epidermis and decrease the production of pro-inflammatory cytokines.[1] For instance, this compound treatment has been associated with a 50-65% reduction in CD3+, CD8+, and CD25+ T-lymphocyte subsets in psoriatic lesions.[1] It also suppresses the expression of inflammation-associated proteins like HLA-DR and ICAM-1 by epidermal keratinocytes.[1]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Keratinocyte Cell Culture
-
Cell Lines: Primary Human Epidermal Keratinocytes (HEK) or the immortalized HaCaT cell line are commonly used.
-
Media: Keratinocyte-specific media, such as Keratinocyte Growth Medium (KGM), supplemented with growth factors, is essential. For differentiation studies, the calcium concentration in the medium is often increased.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 70-80% confluency using trypsin-EDTA to detach the cells.
Keratinocyte Proliferation Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability and proliferation.
-
Protocol:
-
Seed keratinocytes in a 96-well plate at a density of approximately 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or acitretin for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized detergent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control.
-
Western Blot Analysis for Differentiation Markers
-
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate.
-
Protocol:
-
Culture and treat keratinocytes with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against differentiation markers (e.g., anti-filaggrin, anti-loricrin, anti-involucrin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
RNA Isolation and RT-qPCR for Gene Expression Analysis
-
Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes.
-
Protocol:
-
Culture and treat keratinocytes with this compound.
-
Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for target genes (e.g., FLG, LOR, IVL, KRT16) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Immunohistochemistry of Skin Biopsies
-
Principle: Immunohistochemistry (IHC) is used to visualize the localization and expression of specific proteins in tissue sections.
-
Protocol:
-
Obtain formalin-fixed, paraffin-embedded skin biopsies from psoriatic lesions before and after this compound treatment.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitopes.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with primary antibodies against markers of proliferation (e.g., Ki-67), differentiation (e.g., keratin 10, keratin 16), or inflammation (e.g., CD3, ICAM-1).
-
Wash and incubate with a labeled secondary antibody.
-
Develop the signal using a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the staining intensity and distribution under a microscope.
-
Conclusion
The mechanism of action of this compound on keratinocytes is a complex and multifactorial process. Its primary therapeutic benefit in hyperproliferative skin disorders like psoriasis stems from its ability to bind to and activate nuclear retinoid receptors, leading to a profound shift in gene expression that favors decreased proliferation and enhanced differentiation. Furthermore, its modulation of key signaling pathways such as AP-1 and EGFR, coupled with its anti-inflammatory effects, contributes to the overall restoration of a more normal epidermal phenotype. A thorough understanding of these core mechanisms is paramount for the development of novel and more targeted therapies for keratinization disorders.
References
- 1. Cellular actions of this compound in psoriasis: enhanced epidermal differentiation and reduced cell-mediated inflammation are unexpected outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Retinoids in psoriasis and disorders of keratinization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
The Journey of Etretinate Through the Body: A Technical Guide to its Pharmacokinetics and Biodistribution in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etretinate, a second-generation synthetic aromatic retinoid, has been a subject of extensive research due to its efficacy in treating severe keratinizing skin disorders such as psoriasis. Its highly lipophilic nature and complex metabolic profile, however, necessitate a thorough understanding of its pharmacokinetic and biodistribution characteristics. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical animal models. The data and methodologies presented herein are intended to serve as a comprehensive resource for researchers and professionals involved in the development and evaluation of retinoid-based therapeutics.
This compound acts as a prodrug, being rapidly metabolized to its pharmacologically active form, acitretin.[1] This metabolic conversion, along with its propensity for storage in adipose tissue, governs its unique pharmacokinetic profile, characterized by a long terminal half-life.[1][2] Understanding these parameters in animal models is crucial for predicting its behavior in humans and for designing safer and more effective therapeutic strategies.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been primarily characterized in rodent models, with some data available for other species. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are summarized below.
Rodent Models (Rat)
Studies in Sprague-Dawley rats have provided a detailed picture of this compound's pharmacokinetics following intravenous administration.[3]
Table 1: Pharmacokinetic Parameters of this compound in Rats (Single IV Dose of 6 mg/kg)
| Parameter | Value | Reference |
| Plasma Half-life (t½) | 1.7 hours | [3] |
| Volume of Distribution (Vd) | 1.7 L/kg | [3] |
| Clearance (CL) | 12 mL/min/kg | [3] |
The relatively short plasma half-life after a single dose contrasts with the much longer terminal elimination half-life observed after chronic administration, which is attributed to the slow release from a deep storage compartment, primarily adipose tissue.[2] The body fat content can significantly impact the drug's disposition, with obese rats showing longer elimination half-lives and slower clearance compared to normal rats.[2]
Other Animal Models
Detailed quantitative pharmacokinetic data for this compound in dogs and rabbits is sparse in publicly available literature. Studies in dogs have focused more on clinical efficacy and safety for conditions like solar-induced squamous cell carcinoma, with dosages typically around 1 mg/kg administered orally twice daily.[4]
Biodistribution and Tissue Accumulation
This compound's high lipophilicity leads to extensive tissue distribution and accumulation, particularly in fat.
Rodent Models (Rat)
Following intravenous administration in rats, this compound is rapidly distributed to highly perfused organs and then redistributes to muscle, skin, and ultimately, adipose tissue.[3]
Table 2: Tissue Distribution of this compound in Rats (Single IV Dose of 6 mg/kg)
| Tissue | Key Findings | Reference |
| Adipose Tissue | Highest tissue/plasma concentration ratio (14 to 1). Maximum concentration reached at 1.5 hours and remained constant up to 96 hours. Serves as a deep compartment for prolonged storage. | [3] |
| Skin | Transient storage with a terminal half-life of 41 hours. | [3] |
| Liver | Rapid uptake, with concentrations of the metabolite acitretin surpassing the parent drug. | [3] |
| Kidney | Similar to the liver, rapid uptake and higher concentrations of acitretin compared to this compound. | [3] |
| Brain | Acitretin concentrations were higher than those of this compound. | [3] |
| Other Lean Tissues | Biphasic elimination with terminal half-lives of 1-6 hours. | [3] |
Metabolism of this compound
This compound undergoes rapid and extensive metabolism, primarily through hydrolysis to its active metabolite, acitretin.[3] This process is a critical determinant of both the therapeutic effect and the pharmacokinetic behavior of the drug.
After 6 hours of administration in rats, approximately 45% of the this compound dose is metabolized to acitretin, and about 40% is converted to unidentified metabolites.[3] The parent drug is generally not detectable in most tissues 12 hours post-dose, with the exception of adipose tissue.[3]
Interestingly, the metabolic pathway is not a one-way street. The re-esterification of acitretin back to this compound has been observed in animal models, a process that can be facilitated by the presence of ethanol.[5]
Caption: Metabolic pathway of this compound.
Experimental Protocols
Representative Biodistribution Study in Rats
This protocol is based on the methodology described in studies investigating the tissue distribution of this compound in Sprague-Dawley rats.[3]
Caption: Experimental workflow for a biodistribution study.
1. Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
2. Drug Administration:
-
Drug: this compound
-
Dose: 6 mg/kg body weight
-
Route: Intravenous (e.g., via tail vein)
-
Vehicle: A suitable vehicle for intravenous administration.
3. Sample Collection:
-
Animals are euthanized at various time points post-administration (e.g., 0.5, 1.5, 3, 6, 12, 24, 48, and 96 hours).
-
Blood samples are collected via cardiac puncture into heparinized tubes and centrifuged to obtain plasma.
-
Tissues of interest (e.g., liver, kidney, brain, muscle, skin, adipose tissue) are excised, rinsed, blotted dry, and weighed.
-
All samples are immediately frozen and stored at -80°C until analysis.
4. Analytical Methodology:
-
Method: High-Performance Liquid Chromatography (HPLC).[3]
-
Sample Preparation: Tissues are homogenized and extracted with an organic solvent system to isolate this compound and its metabolites. Plasma samples may undergo protein precipitation followed by extraction.
-
Chromatographic Conditions: A reversed-phase HPLC system with a suitable column (e.g., C18) is used. The mobile phase composition and gradient are optimized to achieve separation of this compound, acitretin, and 13-cis-acitretin.
-
Detection: UV detection at a specific wavelength (e.g., 365 nm) is commonly employed.
-
Quantification: The concentrations of the analytes are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the compounds.
Conclusion
The pharmacokinetic and biodistribution profile of this compound in animal models is complex, largely dictated by its high lipophilicity and its role as a prodrug for acitretin. The rat model has been invaluable in elucidating the extensive tissue distribution, particularly the significant accumulation and prolonged storage in adipose tissue, which explains the long terminal elimination half-life observed in clinical settings. The rapid metabolism to acitretin underscores the importance of considering both the parent drug and its active metabolite in pharmacokinetic and pharmacodynamic assessments.
While comprehensive quantitative data in other species like dogs and rabbits are less available, the existing information highlights a similar metabolic pathway. Further studies in these and other animal models would be beneficial to refine the interspecies scaling of this compound's pharmacokinetics and to better predict its behavior in humans. This technical guide provides a foundational understanding for researchers working to develop the next generation of retinoid therapies with improved safety and efficacy profiles.
References
- 1. karger.com [karger.com]
- 2. Systemic pharmacokinetics of acitretin, this compound, isotretinoin, and acetylenic retinoids in guinea pigs and obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of tissue distribution and elimination of retinoid drugs in the rat. II. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of recent clinical pharmacokinetic studies with acitretin (Ro 10-1670, etretin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics of this compound, acitretin and 13-cis-acitretin: new results and advantages of blood level oriented clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
Etretinate's Binding Affinity for RAR and RXR Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etretinate, a second-generation synthetic retinoid, has been a subject of interest for its therapeutic effects, particularly in dermatology. Its biological activity is primarily mediated through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors, which belong to the nuclear hormone receptor superfamily, function as ligand-activated transcription factors that regulate gene expression involved in cellular growth, differentiation, and apoptosis. This technical guide provides an in-depth overview of the binding affinity of this compound and its active metabolite, acitretin, for RAR and RXR subtypes, details the experimental protocols used to assess these interactions, and illustrates the associated signaling pathways.
Data Presentation: Binding Affinity of this compound and Acitretin
Comprehensive searches of publicly available scientific literature did not yield specific quantitative binding affinity data (K_d, K_i, or EC_50 values) for this compound with individual RAR (α, β, γ) and RXR (α, β, γ) subtypes. This compound is a prodrug that is metabolized in the body to its active form, acitretin. Acitretin is known to be an agonist for all three subtypes of nuclear retinoic acid receptors (RARs).[1] While the therapeutic effects of this compound are attributed to acitretin, the direct binding characteristics of the parent compound remain largely unquantified in the literature.
For context, the following table summarizes the known interactions and highlights the absence of specific quantitative data for this compound.
| Ligand | Receptor Subtype | Binding Affinity (K_d/K_i) | Functional Activity (EC_50) |
| This compound | RARα, RARβ, RARγ | Data not available | Data not available |
| RXRα, RXRβ, RXRγ | Data not available | Data not available | |
| Acitretin | RARα, RARβ, RARγ | Agonist; specific values not available | Data not available |
| RXRα, RXRβ, RXRγ | Not a primary target | Data not available |
Experimental Protocols
To determine the binding affinity and functional activity of compounds like this compound and acitretin for RAR and RXR subtypes, several key experimental protocols are employed.
Radioligand Binding Assay
This assay is considered the gold standard for directly measuring the affinity of a ligand for its receptor.[2]
Objective: To determine the dissociation constant (K_d) or the inhibition constant (K_i) of a test compound (e.g., this compound) for a specific receptor subtype.
Methodology:
-
Receptor Preparation:
-
Nuclear extracts containing the specific RAR or RXR subtype are prepared from cells (e.g., COS-7 or Sf9 insect cells) transiently or stably transfected with an expression vector for the receptor of interest.
-
Alternatively, membrane homogenates from tissues or cultured cells expressing the receptor can be used.
-
-
Radioligand:
-
A radiolabeled ligand with high affinity and specificity for the receptor is used (e.g., [³H]-all-trans-retinoic acid for RARs or [³H]-9-cis-retinoic acid for RXRs).
-
-
Competition Binding Assay:
-
A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
The reaction is allowed to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
-
Quantification:
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50) is determined.
-
The K_i value is then calculated from the IC_50 value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Transcriptional Activation (Transactivation) Assay
This cell-based assay measures the functional consequence of a ligand binding to its receptor, i.e., the activation of gene transcription.
Objective: To determine the half-maximal effective concentration (EC_50) of a test compound for activating a specific receptor subtype.
Methodology:
-
Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., HeLa or CV-1) is cultured.
-
The cells are co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA for the specific RAR or RXR subtype.
-
A reporter plasmid containing a luciferase or chloramphenicol acetyltransferase (CAT) reporter gene under the control of a promoter with a specific retinoic acid response element (RARE) or retinoid X response element (RXRE).
-
-
-
Compound Treatment:
-
The transfected cells are treated with various concentrations of the test compound (this compound).
-
-
Incubation:
-
The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
-
Cell Lysis and Reporter Assay:
-
The cells are lysed, and the activity of the reporter enzyme (luciferase or CAT) is measured using a luminometer or by scintillation counting, respectively.
-
-
Data Analysis:
-
The reporter activity is plotted against the concentration of the test compound.
-
The EC_50 value, which is the concentration of the compound that produces 50% of the maximal response, is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
RAR and RXR Signaling Pathway
Retinoic acid receptors (RARs) and retinoid X receptors (RXRs) are nuclear receptors that form heterodimers (RAR/RXR) to regulate gene expression.[3] In the absence of a ligand, the heterodimer is bound to a retinoic acid response element (RARE) on the DNA and is associated with corepressor proteins, which inhibit transcription. Upon ligand binding to RAR (e.g., all-trans retinoic acid or acitretin), a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then activates the transcription of target genes.
References
Etretinate: A Comprehensive Technical Guide on its Chemical Structure and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etretinate, a second-generation aromatic retinoid, was historically used for the treatment of severe psoriasis and other disorders of keratinization.[1] Developed by Hoffmann-La Roche, it gained FDA approval in 1986. However, due to its teratogenic effects and a long elimination half-life, it was withdrawn from the markets in Canada and the United States in the late 1990s.[1] This guide provides an in-depth overview of the chemical structure and physical properties of this compound, intended to serve as a technical resource for researchers and professionals in drug development.
Chemical Structure
This compound is chemically known as ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate.[1] Its structure consists of a substituted aromatic ring linked to a polyene chain with a terminal ethyl ester group.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate[1] |
| Chemical Formula | C23H30O3[1] |
| Molecular Weight | 354.49 g/mol [1] |
| Canonical SMILES | CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/c1c(C)cc(OC)c(C)c1C[1] |
| InChI | InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+[1] |
| CAS Number | 54350-48-0[1] |
Physical and Chemical Properties
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 104-105 °C |
| Boiling Point | Not available |
| logP | 6.8 |
| Solubility | |
| DMSO | Soluble |
| Water | Insoluble |
| pKa | Not available |
Experimental Protocols
Determination of Melting Point
Methodology:
The melting point of this compound can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.
Determination of Octanol-Water Partition Coefficient (logP)
Methodology:
The shake-flask method is a common technique for the experimental determination of logP.
-
Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known concentration of this compound is dissolved in the aqueous phase.
-
Partitioning: A measured volume of the this compound solution is mixed with an equal volume of the saturated n-octanol in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow for the partitioning of this compound between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Solubility
Methodology:
The equilibrium solubility of this compound in a given solvent (e.g., Dimethyl Sulfoxide - DMSO) can be determined by the shake-flask method.
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The saturated solution is filtered to remove any undissolved solid.
-
Concentration Analysis: The concentration of this compound in the filtrate is determined by a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Solubility Value: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Signaling Pathway
This compound exerts its therapeutic effects primarily through its active metabolite, acitretin. Acitretin functions as a retinoid, influencing gene expression by binding to nuclear receptors.
Caption: Signaling pathway of this compound in keratinocytes.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy and safety of this compound in a preclinical or clinical setting.
Caption: A generalized experimental workflow for drug development.
References
Etretinate's Dual Role in Cell Cycle Regulation and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms through which etretinate, a synthetic second-generation retinoid, modulates cell cycle progression and induces apoptosis. This compound, and its active metabolite acitretin, exert their therapeutic effects by influencing fundamental cellular processes, making them significant agents in dermatology and oncology. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for investigating these effects.
Introduction to this compound
This compound is an aromatic synthetic retinoid, a derivative of vitamin A, historically used for treating severe psoriasis and other keratinization disorders.[1] Upon oral administration, it is metabolized in the liver to its active form, acitretin.[2][3] The lipophilic nature of this compound leads to its storage in adipose tissue, resulting in a very long elimination half-life of up to 120 days.[2] Its potent effects on cellular activities stem from its ability to modulate the expression of a vast number of genes involved in cell proliferation, differentiation, and apoptosis.[1][4]
Core Mechanism of Action: Nuclear Receptor Signaling
The primary mechanism of action for this compound and its metabolite involves binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1][4]
-
Receptor Binding : Once inside a target cell, the retinoid binds to RARs and RXRs.[3]
-
Heterodimerization : These activated receptors form RAR-RXR heterodimers.[3]
-
DNA Interaction : The heterodimer complex translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[3][5]
-
Gene Transcription Modulation : This binding event recruits coactivator or corepressor proteins, which either initiates or represses the transcription of hundreds of downstream genes, ultimately dictating the cell's fate.[4][6]
This compound's Role in Cell Cycle Regulation
Retinoids are potent regulators of cell proliferation, often inducing cell cycle arrest, primarily at the G1/S transition phase.[4] This blockade prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation. This effect is achieved by modulating the expression of key cell cycle regulatory proteins.
-
Upregulation of CDK Inhibitors : Retinoic acid has been shown to increase the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p15.[7] These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are essential for cell cycle progression.[7] The p53 tumor suppressor protein can play a role in this process, as it is a known transcriptional activator of p21.[8][9]
-
Downregulation of Cyclins and CDKs : Treatment with retinoids can lead to a decrease in the expression of G1 cyclins (like Cyclin D1) and their associated kinases (like CDK4).[10] This reduction in pro-proliferative signals contributes significantly to G1 arrest.
-
Effects on Specific Cell Lines : In studies on the human squamous cell carcinoma line (HSC-1), this compound was observed to accelerate the development of cells from the G0/G1 phase into the S phase, suggesting a complex, cell-type-specific effect that may enhance the cytotoxicity of other anticancer drugs.[11]
The following table summarizes the observed effects of retinoids on cell cycle phase distribution in cancer cell lines.
| Cell Line | Compound | Concentration | Duration | Effect on Cell Cycle Phase Distribution | Source |
| Lung Cancer Cells (PG, A549, SPC-A1, L78) | 9-cis-Retinoic Acid | 1 µM | 24 h | Significant increase in G0/G1 phase cells; decrease in S phase cells. | [10] |
| HSC-1 (Squamous Cell Carcinoma) | This compound | Not specified | Stationary Period | Increase in the proportion of S phase cells. | [11] |
This compound's Role in Apoptosis Induction
Beyond inhibiting proliferation, this compound and other retinoids actively induce programmed cell death, or apoptosis, in various tumor cells.[4][12] This pro-apoptotic activity is a key component of its anti-cancer potential and involves the activation of multiple signaling cascades.
-
Extrinsic (Death Receptor) Pathway : The active metabolite of this compound, acitretin, has been shown to upregulate the expression of components of the death receptor pathway, including Fas (CD95) and its ligand (FasL).[13] The binding of FasL to its receptor initiates a signaling cascade through the FADD adaptor protein, leading to the activation of the initiator caspase-8.[13]
-
Intrinsic (Mitochondrial) Pathway : Retinoids can modulate the balance of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[14] This involves downregulating anti-apoptotic members like Bcl-2 and upregulating pro-apoptotic members like Bax.[15] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the initiator caspase-9.[14]
-
Execution Pathway : Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, most notably caspase-3.[13][16] Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[17]
The table below presents cytotoxicity data for retinoids across various cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50).
| Cell Line | Compound | IC50 (µM) | Source |
| Small Cell Lung Cancer (SCLC) Lines (Multiple) | LG100153 (RXR-selective) | < 1.0 | [18] |
| SCLC Lines (Multiple) | TTNPB (RAR-selective) | < 1.0 | [18] |
| SCLC Lines (Multiple) | 9-cis-Retinoic Acid | < 1.0 | [18] |
Note: Data for this compound itself is limited in publicly available literature; however, the data for other RAR/RXR agonists provide a strong indication of the potency of this class of compounds.
Visualized Signaling Pathways and Workflows
Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for cell cycle and apoptosis analysis.
Detailed Experimental Protocols
The following protocols provide standardized methodologies for assessing the effects of this compound on cell cycle and apoptosis.
This protocol is used to determine the distribution of cells in the different phases of the cell cycle based on DNA content.
Materials:
-
Cancer cell line of interest (e.g., SCL-1, HSC-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge, Flow cytometer
Procedure:
-
Cell Seeding & Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting : Aspirate the medium. For adherent cells, wash once with PBS, then add Trypsin-EDTA to detach. Neutralize with complete medium and transfer the cell suspension to a centrifuge tube.[19]
-
Washing : Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant, resuspend the pellet in 1 mL of ice-cold PBS, and centrifuge again.
-
Fixation : Discard the supernatant. Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[19] Incubate on ice for at least 30 minutes or store at -20°C for up to several weeks.
-
Staining : Centrifuge the fixed cells at 500 x g for 5 minutes to pellet. Wash the pellet twice with PBS. Resuspend the final cell pellet in 200-400 µL of PI staining solution containing RNase A.
-
Incubation : Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry : Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.[19] Use a linear scale for the PI fluorescence channel and appropriate gating to exclude doublets.
-
Data Analysis : The resulting DNA histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells (from Protocol 1, Step 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
PBS, ice-cold
-
Flow cytometry tubes
-
Centrifuge, Flow cytometer
Procedure:
-
Cell Harvesting : Collect both floating (apoptotic) and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing : Discard the supernatant and wash the cells twice with ice-cold PBS.[20]
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining : Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cells.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation :
-
Annexin V (-) / PI (-) : Live, healthy cells.
-
Annexin V (+) / PI (-) : Early apoptotic cells.
-
Annexin V (+) / PI (+) : Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+) : Necrotic cells.
-
This protocol measures the activity of the key executioner caspase-3.
Materials:
-
Treated and control cell pellets
-
Cell Lysis Buffer
-
Caspase-3 Substrate (e.g., DEVD-pNA or a fluorometric equivalent)
-
Reaction Buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Lysis : Resuspend cell pellets in ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute to pellet cellular debris. Collect the supernatant (cytosolic extract).
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).
-
Assay Reaction : In a 96-well plate, add an equal amount of protein from each lysate. Add Reaction Buffer and the Caspase-3 substrate.
-
Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Measurement : Read the samples in a microplate reader at the appropriate wavelength. The signal is proportional to the caspase-3 activity in the sample.[21]
Conclusion
This compound is a powerful modulator of cellular behavior, exerting significant control over both cell cycle progression and apoptosis. Its mechanism, rooted in the activation of RAR and RXR nuclear receptors, allows it to orchestrate a complex gene expression program that can halt proliferation and trigger programmed cell death. The ability to induce G1 arrest through the upregulation of CDK inhibitors like p21 and to activate both intrinsic and extrinsic apoptotic pathways highlights its therapeutic utility. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers aiming to further elucidate and harness the anti-proliferative and pro-apoptotic properties of retinoids in drug development and cancer therapy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin A - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 7. Retinoic acid induces CDK inhibitors and growth arrest specific (Gas) genes in neural crest cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p53 and p21 regulate error-prone DNA repair to yield a lower mutation load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p53 Binding to the p21 promoter is dependent on the nature of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effects of 9-cis-retinoic acid on cell cycle and expression of cyclin D1 and cdk4 in lung cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [The effects of this compound and anticancer drugs on the cell line of a squamous cell carcinoma of human skin (HSC-1)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Fenretinide-induced caspase 3 activity involves increased protein stability in a mechanism distinct from reactive oxygen species elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fenretinide activates caspases and induces apoptosis in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activity of 9-cis-retinoic acid and receptor-selective retinoids in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. elrig.org [elrig.org]
Early-Phase Research Applications of Etretinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etretinate, a second-generation aromatic retinoid, is a synthetic derivative of vitamin A. Historically used for severe, recalcitrant psoriasis and other disorders of keratinization, its clinical use has largely been supplanted by its active metabolite, acitretin, due to a more favorable pharmacokinetic profile.[1][2] However, the extensive body of early-phase research on this compound provides a valuable foundation for understanding the therapeutic potential of retinoids. This technical guide delves into the core preclinical and early clinical research applications of this compound, focusing on its mechanism of action, experimental validation, and quantitative outcomes.
Mechanism of Action
This compound's biological effects are primarily mediated through its active metabolite, acitretin, which modulates gene expression by binding to nuclear receptors.[3][4]
Retinoid Acid Receptor (RAR) and Retinoid X Receptor (RXR) Signaling
Acitretin binds to all subtypes of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][5] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[5] This binding regulates the transcription of genes involved in cellular proliferation, differentiation, and inflammation.[3][4]
In the absence of a ligand, the RAR/RXR heterodimer is bound to co-repressor proteins, inhibiting gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activator proteins, which in turn activates gene transcription.
References
- 1. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. caspase3 assay [assay-protocol.com]
- 5. Acitretin : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
Etretinate's Impact on Epidermal Differentiation: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of the effects of etretinate on key epidermal differentiation markers. This document synthesizes available quantitative data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: this compound and Epidermal Homeostasis
This compound, a second-generation synthetic aromatic retinoid, has historically been utilized in the management of severe keratinization disorders such as psoriasis.[1] Its therapeutic efficacy is rooted in its profound influence on the growth and differentiation of epidermal keratinocytes.[1][2] By modulating gene expression, this compound helps to normalize the aberrant epidermal proliferation and differentiation characteristic of hyperkeratotic skin conditions.[1][2] This guide delves into the specific molecular and cellular effects of this compound on crucial markers of epidermal differentiation, providing a comprehensive resource for understanding its mechanism of action.
Mechanism of Action: The Retinoid Signaling Pathway
This compound exerts its effects by functioning as a pro-drug, being metabolized to its active form, acitretin.[2] This active metabolite then acts as a ligand for nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which are expressed in keratinocytes.[2][3] Upon ligand binding, these receptors form heterodimers (RAR/RXR) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[3][4] This interaction modulates the transcription of genes involved in crucial cellular processes, including proliferation and differentiation.[1][3] The activation of this signaling cascade ultimately leads to a reduction in epidermal hyperproliferation and a more normalized differentiation process.
Quantitative Effects on Epidermal Proliferation and Differentiation
Clinical studies in patients with psoriasis have provided quantitative insights into the effects of this compound on the epidermis. Treatment with this compound has been shown to significantly reduce the hyperproliferation of keratinocytes and decrease the overall thickness of the epidermis.
| Parameter | Baseline (Psoriatic Plaque) | After 8 Weeks of this compound Treatment (0.75 mg/kg/day) | Percentage Change | Reference |
| Keratinocyte Proliferation | Elevated | Reduced | -62% (p < 0.001) | [5][6] |
| Epidermal Thickness | Increased | Reduced | -44% (p < 0.001) | [5][6] |
Impact on Specific Epidermal Differentiation Markers
This compound modulates the expression of several key proteins that serve as markers for different stages of epidermal differentiation.
Keratins
Keratins are the primary structural proteins of keratinocytes. In psoriatic epidermis, the expression profile of keratins is abnormal. This compound treatment has been shown to normalize this profile. Specifically, a shift from hyperproliferation-associated keratins to those indicative of normal differentiation is observed.
| Keratin Marker | Psoriatic Epidermis (Pre-treatment) | Psoriatic Epidermis (Post-etretinate) | Reference |
| Keratin 67 K (Keratin 1) | Decreased | Increased towards normal levels | [6] |
| Keratin 63 K & 55 K (Keratins 6 & 16) | Increased | Decreased towards normal levels | [6] |
Filaggrin
Filaggrin is a key protein involved in the terminal differentiation of keratinocytes and the formation of the cornified envelope. Studies have qualitatively demonstrated that this compound treatment enhances keratinocyte differentiation, as indicated by an increased production of filaggrin.[5][6]
Loricrin and Involucrin
While specific quantitative data for the effects of this compound on loricrin and involucrin are limited in the reviewed literature, studies on retinoids in general provide some insights. Retinoic acid has been shown to suppress loricrin expression in in vitro skin models.[7] In contrast, the effect on involucrin appears to be less pronounced or absent at similar concentrations.[7] In psoriatic skin, involucrin expression is often increased and distributed abnormally; therapeutic interventions that lead to clinical improvement are associated with a normalization of its expression pattern.[8][9][10]
Experimental Protocols
The following sections outline representative methodologies for the key experiments cited in the analysis of this compound's effects.
Skin Biopsy Collection and Processing
-
Objective: To obtain skin tissue for histological and molecular analysis.
-
Procedure:
-
Select a representative psoriatic lesion for the pre-treatment biopsy and a comparable, newly developed lesion for the post-treatment biopsy.[11]
-
Administer local anesthesia.
-
Obtain a 3-5 mm full-thickness punch biopsy from the edge of the lesion.[11][12]
-
Immediately fix one portion of the biopsy in 10% neutral buffered formalin for immunohistochemistry.
-
Snap-freeze another portion in liquid nitrogen and store at -80°C for protein and RNA extraction.
-
Immunohistochemistry for Epidermal Markers
-
Objective: To visualize and quantify the expression and localization of differentiation markers within the epidermis.
-
Procedure:
-
Embed formalin-fixed, paraffin-embedded tissue blocks and cut 4-5 µm sections.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) in a microwave or pressure cooker.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a suitable blocking serum.
-
Incubate with primary antibodies against the markers of interest (e.g., anti-filaggrin, anti-keratin 1/10) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Image the slides and perform quantitative analysis of staining intensity and distribution.
-
Western Blot for Protein Quantification
-
Objective: To quantify the relative abundance of specific epidermal differentiation proteins in tissue lysates.
-
Procedure:
-
Homogenize frozen skin biopsies in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
-
Objective: To quantify the mRNA levels of genes encoding epidermal differentiation markers.
-
Procedure:
-
Extract total RNA from frozen skin biopsies using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform real-time PCR using a qPCR instrument with SYBR Green or TaqMan probe-based assays for the target genes (e.g., KRT1, KRT10, FLG, LOR, IVL) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between pre- and post-treatment samples.
-
Conclusion
This compound effectively normalizes epidermal differentiation in hyperproliferative skin disorders by modulating the expression of key differentiation markers. This is achieved through the activation of the RAR/RXR signaling pathway, which leads to a reduction in keratinocyte proliferation and a more organized process of epidermal maturation. The quantitative data available, primarily from studies in psoriasis, demonstrate a significant impact on epidermal thickness, proliferation rates, and the keratin profile. While direct quantitative evidence for this compound's effects on loricrin and involucrin is less clear, the broader understanding of retinoid action suggests a role in regulating these terminal differentiation markers as well. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other retinoids in the context of epidermal biology and dermatological therapeutics.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin A - Wikipedia [en.wikipedia.org]
- 5. Cellular actions of this compound in psoriasis: enhanced epidermal differentiation and reduced cell-mediated inflammation are unexpected outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Keratin polypeptide profile in psoriatic epidermis normalized by treatment with this compound (aromatic retinoid Ro 10-9359) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retinoic acid suppression of loricrin expression in reconstituted human skin cultured at the liquid-air interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences in involucrin immunolabeling within cornified cell envelopes in normal and psoriatic epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of involucrin in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Downregulation of involucrin in psoriatic lesions following therapy with propylthiouracil, an anti-thyroid thioureylene: immunohistochemistry and gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. cndlifesciences.com [cndlifesciences.com]
Methodological & Application
Protocol for the Dissolution of Etretinate for Cell Culture Experiments
Introduction
Etretinate is a second-generation synthetic, aromatic retinoid developed for the treatment of severe psoriasis.[1][2] As a highly lipophilic compound, its mechanism of action involves binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which modulates gene expression related to cell proliferation and differentiation.[3][4] This activity makes it a compound of interest in various cell-based assays. However, its poor aqueous solubility necessitates specific protocols for its dissolution to ensure accurate and reproducible experimental results. This document provides a detailed protocol for the solubilization of this compound for use in cell culture applications.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 54350-48-0 | [1] |
| Molecular Formula | C23H30O3 | [1][5] |
| Molecular Weight | 354.49 g/mol | [1][4] |
| Appearance | Yellow or Greenish-Yellow Crystalline Powder | [4] |
| IUPAC Name | ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate | [1] |
Solubility Data
This compound is practically insoluble in water but soluble in several organic solvents. The choice of solvent is critical for preparing stock solutions for cell culture experiments, with Dimethyl Sulfoxide (DMSO) being the most common.
| Solvent | Solubility | Reference |
| DMSO | 70 mg/mL (197.47 mM) | [3] |
| 25 mg/mL (70.53 mM) (requires sonication) | [6] | |
| 1 mg/mL | [4] | |
| Ethanol | 70 mg/mL | [3] |
| Dimethylformamide (DMF) | 5 mg/mL | [4] |
| Chloroform | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
Note: When using DMSO, it is recommended to use a fresh, anhydrous grade, as moisture can reduce the solubility of the compound.[3]
Experimental Protocol: Dissolving this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
4.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Optional: Water bath at 37°C
4.2. Safety Precautions
-
This compound is a teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2]
-
All procedures involving this compound powder and concentrated stock solutions should be performed in a chemical fume hood.
-
Retinoids are sensitive to light and heat; therefore, all steps should be carried out in subdued light, and solutions should be stored in light-protecting containers.[7][8]
4.3. Procedure for Preparing a 10 mM Stock Solution
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound = 354.49 g/mol
-
To prepare 1 mL of a 10 mM (0.010 mol/L) stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 354.49 g/mol = 0.0035449 g = 3.54 mg
-
-
-
Weighing the Compound:
-
Carefully weigh out 3.54 mg of this compound powder and place it into a sterile, light-protecting microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. A clear, yellow solution should be obtained.
-
If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can aid the process.[7] Avoid prolonged heating.[7]
-
-
Sterilization (Optional):
-
If required, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
-
Aliquoting and Storage:
4.4. Preparation of Working Solution
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.
-
-
Dilution in Culture Medium:
-
Pre-warm the appropriate cell culture medium to 37°C.
-
Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM, add 10 µL of the 10 mM stock solution.
-
Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing.[7]
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[10][11]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitates in culture medium | Stock solution was not fully dissolved. | Ensure the stock solution is clear before dilution. Gentle warming may help.[7] |
| Final concentration is too high. | Lower the final working concentration of this compound. | |
| Low solubility in the final medium. | Consider using a different solvent for the stock solution, such as ethanol, but verify its compatibility and toxicity with your specific cell line.[10] | |
| High cell death in control wells | DMSO concentration is too high. | Ensure the final DMSO concentration is ≤ 0.1%.[10][11] |
| The cells are sensitive to the vehicle. | Determine the maximum tolerated concentration of the vehicle for your cell line. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of this compound and the experimental workflow for its use in cell culture.
Caption: this compound signaling through RAR/RXR heterodimers.
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. Buy this compound | 54350-48-0 | >98% [smolecule.com]
- 2. This compound [chemeurope.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. This compound | C23H30O3 | CID 5282375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 11. cdn.stemcell.com [cdn.stemcell.com]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Etretinate
This application note provides a detailed protocol for the quantification of Etretinate in biological matrices, specifically plasma, using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This method is applicable for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.
Introduction
This compound is a second-generation retinoid used in the treatment of severe psoriasis. Due to its narrow therapeutic index and potential for adverse effects, accurate and reliable quantification in biological fluids is crucial. This document outlines a validated HPLC method for the determination of this compound, adapted from established methodologies for retinoid analysis. The method is sensitive, specific, and provides accurate quantification.[1][2]
Principle
The method involves a simple liquid-liquid extraction of this compound and an internal standard (IS) from a plasma matrix. The separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, and detection is performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance.
Experimental
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and optimal chromatographic conditions is presented in Table 1.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18 reversed-phase, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile:Butanol (1:1 v/v) with K2HPO4 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 30 µL |
| Detection Wavelength | 350 nm[2] |
| Column Temperature | Ambient |
| Internal Standard | Retinyl Acetate[2] |
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Butanol (HPLC grade)
-
Dipotassium hydrogen phosphate (K2HPO4)
-
This compound reference standard
-
Retinyl Acetate (Internal Standard)
-
Human plasma (or other relevant biological matrix)
-
Purified water (Milli-Q or equivalent)
Standard and Sample Preparation
Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 2000 ng/mL.[1]
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Retinyl Acetate in methanol.
Sample Preparation Protocol:
-
Pipette 500 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 1 mL of acetonitrile and vortex for 1 minute to precipitate proteins.[2]
-
Add 500 µL of a butanol:acetonitrile (1:1 v/v) mixture and 100 µL of K2HPO4 solution.[2]
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 30 µL of the reconstituted sample into the HPLC system.[2]
Method Validation
The described method has been validated based on common parameters found in published literature for similar assays. A summary of the validation parameters is provided in Table 2.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Accuracy | 89.5 - 113.5%[2] |
| Precision (CV%) | Within-run: 4.4 - 15.8%, Between-run: 3.3 - 17.4%[2] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[2] |
| Extraction Recovery | 75.1 - 91.5%[2] |
Note on Stability: this compound is sensitive to light. After 24 hours of exposure to light at room temperature, the concentration of this compound can decrease by 26.0 - 66.5%.[2] Therefore, all sample handling and analysis should be performed under amber or low-light conditions.
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound using this HPLC method.
Caption: Workflow for this compound quantification by HPLC.
Signaling Pathway Diagram
While this application note focuses on an analytical method and not a biological signaling pathway, a logical flow diagram illustrating the decision-making process for method selection is provided below.
Caption: Decision tree for this compound analysis method selection.
References
- 1. Determination of isotretinoin or this compound and their major metabolites in human blood by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fully validated HPLC method for the simultaneous determination of acitretin and this compound in plasma and its application to a pharmacokinetic study in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Etretinate in Three-Dimensional Skin Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etretinate, a second-generation synthetic retinoid, has historically been utilized for treating severe psoriasis and other keratinization disorders.[1] Its mechanism revolves around modulating gene expression, which influences crucial cellular processes like differentiation, proliferation, and apoptosis.[2] Three-dimensional (3D) skin models, which closely mimic the in vivo architecture and physiology of human skin, serve as invaluable platforms for investigating the therapeutic effects and cellular responses to compounds like this compound. These models, often comprising both epidermal and dermal equivalents, allow for the detailed study of drug interactions in a controlled, relevant biological context.[3][4]
This compound normalizes pathological changes in the skin by inhibiting hyperkeratinization and influencing cell differentiation.[5] In 3D skin models, its active metabolite, acitretin, has been shown to induce changes similar to other topical retinoids, such as reducing keratohyalin granules and altering keratin expression.[6] Furthermore, these models are instrumental in evaluating the anti-inflammatory properties of this compound, a key aspect of its efficacy in treating inflammatory skin conditions.[7]
Mechanism of Action of this compound
This compound is a prodrug that is metabolized in the liver to its active form, acitretin.[1] As a derivative of vitamin A, its mechanism is rooted in the canonical retinoid signaling pathway.[8] Acitretin enters the target skin cells (keratinocytes and fibroblasts) and binds to nuclear receptors—specifically, retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][9] This binding event causes the receptors to form heterodimers (RAR-RXR), which then attach to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[9]
This interaction modulates the transcription of genes involved in:
-
Cell Proliferation and Differentiation: this compound inhibits the excessive proliferation of keratinocytes, a hallmark of psoriasis, and promotes their normal differentiation, helping to restore a healthy epidermal structure.[2][7]
-
Inflammation: It exerts anti-inflammatory effects by reducing the infiltration of inflammatory cells (like T-lymphocytes) into the skin and decreasing the production of pro-inflammatory cytokines.[2][7]
-
Extracellular Matrix (ECM) Metabolism: In dermal fibroblasts, this compound has been shown to influence the production of ECM components like collagen and glycosaminoglycans (GAGs), with effects that can vary depending on the age of the cell donor.[10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in clinical studies and in vitro models.
Table 1: Effects of this compound on Psoriatic Epidermis (In Vivo) Data from an 8-week treatment period with systemic this compound (0.75 mg/kg).
| Parameter | Observation | p-value | Reference |
| Clinical Severity | 64% mean decrease | < 0.001 | [7] |
| Epidermal Thickness | 44% decrease | < 0.001 | [7] |
| Keratinocyte Proliferation | 62% reduction | < 0.001 | [7] |
| CD3+ T-lymphocytes | 50-65% reduction | < 0.01 | [7] |
| CD8+ T-lymphocytes | 50-65% reduction | < 0.01 | [7] |
| CD25+ T-lymphocytes | 50-65% reduction | < 0.01 | [7] |
Table 2: Effects of this compound on Human Dermal Fibroblasts in a 3D Culture Model
| Cell Donor Age | This compound Conc. (µg/mL) | Effect on Collagen Content | Effect on GAGs Content | Reference |
| Elderly | 1.0 & 2.5 | Increased (P < 0.05) | Not specified | [10][11] |
| Elderly | 0.25 | Not specified | Increased (P < 0.05) | [10][11] |
| Young | 0.25, 1.0, 2.5 | No significant effect | No significant effect | [10][11] |
| Both | 0.25, 1.0, 2.5 | No significant effect on proliferation | No significant effect on proliferation | [10][11] |
Table 3: Effects of Acitretin (this compound Metabolite) on Cytokine Release in Reconstructed Human Epidermis (RHE)
| Compound | Effect on IL-1α Release | Effect on IL-8 Release | Interpretation | Reference |
| Acitretin | Less pronounced release | Less pronounced release | Potentially less irritating | [6] |
| Tretinoin | Pronounced release | Pronounced release | - | [6] |
| Tazarotene | Pronounced release | Pronounced release | - | [6] |
Experimental Protocols
Protocol 1: Construction of a Full-Thickness 3D Skin Model
This protocol outlines the general steps for creating a 3D skin equivalent containing both dermal and epidermal layers.
-
Preparation of Dermal Equivalent:
-
Culture human dermal fibroblasts to 80-90% confluency.
-
Harvest fibroblasts using trypsin and resuspend in a neutralized collagen type I solution at a density of 2.5 x 10^4 to 1 x 10^5 cells/mL.
-
Dispense the fibroblast-collagen mixture into cell culture inserts (e.g., Millicell®) placed in a deep-well plate.
-
Incubate at 37°C, 5% CO2 for 5-7 days to allow for gel contraction and formation of the dermal matrix.
-
-
Seeding of Epidermal Keratinocytes:
-
Culture normal human epidermal keratinocytes in appropriate growth medium.
-
Once the dermal equivalent is contracted, seed the keratinocytes onto its surface at a high density (e.g., 5 x 10^5 cells/insert).
-
Maintain the culture submerged in keratinocyte growth medium for 2-4 days to allow for cell attachment and proliferation.
-
-
Air-Liquid Interface (ALI) Culture:
-
Lift the culture inserts to the air-liquid interface by lowering the medium level so that the basal side of the dermal equivalent is in contact with the medium while the epidermal surface is exposed to air.
-
Switch to a differentiation-promoting medium.
-
Culture at the ALI for 10-14 days, changing the medium every 2-3 days, to allow for full epidermal stratification and differentiation.
-
Protocol 2: Treatment of 3D Skin Model with this compound
-
Compound Preparation:
-
Prepare a stock solution of this compound (or its active metabolite, acitretin) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the ALI culture medium to achieve the desired final concentrations (e.g., 0.25, 1.0, 2.5 µg/mL).[10] A vehicle control (medium with DMSO) must be included.
-
-
Dosing:
-
Once the 3D skin models are fully differentiated, replace the medium with the prepared treatment or vehicle control medium.
-
The compound can be applied topically to the epidermal surface or added to the basal medium, depending on the experimental goal. For systemic exposure simulation, addition to the basal medium is preferred.
-
Continue incubation at 37°C, 5% CO2 for the desired treatment period (e.g., 24, 48, 72 hours or longer), replenishing the medium with fresh compound every 2-3 days.
-
Protocol 3: Analysis of this compound Effects
-
Histological Analysis:
-
Harvest the 3D skin models and fix in 10% neutral buffered formalin.
-
Process for paraffin embedding, sectioning (5 µm), and staining with Hematoxylin and Eosin (H&E) to assess overall morphology, epidermal thickness, and cell organization.
-
-
Immunohistochemistry (IHC) / Immunofluorescence (IF):
-
Use specific antibodies to detect markers of proliferation (e.g., Ki-67), differentiation (e.g., Keratin 10, Loricrin, Filaggrin), and inflammation.[6]
-
Follow standard IHC/IF protocols for deparaffinization, antigen retrieval, antibody incubation, and signal detection.
-
Visualize using microscopy and quantify using image analysis software.
-
-
Gene Expression Analysis (qPCR):
-
Harvest models and separate the epidermis from the dermis if desired.
-
Extract total RNA using a suitable kit (e.g., RNeasy).
-
Synthesize cDNA via reverse transcription.
-
Perform quantitative real-time PCR (qPCR) using primers for target genes (e.g., cytokines like IL-1α, IL-8; keratins; ECM components) and appropriate housekeeping genes for normalization.[6]
-
-
Protein Analysis (ELISA / Western Blot):
-
Collect the culture medium to measure secreted proteins (e.g., cytokines, MMPs) via Enzyme-Linked Immunosorbent Assay (ELISA).[6]
-
Prepare tissue lysates from the harvested models to analyze protein expression levels via Western Blotting.
-
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Skin retinoid concentrations are modulated by CYP26AI expression restricted to basal keratinocytes in normal human skin and differentiated 3D skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Human epidermal keratinocytes and human dermal fibroblasts interactions seeded on gelatin hydrogel for future application in skin in vitro 3-dimensional model [frontiersin.org]
- 5. This compound. A review of its pharmacological properties and therapeutic efficacy in psoriasis and other skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of topically applied acitretin in reconstructed human epidermis and the rhino mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular actions of this compound in psoriasis: enhanced epidermal differentiation and reduced cell-mediated inflammation are unexpected outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effect of this compound on proliferation and extracellular matrix metabolism of human dermal fibroblasts from elderly and young individuals in a novel three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effect of this compound on proliferation and extracellular matrix metabolism of human dermal fibroblasts from elderly and young individuals in a novel three-dimensional culture | CiNii Research [cir.nii.ac.jp]
Etretinate: A Tool Compound for Interrogating Retinoid Signaling Pathways
Application Notes and Protocols for Researchers
Introduction
Etretinate, a second-generation aromatic retinoid, serves as a valuable tool compound for researchers investigating the intricate mechanisms of retinoid signaling. Though largely superseded in clinical practice by its active metabolite, acitretin, due to a more favorable pharmacokinetic profile, this compound's unique properties make it a subject of continued interest in preclinical research.[1][2] As a synthetic derivative of vitamin A, this compound modulates gene expression by activating nuclear retinoid receptors, thereby influencing a wide array of cellular processes including proliferation, differentiation, and inflammation.[3][4] These characteristics make it particularly useful for studying diseases characterized by hyperproliferation and aberrant differentiation, such as psoriasis and other keratinization disorders.[1][5]
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in the study of retinoid signaling pathways, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its biological effects primarily through its active metabolite, acitretin.[4] Both compounds are agonists of the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-activated transcription factors.[3][6] There are three subtypes of each receptor: RARα, RARβ, RARγ, and RXRα, RXRβ, RXRγ.[3]
Upon entering the cell, retinoids bind to cellular retinoic acid-binding proteins (CRABPs) which facilitate their transport to the nucleus.[7] In the nucleus, this compound's active metabolite, acitretin, binds to RARs. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes.[3] The RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription.[4] This intricate signaling cascade ultimately results in the regulation of genes involved in cell cycle control, apoptosis, and cellular differentiation.[4] While this compound and acitretin are known to activate all subtypes of RARs, their specific binding affinities and functional potencies for each receptor subtype are not extensively documented in publicly available literature.
Metabolic Conversion of this compound to Acitretin
This compound is a prodrug that is metabolized in the body to its pharmacologically active form, acitretin, through esterolysis.[4] This conversion is a critical step for its biological activity. Notably, acitretin can be re-esterified back to this compound, particularly in the presence of ethanol.[3] This reverse metabolism is a significant consideration, especially when interpreting in vivo studies.[3]
Caption: Metabolic pathway of this compound to its active form, acitretin.
Data Presentation
Table 1: Pharmacokinetic Parameters
| Compound | Elimination Half-Life | Protein Binding |
| This compound | ~120 days[1] | Highly lipophilic, stored in adipose tissue[1] |
| Acitretin | ~50-60 hours[2] | >99.9%[3] |
Table 2: In Vitro Cellular Effects
| Compound | Cell Type | Assay | Concentration Range | Effect |
| This compound | Human Fibroblasts | PICP reduction | 10⁻⁹ to 10⁻⁵ M[8] | Dose-dependent decrease in procollagen type I C-terminal propeptide |
| This compound | Human Osteoblasts | PICP reduction | 10⁻⁵ M[8] | Reduced procollagen type I C-terminal propeptide at high concentrations |
| This compound | Human Keratinocytes | Proliferation | Not specified | Promoted proliferation in the presence of growth factors[9] |
| This compound | Human Keratinocytes | Cytokine Secretion | Not specified | Inhibited PMA-induced IL-1α and IL-8 secretion[9] |
Table 3: Clinical Efficacy in Psoriasis
| Compound | Dosage | Study Design | Key Finding |
| This compound | 1 mg/kg/day (initial)[1] | Review of clinical studies | Effective alternative to PUVA and other conventional therapies |
| This compound | 0.75 mg/kg for 8 weeks[5] | Clinical study | 64% decrease in clinical severity |
| Acitretin | 30-50 mg/day (maintenance)[2] | Review of clinical studies | Effective in reducing scaling, erythema, and induration |
| This compound vs. Acitretin | 40 mg/day (initial)[10] | Double-blind, parallel group | No significant difference in clinical response |
Experimental Protocols
The following are detailed protocols that can be adapted for studying the effects of this compound on retinoid signaling pathways.
Protocol 1: RARα Luciferase Reporter Gene Assay
This protocol is designed to quantify the ability of this compound to activate the retinoic acid receptor alpha (RARα).
Materials:
-
HEK293 cell line stably expressing a luciferase reporter gene under the control of a retinoic acid response element (RARE) and a constitutively expressed RARα.
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin
-
This compound
-
All-trans retinoic acid (ATRA) as a positive control
-
DMSO (vehicle)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Culture: Maintain HEK293-RARα-RARE-luciferase cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁵ M. Prepare similar dilutions for the positive control, ATRA. The final DMSO concentration in all wells should be ≤ 0.1%.
-
Cell Treatment: Replace the culture medium with the prepared compound dilutions. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[11]
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[11]
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a cell viability assay). Plot the normalized luciferase activity against the log of the compound concentration and determine the EC₅₀ value using a non-linear regression analysis.
Caption: Workflow for a RAR luciferase reporter gene assay.
Protocol 2: HL-60 Cell Differentiation Assay
This protocol assesses the ability of this compound to induce the differentiation of human promyelocytic leukemia (HL-60) cells into a more mature granulocytic phenotype.
Materials:
-
HL-60 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
All-trans retinoic acid (ATRA) as a positive control
-
DMSO (vehicle)
-
Nitroblue tetrazolium (NBT)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in suspension culture. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Cell Seeding: Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in fresh culture medium.
-
Compound Treatment: Add this compound to the cell suspension at final concentrations ranging from 10⁻⁸ M to 10⁻⁶ M. Include a positive control (ATRA, 1 µM) and a vehicle control (DMSO, ≤ 0.1%).
-
Incubation: Incubate the cells for 5-7 days at 37°C in a 5% CO₂ incubator.
-
NBT Reduction Assay:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in 200 µL of PBS containing 1 mg/mL NBT and 200 ng/mL PMA.
-
Incubate for 25 minutes at 37°C.
-
Count the number of blue-black formazan-positive cells (differentiated cells) and the total number of cells using a hemocytometer under a microscope.
-
-
Data Analysis: Calculate the percentage of differentiated cells for each treatment condition. Plot the percentage of differentiated cells against the log of the compound concentration.
Protocol 3: Imiquimod-Induced Psoriasis Mouse Model
This in vivo protocol evaluates the efficacy of this compound in a mouse model that mimics some aspects of human psoriasis.
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
This compound
-
Vehicle for oral administration (e.g., corn oil)
-
Calipers
-
Psoriasis Area and Severity Index (PASI) scoring system (modified for mice)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Psoriasis-like Lesions:
-
Treatment:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound orally (e.g., by gavage) daily, starting from the first day of imiquimod application. A suggested dose to start with is 1-10 mg/kg, based on clinical data.[1] Include a vehicle-treated control group.
-
-
Assessment of Disease Severity:
-
Score the severity of the skin inflammation daily using a modified PASI score, evaluating erythema, scaling, and thickness on a scale of 0 to 4.
-
Measure the thickness of the dorsal skin daily using calipers.
-
-
Tissue Collection and Analysis (at the end of the experiment):
-
Euthanize the mice and collect the dorsal skin for histological analysis (H&E staining) to assess epidermal thickness, acanthosis, and inflammatory cell infiltration.
-
Homogenize a portion of the skin tissue for cytokine analysis (e.g., by ELISA or qPCR) to measure the levels of pro-inflammatory cytokines such as IL-17 and IL-23.
-
-
Data Analysis: Compare the PASI scores, skin thickness, histological changes, and cytokine levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Conclusion
This compound, as a well-characterized retinoid, offers a powerful tool for dissecting the complex roles of retinoid signaling in health and disease. By utilizing the protocols and information provided in these application notes, researchers can further elucidate the molecular mechanisms underlying the therapeutic effects of retinoids and explore novel therapeutic strategies for a variety of pathological conditions. While there are gaps in the publicly available quantitative data for this compound's interaction with specific retinoid receptor subtypes, the provided experimental frameworks will enable researchers to generate this valuable information and advance our understanding of retinoid biology.
References
- 1. This compound. A review of its pharmacological properties and therapeutic efficacy in psoriasis and other skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acitretin. A review of its pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 5. Cellular actions of this compound in psoriasis: enhanced epidermal differentiation and reduced cell-mediated inflammation are unexpected outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | Acitretin binds to RAR:RXR [reactome.org]
- 7. Acitretin : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound administration reduces serum propeptide of type I procollagen level in patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on keratinocyte proliferation and secretion of interleukin-1 alpha (IL-1 alpha) and IL-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A double-blind comparison of acitretin and this compound in combination with bath PUVA in the treatment of extensive psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontierspartnerships.org [frontierspartnerships.org]
In Vitro Assays to Assess Etretinate's Anti-proliferative Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etretinate, a second-generation synthetic retinoid, has demonstrated significant anti-proliferative effects, making it a compound of interest in dermatological and oncological research. Its mechanism of action is primarily mediated through its active metabolite, acitretin, which binds to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] These ligand-activated receptors form heterodimers that bind to retinoic acid response elements (RAREs) on DNA, thereby modulating the transcription of a host of genes involved in cell proliferation, differentiation, and apoptosis.[1][2]
These application notes provide detailed protocols for key in vitro assays to quantitatively assess the anti-proliferative effects of this compound. The included methodologies for cell viability, colony formation, cell cycle analysis, and apoptosis assays are designed to offer robust and reproducible results for researchers investigating the therapeutic potential of this compound.
Data Presentation: Quantitative Anti-proliferative Effects of this compound
The following tables summarize quantitative data on the anti-proliferative effects of this compound from in vitro and clinical studies.
| Parameter | Cell Line / Condition | Result | Reference |
| Inhibition of Proliferation | Human Keratinocytes (in psoriatic patients) | 62% reduction in proliferation after 8 weeks of treatment. | [3] |
| Cell Cycle Modulation | HSC-1 (Human Squamous Carcinoma) | Increase in the proportion of cells in the S phase. | [4] |
Experimental Protocols
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
This compound (to be dissolved in a suitable solvent, e.g., DMSO)
-
Target cells (e.g., HSC-1, HaCaT keratinocytes)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Colony Formation Assay (Clonogenic Assay)
This assay assesses the long-term ability of single cells to proliferate and form colonies, providing a measure of their reproductive integrity following treatment with an anti-proliferative agent.
Principle: A single cell, if it retains its ability to divide indefinitely, will grow into a colony of at least 50 cells. The number of colonies formed is a measure of the surviving fraction of cells after treatment.
Materials:
-
This compound
-
Target cells (e.g., A431, SCC-9)
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
6-well cell culture plates
-
Fixation solution (e.g., 100% methanol or a mixture of methanol and acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield discrete colonies.
-
Allow cells to attach overnight.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
After treatment, remove the this compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, allowing sufficient time for colony formation.
-
Monitor the plates periodically and change the medium as needed.
-
-
Fixation and Staining:
-
Carefully aspirate the medium.
-
Gently wash the wells with PBS.
-
Add 1 mL of fixation solution and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Add 1 mL of crystal violet staining solution and incubate for 20-30 minutes.
-
Remove the stain and gently wash the wells with water until the background is clear.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control)
-
-
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By measuring the fluorescence intensity of PI-stained cells using flow cytometry, one can distinguish between cells in different phases of the cell cycle.
Materials:
-
This compound
-
Target cells (e.g., HSC-1)
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound at various concentrations for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. PI is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described for the cell cycle analysis.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry immediately (within 1 hour).
-
Use appropriate compensation settings to differentiate between the fluorochromes.
-
Analyze the dot plots to quantify the percentage of:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Visualization of Signaling Pathways and Workflows
Caption: this compound's mechanism of action signaling pathway.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoids induce apoptosis in cultured keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular actions of this compound in psoriasis: enhanced epidermal differentiation and reduced cell-mediated inflammation are unexpected outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The effects of this compound and anticancer drugs on the cell line of a squamous cell carcinoma of human skin (HSC-1)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Long-Term Etretinate Studies in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a framework for designing and conducting long-term studies of etretinate in rodent models. The information is based on established regulatory guidelines and available scientific literature on this compound and other retinoids.
Introduction to this compound
This compound is a second-generation, aromatic retinoid that was previously used for the treatment of severe psoriasis and other keratinization disorders.[1][2] Its mechanism of action involves binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear hormone receptors that function as ligand-activated transcription factors.[1][3][4] This interaction modulates gene expression, leading to normalization of epidermal cell proliferation and differentiation.[3][5]
Due to its high lipophilicity, this compound has a very long elimination half-life of up to 120 days and is stored in adipose tissue.[1][6] A significant concern with this compound is its teratogenicity, which has led to its withdrawal from the market in many countries.[1][2] Long-term administration in humans has also been associated with potential hepatotoxicity and skeletal changes.[7][8][9][10][11][12] Therefore, thorough long-term toxicological evaluation in animal models is critical.
Retinoid Signaling Pathway
This compound exerts its effects by modulating the retinoid signaling pathway. The diagram below illustrates the key components of this pathway.
Experimental Design for a 2-Year Carcinogenicity Bioassay
The following protocol is based on the OECD Test Guideline 452 for chronic toxicity studies and general principles for carcinogenicity bioassays.[1][2][3][5][13][14]
Objective
To assess the chronic toxicity and carcinogenic potential of this compound when administered orally to rodents for a 2-year period.
Test System
-
Species: Rat (e.g., Sprague-Dawley or Wistar) and Mouse (e.g., B6C3F1). The use of two species is standard for carcinogenicity assessment.[3][5][14]
-
Age: Young adult animals (e.g., 6-8 weeks old at the start of dosing).
-
Sex: Equal numbers of males and females.
-
Number of Animals: At least 50 animals per sex per group for carcinogenicity assessment.[5][14] Additional satellite groups (e.g., 10-15 animals per sex per group) may be included for interim sacrifices and toxicokinetic analysis.
Dose Selection and Administration
-
Dose Levels: A minimum of three dose levels (low, mid, and high) plus a concurrent vehicle control group.
-
Dose Selection Rationale: Dose levels should be based on data from shorter-term (e.g., 28-day or 90-day) toxicity studies. The highest dose should induce some toxicity but not cause mortality or severe suffering that would compromise the study. The lowest dose should not induce any observable adverse effects (NOAEL). The intermediate dose should elicit minimal toxic effects.
-
Route of Administration: Oral gavage is a common and precise method for administering this compound.[13] The drug should be suspended in a suitable vehicle (e.g., corn oil).
-
Frequency: Daily, 7 days a week.
Experimental Workflow
The following diagram outlines the major steps in a 2-year rodent carcinogenicity study.
Detailed Experimental Protocols
Animal Husbandry
-
House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.
-
Provide standard rodent chow and water ad libitum.
-
Cage-side observations should be performed daily to assess for any signs of morbidity or mortality.
Clinical Observations
-
Perform detailed clinical examinations on all animals weekly.
-
Observations should include, but are not limited to:
-
Changes in skin and fur
-
Eyes and mucous membranes
-
Respiratory and circulatory patterns
-
Autonomic and central nervous system activity
-
Somatomotor activity and behavior patterns
-
Palpation for masses
-
Body Weight and Food Consumption
-
Record individual animal body weights weekly for the first 13 weeks and monthly thereafter.
-
Measure food consumption weekly.
Clinical Pathology
-
Collect blood samples from a satellite group of animals at 3, 6, 12, 18, and 24 months.
-
Hematology: Analyze for parameters such as red blood cell count, hemoglobin concentration, hematocrit, white blood cell count (total and differential), and platelet count.
-
Clinical Chemistry: Analyze for markers of liver function (e.g., alanine aminotransferase, aspartate aminotransferase, alkaline phosphatase, total bilirubin), kidney function (e.g., blood urea nitrogen, creatinine), and lipid metabolism (e.g., cholesterol, triglycerides).
Necropsy and Histopathology
-
Conduct a full gross necropsy on all animals at the time of death or terminal sacrifice.
-
Record the location, size, and appearance of all gross lesions.
-
Collect and weigh major organs (e.g., liver, kidneys, spleen, brain, heart, testes, ovaries).
-
Preserve a comprehensive set of tissues from all animals in 10% neutral buffered formalin.
-
Process tissues for histopathological examination. A board-certified veterinary pathologist should examine all tissues from the control and high-dose groups. If treatment-related lesions are observed, the corresponding tissues from the lower dose groups should also be examined.
Quantitative Data from Rodent Studies
Table 1: Hematology Reference Ranges for Common Rodent Strains
| Parameter | Wistar Rat (Male) | Wistar Rat (Female) | B6C3F1 Mouse |
| White Blood Cells (x10³/µL) | 6.0 - 18.0 | 4.0 - 13.0 | 2.0 - 10.0 |
| Red Blood Cells (x10⁶/µL) | 7.0 - 10.0 | 6.5 - 9.5 | 7.0 - 12.0 |
| Hemoglobin (g/dL) | 14.0 - 18.0 | 13.0 - 17.0 | 12.0 - 17.0 |
| Hematocrit (%) | 40 - 52 | 38 - 50 | 38 - 52 |
| Platelets (x10³/µL) | 500 - 1300 | 600 - 1400 | 600 - 1700 |
| Data compiled from various sources and may vary based on age, diet, and laboratory conditions.[3][15] |
Table 2: Clinical Chemistry Reference Ranges for Common Rodent Strains
| Parameter | Wistar Rat (Male) | Wistar Rat (Female) | B6C3F1 Mouse |
| Alanine Aminotransferase (ALT) (U/L) | 15 - 80 | 15 - 70 | 20 - 90 |
| Aspartate Aminotransferase (AST) (U/L) | 50 - 180 | 50 - 160 | 40 - 200 |
| Alkaline Phosphatase (ALP) (U/L) | 60 - 300 | 40 - 250 | 30 - 120 |
| Total Bilirubin (mg/dL) | 0.1 - 0.6 | 0.1 - 0.6 | 0.1 - 0.9 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 10 - 25 | 10 - 25 | 15 - 35 |
| Creatinine (mg/dL) | 0.2 - 0.8 | 0.2 - 0.8 | 0.1 - 0.5 |
| Cholesterol (mg/dL) | 40 - 100 | 50 - 120 | 50 - 130 |
| Triglycerides (mg/dL) | 30 - 150 | 20 - 120 | 40 - 200 |
| Data compiled from various sources and may vary based on age, diet, and laboratory conditions.[3][15] |
Table 3: Summary of Findings from a 12-Week this compound Study in Wistar Rats
| Parameter | Control | 0.5 mg/kg/day | 6 mg/kg/day |
| Body Weight Gain | Normal | Normal | Slightly Decreased |
| Liver Histopathology | No significant findings | Mild hepatotoxicity | Moderate hepatotoxicity |
| Plasma Cholesterol | No significant change | No significant change | No significant change |
| Plasma Triglycerides | No significant change | No significant change | No significant change |
| Data adapted from a study on this compound intoxication in growing Wistar rats.[15] |
Table 4: Illustrative Tumor Incidence Data from a 2-Year Rodent Carcinogenicity Study (Example Compound)
| Organ/Tumor Type | Control Group | Low Dose | Mid Dose | High Dose |
| Liver | ||||
| Hepatocellular Adenoma | 5/50 (10%) | 8/50 (16%) | 15/50 (30%) | 25/50 (50%)** |
| Hepatocellular Carcinoma | 2/50 (4%) | 3/50 (6%) | 7/50 (14%) | 12/50 (24%) |
| Thyroid Gland | ||||
| Follicular Cell Adenoma | 1/50 (2%) | 2/50 (4%) | 4/50 (8%) | 8/50 (16%) |
| Kidney | ||||
| Renal Tubule Adenoma | 0/50 (0%) | 1/50 (2%) | 2/50 (4%) | 5/50 (10%) |
| This table presents hypothetical data for illustrative purposes and does not represent actual results from an this compound study. The format is based on typical reporting for 2-year bioassays. |
Conclusion
The design and execution of long-term this compound studies in rodents require careful planning and adherence to established guidelines. Key considerations include appropriate species and strain selection, scientifically justified dose selection based on preliminary toxicity data, and a comprehensive assessment of a wide range of toxicological endpoints. While specific 2-year carcinogenicity data for this compound is limited in the public domain, the protocols and data presentation formats outlined in these application notes provide a robust framework for conducting and interpreting such studies for this compound and other retinoids. The potential for hepatotoxicity and skeletal alterations should be a primary focus of any long-term evaluation of this compound.
References
- 1. Two-year carcinogenicity study in rats with a nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Effects of systemic administration of the retinoid Isotretinoin on bone tissue: A narrative literature review [aimspress.com]
- 5. Two-year oral chronic toxicity and carcinogenicity study in rats of diets fumigated with methyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound kinetics during chronic dosing in severe psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term effects of this compound on the liver in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of potential hepatotoxicity of this compound used in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Skeletal alterations associated with long-term this compound therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral treatment with retinoic acid decreases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. iitri.org [iitri.org]
- 15. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
Techniques for Measuring Etretinate and its Metabolites in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of etretinate and its primary metabolites, acitretin and isoacitretin, in plasma. The methodologies described are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), reflecting the evolution of bioanalytical techniques towards higher sensitivity and specificity.
Introduction
This compound is a synthetic retinoid that was previously used in the treatment of severe psoriasis. It is a lipophilic prodrug that is slowly metabolized in the body to its pharmacologically active metabolite, acitretin. Due to its long elimination half-life, resulting from storage in adipose tissue, this compound has been largely replaced by acitretin for therapeutic use.[1][2] However, the measurement of this compound and its metabolites in plasma remains crucial for pharmacokinetic studies, bioequivalence assessments, and toxicological evaluations. Acitretin itself can isomerize to 13-cis-acitretin (isoacitretin), which is also a significant metabolite found in blood.[3]
The analytical challenge in measuring these compounds lies in their potential for photo-degradation and isomerization during sample collection and processing.[3][4] Therefore, robust and validated methods are essential for generating reliable data. This document outlines two primary analytical approaches: an HPLC-UV method for the simultaneous determination of this compound and acitretin, and a more sensitive LC-MS/MS method for the quantification of acitretin and isoacitretin.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the analytical methods described in the subsequent protocols.
Table 1: HPLC-UV Method Performance for this compound and Acitretin [5]
| Parameter | This compound | Acitretin |
| Linearity Range | up to 500 ng/mL | up to 500 ng/mL |
| Correlation Coefficient (R²) | 0.9923 | 0.9937 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 2 ng/mL |
| Accuracy | 89.5 - 113.5% | 89.5 - 113.5% |
| Within-Run Precision (CV) | 4.4 - 15.8% | 4.4 - 15.8% |
| Between-Run Precision (CV) | 3.3 - 17.4% | 3.3 - 17.4% |
| Extraction Recovery | 75.1 - 91.5% | 75.1 - 91.5% |
Table 2: LC-MS/MS Method Performance for Acitretin and Isoacitretin [3][6]
| Parameter | Acitretin | Isoacitretin |
| Linearity Range | 1.025 - 753.217 ng/mL | 0.394 - 289.234 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.025 ng/mL | 0.394 ng/mL |
| Intra-day Precision (CV) | < 8.1% | < 13.8% |
| Inter-day Precision (CV) | < 8.1% | < 13.8% |
| Accuracy | ±7.0% | ±10.6% |
Experimental Workflows and Signaling Pathways
Caption: Workflow for plasma sample preparation for HPLC-UV analysis.[5]
Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.[3][6]
Caption: Simplified metabolic pathway of this compound in the body.
Experimental Protocols
Protocol 1: Simultaneous Determination of this compound and Acitretin in Plasma by HPLC-UV
This protocol is adapted from a validated method for the analysis of this compound and acitretin in plasma samples.[5]
1. Materials and Reagents
-
This compound and Acitretin reference standards
-
Retinyl acetate (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Butanol (HPLC grade)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Water (HPLC grade)
-
Human plasma
2. Instrumentation
-
HPLC system with UV detector
-
C18 reversed-phase analytical column
-
Vortex mixer
-
Centrifuge
3. Preparation of Solutions
-
Internal Standard Stock Solution: Prepare a stock solution of retinyl acetate in a suitable solvent.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with known concentrations of this compound and acitretin to prepare calibration standards and QC samples.
4. Sample Preparation
-
To a microcentrifuge tube, add the plasma sample or calibrator.
-
Add acetonitrile and the internal standard (retinyl acetate).
-
Add a 1:1 (v/v) solution of butanol:acetonitrile and K₂HPO₄.
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the layers.
-
Carefully collect the supernatant.
5. Chromatographic Conditions
-
Column: C18 reversed-phase column
-
Mobile Phase: To be optimized based on the specific column and system.
-
Flow Rate: To be optimized.
-
Injection Volume: 30 µL of the supernatant.[5]
-
Detection: UV at 350 nm.[5]
-
Run Time: Sufficient to allow for the elution of both analytes and the internal standard.
6. Data Analysis
-
Integrate the peak areas of this compound, acitretin, and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of the analytes in the unknown samples from the calibration curve.
7. Important Considerations
-
This compound and its metabolites are sensitive to light. All sample handling and preparation steps should be performed under yellow or red light to prevent photo-degradation.[3]
Protocol 2: Simultaneous Determination of Acitretin and Isoacitretin in Human Plasma by LC-MS/MS
This protocol is based on a validated LC-ESI-MS/MS method for the sensitive quantification of acitretin and its isomer, isoacitretin.[3][6]
1. Materials and Reagents
-
Acitretin and Isoacitretin reference standards
-
Acitretin-d3 (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Water (LC-MS grade)
-
Human plasma
2. Instrumentation
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase amide analytical column (e.g., Ascentis-RP amide, 4.6 × 150 mm, 5 µm)[6]
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
3. Preparation of Solutions
-
Internal Standard Stock Solution: Prepare a stock solution of acitretin-d3 in a suitable solvent.
-
Calibration Standards and QC Samples: Prepare calibration standards and QC samples by spiking blank human plasma with known concentrations of acitretin and isoacitretin.
4. Sample Preparation
-
To a polypropylene tube, add the plasma sample.
-
Add the internal standard (acitretin-d3).
-
Perform protein precipitation coupled with liquid-liquid extraction.
-
Utilize a flash freezing technique to aid in phase separation.[3][6]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
5. Chromatographic and Mass Spectrometric Conditions
-
Column: Ascentis-RP amide (4.6 × 150 mm, 5 µm) or equivalent.[6]
-
Mobile Phase: Isocratic elution with a mixture of 20 mM ammonium acetate buffer and acetonitrile (e.g., 5:95, v/v).[3]
-
Flow Rate: To be optimized.
-
Injection Volume: To be optimized.
-
Ionization Mode: Negative Electrospray Ionization (ESI).[6]
-
Detection: Multiple Reaction Monitoring (MRM).
6. Data Analysis
-
Integrate the peak areas for the specific MRM transitions of each analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Calculate the concentrations of acitretin and isoacitretin in the unknown samples using the regression equation from the calibration curve.
7. Important Considerations
-
As with the HPLC-UV method, all sample manipulations should be carried out under protected light conditions.
-
The use of a stable isotope-labeled internal standard (acitretin-d3) is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.[7]
References
- 1. Concentration of this compound in plasma and subcutaneous fat after long-term acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A fully validated HPLC method for the simultaneous determination of acitretin and this compound in plasma and its application to a pharmacokinetic study in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes: Etretinate in Skin Cancer Chemoprevention Research
1. Introduction
Etretinate, a second-generation synthetic retinoid, has been a subject of significant research for the chemoprevention of non-melanoma skin cancers (NMSCs), particularly in high-risk populations.[1][2][3] As a derivative of vitamin A, this compound modulates gene expression to control critical cellular processes like proliferation, differentiation, and apoptosis.[3][4][5][6] Although largely superseded in clinical practice by its active metabolite, acitretin, due to a more favorable pharmacokinetic profile (shorter half-life), the foundational research and principles established with this compound remain highly relevant for scientists in dermatology, oncology, and drug development.[7][8][9] These notes provide an overview of its mechanism, applications in research, and protocols for its study.
2. Mechanism of Action
This compound is a prodrug that is metabolized in the liver to its active form, acitretin.[4][6][9] Its mechanism is rooted in the canonical retinoid signaling pathway. Acitretin binds to cytosolic retinoic acid-binding proteins (CRABP), which transport it into the nucleus.[10] Inside the nucleus, it interacts with nuclear receptors—retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6][7][9] These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in:
-
Cellular Differentiation: Promotes normal epidermal differentiation, inhibiting the dysplastic changes seen in precancerous lesions.[11]
-
Cellular Proliferation: Inhibits the uncontrolled proliferation of keratinocytes, a hallmark of skin cancer.[5][6] Studies on human squamous cell carcinoma (SCC) cell lines (HSC-1) show that this compound can accelerate the cell cycle from the G1 phase into the S phase, potentially enhancing the cytotoxicity of other anticancer drugs.[12]
-
Apoptosis (Programmed Cell Death): Induces apoptosis in cancer cells.[4] Acitretin has been shown to induce apoptosis in SCC cell lines via the CD95 (Fas)/CD95L signaling pathway.[13]
-
Inflammation and Angiogenesis: Exhibits anti-inflammatory properties and can reduce the expression of vascular endothelial growth factor (VEGF), thereby controlling vascularization.[5][7]
3. Application in High-Risk Patient Cohorts
Research has focused on using this compound for chemoprevention in individuals with a significantly elevated risk of developing NMSCs. Oral retinoids are recommended for chemoprophylaxis in high-risk patients where photoprotection is insufficient.[1][14]
-
Genetic Predisposition: Patients with genetic syndromes such as xeroderma pigmentosum (XP) and basal cell nevus syndrome (Gorlin syndrome) have been studied.[15] These conditions involve defects in DNA repair or tumor suppression pathways, leading to numerous skin cancers.
-
Immunosuppression: Solid organ transplant recipients (OTRs) are at a much higher risk for SCC and basal cell carcinoma (BCC) due to long-term immunosuppressive therapy.[1][14] Retinoids like this compound and acitretin have shown favorable results in preventing new NMSCs in this group.[14][16]
-
Extensive Actinic Damage: Individuals with a history of multiple keratinocyte carcinomas and severe sun damage are also candidates for chemoprevention studies.[5]
Protocols for Preclinical and Clinical Research
1. Protocol: In Vitro Evaluation of this compound on Skin Cancer Cell Lines
This protocol outlines a typical experiment to assess the direct effects of this compound on skin cancer cells.
Objective: To determine the effect of this compound on the proliferation, cell cycle, and apoptosis of a human squamous cell carcinoma (SCC) cell line (e.g., HSC-1, HSC-5, or SCL-1).[12][13][17]
Materials:
-
Human SCC cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT assay kit for cytotoxicity/proliferation
-
Flow cytometer
-
Propidium iodide (PI) and Annexin V-FITC staining kit for apoptosis and cell cycle analysis
-
96-well and 6-well culture plates
-
Incubator (37°C, 5% CO2)
Methodology:
-
Cell Culture: Culture SCC cells in complete medium until they reach 70-80% confluency.
-
Seeding: Trypsinize cells and seed them into 96-well plates (for MTT assay) or 6-well plates (for flow cytometry) at a predetermined density. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound-containing medium or a vehicle control (medium with DMSO).
-
Incubation: Incubate the treated cells for various time points (e.g., 24, 48, 72 hours).
-
Proliferation/Cytotoxicity Assay (MTT):
-
Add MTT reagent to each well of the 96-well plate and incubate as per the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader. Calculate cell viability relative to the vehicle control.
-
-
Cell Cycle and Apoptosis Analysis (Flow Cytometry):
-
Harvest cells from the 6-well plates (including floating and adherent cells).
-
For apoptosis, wash cells and resuspend in binding buffer. Stain with Annexin V-FITC and PI according to the kit protocol.
-
For cell cycle, fix cells in cold 70% ethanol, then treat with RNase and stain with PI.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different cycle phases (G0/G1, S, G2/M) or the percentage of apoptotic cells.
-
2. Protocol: Clinical Trial Design for Chemoprevention
This protocol provides a framework for a clinical study evaluating this compound's efficacy in preventing NMSCs, based on principles from historical and related trials.[15][18][19]
Objective: To assess the efficacy and safety of oral this compound in reducing the incidence of new NMSC in high-risk patients.
Study Design: A randomized, double-blind, placebo-controlled trial.
Participant Selection Criteria:
-
Inclusion:
-
Adults (18+ years) with a history of multiple NMSCs (e.g., >5 in the past 2 years).
-
OR patients with a high-risk condition (e.g., organ transplant recipient, xeroderma pigmentosum).
-
Willingness to comply with study procedures and contraception requirements.
-
-
Exclusion:
Methodology:
-
Screening and Baseline: Screen potential participants against inclusion/exclusion criteria. Perform a full-body skin examination, biopsy any suspicious lesions, and document all existing skin cancers. Obtain baseline bloodwork (complete blood count, liver function tests, lipid panel).
-
Randomization: Randomly assign eligible participants to either the treatment group (oral this compound) or the placebo group.
-
Treatment Phase:
-
Dosage: Start with a low-to-moderate dose (e.g., 0.5-1.0 mg/kg/day).[15] The dose may be adjusted based on tolerance and side effects.
-
Duration: Administer treatment for a predefined period (e.g., 12-24 months).
-
-
Monitoring and Follow-up:
-
Clinical: Conduct full-body skin examinations every 3-6 months. Photograph and biopsy all new suspicious lesions for histological confirmation.
-
Laboratory: Monitor liver function tests and lipid panels monthly for the first few months, then every 3 months.
-
Adverse Events: Record all adverse events at each visit, using a standardized grading scale.
-
-
Primary Endpoint: The primary outcome is the mean number of new, histologically confirmed NMSCs (BCC or SCC) per patient per year.
-
Data Analysis: Compare the primary endpoint between the this compound and placebo groups using appropriate statistical methods (e.g., Poisson regression or t-test). Analyze secondary endpoints, such as time to first new skin cancer and safety/tolerability data.
Data Presentation: Summary of Clinical Findings and Safety Profile
Quantitative data from this compound studies are often from small, high-risk cohorts. The tables below summarize representative data and the known safety profile.
Table 1: Summary of a Representative Clinical Study on this compound for Chemoprevention (Based on data from Verret et al., 1986)[15]
| Study Population | Number of Patients | This compound Dosage | Study Duration | Key Findings |
| High-risk genetic dermatoses (Xeroderma Pigmentosum, Basal Cell Nevus Syndrome, etc.) | 8 | Starting dose: 1 mg/kg/dayAverage dose: 0.6-1.0 mg/kg/day | Up to 6.5 years | - Reduction in the number of new squamous cell and basal cell carcinomas during treatment.- No effect observed on pigmented lesions (nevi, melanoma).- Recurrence of epitheliomas was noted when the dose was reduced or treatment was stopped. |
Table 2: Adverse Effects Profile of this compound (Compiled from multiple sources)[7][20][22][23]
| System/Category | Common Adverse Effects | Serious or Less Common Adverse Effects | Monitoring & Management |
| Mucocutaneous | Cheilitis (chapped lips), dry skin/mouth/eyes, xerosis, pruritus, peeling of palms/soles, hair thinning. | Paronychia, facial dermatitis, nosebleeds, pyogenic granulomas. | Use of emollients, lip balms, and artificial tears. Dose reduction may be necessary. |
| Hepatic | Elevated liver transaminases. | Hepatotoxicity, hepatitis. | Baseline and periodic liver function tests (LFTs). Discontinue if significant elevations persist. |
| Musculoskeletal | Muscle or joint pain. | Skeletal hyperostosis (with long-term use), calcification of ligaments. | Monitor for persistent pain. Skeletal imaging for long-term therapy. |
| Lipids | Elevated triglycerides and cholesterol. | Hyperlipidemia. | Baseline and periodic lipid panel. Manage with diet, lifestyle changes, or lipid-lowering agents. |
| Systemic/Other | Headaches, increased thirst. | Pseudotumor cerebri (increased intracranial pressure), mood changes, vision disturbances. | Immediate medical evaluation for severe headaches or vision changes. |
| Reproductive | Extreme Teratogenicity | Severe, major fetal abnormalities. | Strict contraception required during and for at least 3 years post-treatment for females of childbearing potential. Pregnancy tests before and during therapy.[21] |
References
- 1. Systemic Retinoids for Chemoprevention of Non-melanoma Skin Cancer in High-risk Patients - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. The Use of Retinoids for the Prevention and Treatment of Skin Cancers: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoids in cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Retinoids for the Prevention and Treatment of Skin Cancers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vjdv.vn [vjdv.vn]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. google.com [google.com]
- 10. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Clinical response and tissue effects of this compound treatment of patients with solar keratoses and basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [The effects of this compound and anticancer drugs on the cell line of a squamous cell carcinoma of human skin (HSC-1)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An update on clinical trials for chemoprevention of human skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound enhances the susceptibility of human skin squamous cell carcinoma cells to 5-aminolaevulic acid-based photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acitretin for chemoprevention of non-melanoma skin cancers in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. What are the side effects of this compound? [synapse.patsnap.com]
- 21. drugs.com [drugs.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound - ORAL (Tegison) side effects, medical uses, and drug interactions. [medicinenet.com]
Etretinate: A Tool for Investigating Disorders of Keratinization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Etretinate, a second-generation aromatic retinoid, has historically served as a valuable pharmacological tool in both the clinical management and the scientific investigation of various disorders of keratinization. Although its clinical use has been largely superseded by its active metabolite, acitretin, due to a more favorable pharmacokinetic profile, this compound remains a significant compound for in vitro and in vivo research aimed at understanding the pathophysiology of diseases such as psoriasis, ichthyosis, and Darier's disease. These notes provide an overview of this compound's application in this field, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by modulating gene expression through nuclear retinoid receptors.[1][2] As a synthetic derivative of vitamin A, it is converted in the body to its active metabolite, acitretin. This active form binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-activated transcription factors. The binding of the retinoid to these receptors leads to the formation of heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription, thereby influencing a wide array of cellular processes including proliferation, differentiation, and inflammation.
In the context of keratinization disorders, this compound's primary therapeutic actions are attributed to its ability to:
-
Normalize Keratinocyte Differentiation: It helps to correct the abnormal differentiation program of keratinocytes, which is a hallmark of these disorders.[2]
-
Inhibit Keratinocyte Proliferation: this compound reduces the hyperproliferation of keratinocytes, a key feature of psoriatic lesions.[3]
-
Exert Anti-inflammatory Effects: It can modulate the immune response in the skin, reducing the infiltration of inflammatory cells and the production of pro-inflammatory cytokines.
Data Presentation
The following tables summarize quantitative data from clinical and preclinical studies on the effects of this compound in disorders of keratinization.
Table 1: Clinical Efficacy of this compound in Psoriasis
| Study Population | Dosage | Duration | Key Outcomes | Reference |
| 10 patients with extensive psoriasis vulgaris | 0.75 mg/kg/day | 8 weeks | 64% mean decrease in clinical severity (p < 0.001); 44% decrease in epidermal thickness (p < 0.001); 62% reduction in keratinocyte proliferation (p < 0.001) | [3] |
| 20 patients with psoriasis vulgaris | Not specified | 12 months | Relapse occurred within approximately 8 weeks after cessation of maintenance therapy. | [1] |
| 138 patients with psoriasis | 0.15 to 1 mg/kg/day (median 0.36 mg/kg/day) | 1 to 120 months (median 6 months) | Excellent response: 41.3%; Good response: 36.2%; Fair response: 15.9%; Poor response: 6.5% | |
| 175 patients with severe psoriasis | 50 mg/day | 8 weeks | >50% PSI score improvement in 61.1% of patients. |
Table 2: this compound in Other Keratinization Disorders
| Disorder | Study Population | Dosage | Duration | Key Outcomes | Reference |
| Lamellar Ichthyosis | 1 patient | 50 mg/day | 8 months | Clinical improvement; Transglutaminase 1 became detectable by immunostaining after 4 and 8 months. | [4] |
| Keratinizing Disorders (e.g., ichthyosis, Darier's disease) | 52 patients | 0.15 to 1 mg/kg/day (median 0.36 mg/kg/day) | 1 to 120 months (median 6 months) | Excellent response: 32.7%; Good response: 32.7%; Fair response: 25.0%; Poor response: 9.6% |
Signaling Pathways and Experimental Workflows
Retinoid Signaling Pathway
Caption: this compound's mechanism of action via nuclear retinoid receptors.
Experimental Workflow for Studying this compound's Effects on Keratinocytes
Caption: A typical workflow for in vitro studies of this compound.
Experimental Protocols
Protocol 1: In Vitro Keratinocyte Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of human keratinocytes.
Materials:
-
Normal human epidermal keratinocytes (NHEK) or a keratinocyte cell line (e.g., HaCaT)
-
Keratinocyte growth medium (KGM)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Methodology:
-
Cell Seeding: Seed keratinocytes into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in KGM and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in KGM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Analysis of Keratinocyte Differentiation Markers
Objective: To evaluate the effect of this compound on the expression of keratinocyte differentiation markers.
Materials:
-
Keratinocytes cultured on coverslips or in multi-well plates
-
This compound
-
High-calcium differentiation medium
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against differentiation markers (e.g., Keratin 1, Keratin 10, Involucrin, Filaggrin)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Methodology:
-
Cell Culture and Treatment: Culture keratinocytes to sub-confluence and then induce differentiation by switching to a high-calcium medium. Treat the cells with various concentrations of this compound during the differentiation period.
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain with DAPI.
-
-
Imaging and Analysis: Mount the coverslips and visualize the staining using a fluorescence microscope. Analyze the intensity and localization of the differentiation markers.
Protocol 3: In Situ Transglutaminase Activity Assay
Objective: To assess the effect of this compound on transglutaminase activity in skin biopsies.
Materials:
-
Frozen skin biopsy sections
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM CaCl₂, 1 mM DTT)
-
Fluorescently labeled transglutaminase substrate (e.g., a fluorescently tagged amine donor)
-
EDTA solution to stop the reaction
-
Fluorescence microscope
Methodology:
-
Tissue Preparation: Obtain skin biopsies before and after this compound treatment and prepare frozen sections.
-
Enzyme Reaction:
-
Incubate the tissue sections with the reaction buffer containing the fluorescent substrate for a defined period (e.g., 1-2 hours) at 37°C in a humidified chamber.
-
Stop the reaction by adding an EDTA solution.
-
-
Imaging: Wash the sections and visualize the fluorescence signal, which is proportional to the transglutaminase activity, using a fluorescence microscope.
Conclusion
This compound has been instrumental in advancing our understanding of the molecular basis of keratinization disorders. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies to further elucidate the complex processes of epidermal differentiation and to explore novel therapeutic strategies for these challenging skin conditions. While no longer a first-line clinical treatment, this compound's well-characterized effects on keratinocytes ensure its continued relevance as a research tool.
References
- 1. Regulation of keratin expression by retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacological properties and therapeutic efficacy in psoriasis and other skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular actions of this compound in psoriasis: enhanced epidermal differentiation and reduced cell-mediated inflammation are unexpected outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on keratinocyte proliferation and secretion of interleukin-1 alpha (IL-1 alpha) and IL-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Etretinate's Poor Aqueous Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Etretinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of this compound's poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous solutions?
A1: this compound is a second-generation, aromatic retinoid that is highly lipophilic, meaning it preferentially dissolves in fats, oils, and non-polar solvents rather than in water.[1] Its chemical structure, characterized by a large, non-polar aromatic ring and a long hydrocarbon chain, leads to its poor aqueous solubility. This high lipophilicity is the primary reason it is stored in and slowly released from adipose (fat) tissue in the body.[1] Its main metabolite, acitretin, is also practically insoluble in water.[2]
Q2: What are the primary experimental consequences of this compound's poor solubility?
A2: The low aqueous solubility of this compound presents several challenges in experimental settings:
-
Low and Variable Bioavailability: For oral administration studies, poor solubility is a major cause of low and inconsistent absorption from the gastrointestinal tract.[3][4]
-
Difficulty in Formulation: Preparing stock solutions and aqueous formulations for in vitro assays or parenteral administration is difficult, often requiring co-solvents like DMSO or DMF.[5][6]
-
Precipitation Issues: The compound can precipitate out of solution when an organic stock solution is diluted into an aqueous buffer, leading to inaccurate and non-reproducible experimental results.
-
Limited Delivery Options: The insolubility restricts the types of administration routes and dosage forms that can be effectively developed.
Q3: What are the main strategies to improve the aqueous solubility and dissolution rate of this compound?
A3: Several formulation strategies can be employed to overcome the solubility challenges of highly lipophilic drugs like this compound. The most common and effective approaches include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to enhance wettability and dissolution.[7][8]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in a mixture of oils, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS).[9][10] These systems form fine oil-in-water emulsions in the digestive tract, improving solubilization and absorption.[11]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range, which increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.[12][13] This can include technologies like solid lipid nanoparticles (SLNs) or polymeric nanoparticles.[13][14]
Troubleshooting Guide 1: Solid Dispersions
Solid dispersions involve dispersing the drug in an inert carrier matrix, usually a hydrophilic polymer, to create a system where the drug is present in a fine, molecularly dispersed, or amorphous state.
Common Issues & Troubleshooting
-
Q: My prepared solid dispersion shows drug crystals under microscopy or in XRD analysis. What went wrong? A: This indicates that the drug has not been successfully converted to an amorphous state or has recrystallized.
-
Troubleshooting Steps:
-
Increase Polymer Ratio: The drug-to-polymer ratio may be too high. Increase the proportion of the hydrophilic carrier (e.g., PVP K30, HPMC) to ensure the drug is molecularly dispersed.[8]
-
Select a Different Polymer: The chosen polymer may have poor miscibility with this compound. Screen different polymers to find one that forms a stable amorphous system.
-
Optimize the Preparation Method: If using the solvent evaporation method, ensure rapid solvent removal to prevent drug molecules from re-crystallizing.[7] For the melting method, ensure the cooling process is rapid (quenching).[15]
-
-
-
Q: The dissolution rate of my solid dispersion is only slightly better than the pure drug. How can I improve it? A: This may be due to the choice of polymer, the drug-to-polymer ratio, or the particle size of the final solid dispersion.
-
Troubleshooting Steps:
-
Use a More Hydrophilic Carrier: Polymers with higher water solubility can accelerate drug release.
-
Incorporate a Surfactant: Creating a ternary solid dispersion by adding a surfactant can improve the wettability and dissolution of the formulation.[16]
-
Reduce Particle Size: Grinding or milling the prepared solid dispersion can further increase the surface area and improve the dissolution rate.[17]
-
-
Quantitative Data: Polymer Selection for Solid Dispersions
While specific data for this compound is limited, the following table provides examples of polymers commonly used for preparing solid dispersions of poorly water-soluble drugs and their typical effects on dissolution.
| Polymer Carrier | Drug:Polymer Ratio (w/w) | Preparation Method | Result on Dissolution Rate | Reference |
| PVP K30 | 1:3 to 1:8 | Solvent Evaporation | Dissolution rate increased as the proportion of PVP increased, reaching over 80% release. | [8] |
| PEG 6000 | 1:1 | Solvent Evaporation | Significantly improved drug dissolution. | [18] |
| HPMC | Varies | Co-precipitation, Spray-drying | Effective carrier for creating solid dispersions via various methods. | [19] |
| Poloxamer | Varies | Cryo-milling, Lyophilization | Ensured better drug dissolution and protection against recrystallization. | [18] |
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh this compound and a hydrophilic polymer (e.g., PVP K30) in a predetermined ratio (e.g., 1:5 w/w). Dissolve both components in a suitable organic solvent, such as ethanol or a mixture of dichloromethane and methanol, until a clear solution is obtained.[8][17]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C). Continue evaporation until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven for 24-48 hours to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask, and pulverize it using a mortar and pestle. Sieve the powder to obtain particles of a uniform size.[7]
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound and assess drug-polymer interactions.[8][18] Perform in vitro dissolution studies to quantify the enhancement in solubility.[8]
Workflow Diagram: Solid Dispersion Preparation
Caption: Workflow for Solid Dispersion Preparation and Characterization.
Troubleshooting Guide 2: Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[3][11]
Common Issues & Troubleshooting
-
Q: My SEDDS formulation is cloudy before dilution or shows signs of drug precipitation. A: This indicates that the drug is not fully solubilized in the oil/surfactant mixture.
-
Troubleshooting Steps:
-
Screen Excipients: The solubility of this compound in the chosen oil, surfactant, or co-solvent may be insufficient. Perform solubility studies with a wider range of excipients to find a system with higher solubilizing capacity.
-
Adjust Ratios: Modify the ratio of oil to surfactant and co-solvent. Increasing the amount of a good solubilizing surfactant or co-solvent can improve drug solubility.[11]
-
Gently Warm: Gentle heating during preparation can help dissolve the drug, but be cautious of drug degradation. Ensure the formulation remains a clear solution upon cooling.
-
-
-
Q: The formulation does not emulsify quickly or forms large, unstable droplets upon dilution. A: This points to an inefficient self-emulsification process, likely due to an unoptimized formulation.
-
Troubleshooting Steps:
-
Optimize Surfactant/Co-surfactant: The type and concentration of the surfactant are critical. Use surfactants with a higher HLB (Hydrophile-Lipophile Balance) value (typically 8-18 for SEDDS) to promote the formation of o/w emulsions.[9] A co-surfactant can reduce interfacial tension and improve droplet formation.
-
Construct a Ternary Phase Diagram: This is a crucial experimental step to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable and efficient self-emulsifying region.[20]
-
-
Quantitative Data: Excipient Selection for LBDDS
The selection of excipients is critical. The following table lists common components used in SEDDS for highly lipophilic drugs (Log P > 2).[9]
| Component | Examples | Function |
| Oils | Caprylic/Capric Triglycerides (e.g., Miglyol 812), Castor Oil, Corn Oil | Solubilize the lipophilic drug.[9] |
| Surfactants | Polyoxyl 35 Castor Oil (Cremophor EL), Polysorbate 80 (Tween 80), Labrasol | Reduce interfacial tension, facilitate dispersion.[9][11] |
| Co-solvents / Co-surfactants | Ethanol, Propylene Glycol, Transcutol P, PEG 400 | Increase the solvent capacity of the oil phase and aid emulsification.[20] |
Experimental Protocol: Preparation of this compound SEDDS
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the most suitable excipients.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial. Heat the mixture gently (e.g., to 40°C) in a water bath to ensure homogeneity.
-
Drug Incorporation: Add the accurately weighed this compound to the excipient mixture and stir with a magnetic stirrer until the drug is completely dissolved, resulting in a clear, homogenous liquid.
-
Self-Emulsification Test: Add a small volume (e.g., 1 mL) of the prepared SEDDS formulation to a larger volume (e.g., 250 mL) of distilled water or buffer at 37°C with gentle agitation.
-
Characterization: Visually assess the emulsification time and the appearance of the resulting emulsion (it should be clear to bluish-white). Measure the droplet size and zeta potential of the emulsion using dynamic light scattering (DLS) to confirm the formation of nano-sized droplets.[16]
Workflow Diagram: SEDDS Formulation and Evaluation
Caption: Logical Workflow for Developing a SEDDS Formulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acitretin | C21H26O3 | CID 5284513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. japsonline.com [japsonline.com]
- 8. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. researchgate.net [researchgate.net]
- 14. Retinoic Acid-Loaded PLGA Nanoparticle Formulation of ApoB-100-Derived Peptide 210 Attenuates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crsubscription.com [crsubscription.com]
- 16. mdpi.com [mdpi.com]
- 17. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 18. researchgate.net [researchgate.net]
- 19. ijrar.org [ijrar.org]
- 20. pharmacophorejournal.com [pharmacophorejournal.com]
Technical Support Center: Managing Etretinate Stability and Degradation in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Etretinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the stability and degradation of this compound in your experiments, ensuring the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a second-generation synthetic retinoid, a derivative of vitamin A, that has been used in the treatment of severe psoriasis and other skin disorders.[1] It is a lipophilic molecule, a property that contributes to its long biological half-life and accumulation in adipose tissue.[2][3] Its structure contains a polyene chain, making it susceptible to isomerization and oxidation.
Q2: What are the main factors that cause this compound degradation?
Like other retinoids, this compound is sensitive to several environmental factors that can cause its degradation. These include:
-
Light: Exposure to light, particularly ultraviolet (UV) light, can lead to photoisomerization and photodegradation.[3][4][5]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6][7]
-
Oxygen: The polyene chain of this compound is prone to oxidation, leading to the formation of various oxidation products.
-
pH: The stability of this compound in solution can be influenced by the pH of the medium.
Q3: How should I store my this compound stock solutions and samples?
To minimize degradation, this compound and its solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, ideally at -20°C or -70°C for long-term storage.[8] For short-term storage, refrigeration at 2-8°C is recommended.[9]
-
Light: Protect from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.[10] Store in the original carton when possible.
-
Atmosphere: For maximum stability, particularly for long-term storage of dry powder, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: What is the primary metabolite of this compound?
The primary and active metabolite of this compound is Acitretin.[11][12] This conversion occurs in the body through the hydrolysis of the ethyl ester group of this compound. It is important to be aware of this conversion, as some degradation of this compound to Acitretin might also occur in vitro under certain conditions, especially in the presence of esterases or at certain pH values.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly low concentration of this compound in my samples. | - Degradation due to light exposure.- Thermal degradation from improper storage or experimental conditions.- Oxidation from exposure to air.- Use of inappropriate solvents. | - Work in a dimly lit environment or use light-blocking containers.- Store samples at recommended low temperatures and avoid repeated freeze-thaw cycles.- Degas solvents and consider working under an inert atmosphere.- Use fresh, high-purity solvents. |
| Appearance of unknown peaks in my HPLC chromatogram. | - Formation of degradation products (e.g., isomers, oxidation products).- Contamination of the sample or solvent. | - Analyze for known degradation products of related retinoids.- Run a blank solvent injection to check for contamination.- Perform stress testing (light, heat, acid, base, oxidation) on a standard solution to identify potential degradation peaks. |
| Precipitation of this compound in aqueous buffers. | - this compound is highly lipophilic and has low aqueous solubility. | - Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting in aqueous media.- Use a carrier solvent or a suitable formulation, such as microemulsions or nanoparticles, to improve solubility.[13] |
| Inconsistent results between experimental repeats. | - Variable degradation of this compound due to inconsistent handling.- Inaccurate initial concentration of stock solutions. | - Standardize all handling procedures, including light exposure and temperature conditions.- Prepare fresh stock solutions for each experiment or validate the stability of stored stock solutions over time. |
Quantitative Data on Retinoid Stability
Direct quantitative data on the degradation kinetics of this compound under various experimental conditions is limited in the published literature. However, data from its active metabolite, Acitretin, and other related retinoids like Tretinoin can provide valuable insights into its stability profile. The degradation of retinoids often follows first-order or second-order kinetics.[3]
Table 1: Summary of Photodegradation Data for Related Retinoids
| Compound | Formulation | Light Source | Exposure Time | Degradation (%) | Reference |
| Tretinoin (0.025%) | Gel | UVA (22 W/m²) | 8 hours | 72% | [5] |
| Micronized Tretinoin (0.05%) | Aqueous Gel | UVA (22 W/m²) | 8 hours | 9% | [5] |
| Tretinoin | Ethanol Solution | Solar Simulated Light | 2 minutes | 80% | [3] |
| Isotretinoin | Methanol Solution | Direct Sunlight | Few minutes | Complete | [13] |
This table provides data on related retinoids as a proxy for this compound's expected photosensitivity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Amber glass vials
-
Inert gas (e.g., Argon or Nitrogen)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in an amber glass vial under subdued light.
-
Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Flush the headspace of the vial with an inert gas to displace oxygen.
-
Seal the vial tightly and vortex until the this compound is completely dissolved.
-
Store the stock solution at -20°C or below, protected from light.
-
For use, thaw the stock solution at room temperature in the dark and dilute to the final working concentration in the appropriate cell culture medium or buffer immediately before use.
Protocol 2: HPLC Method for Analysis of this compound and its Metabolites
Objective: To quantify the concentration of this compound and its major metabolite, Acitretin, in experimental samples. This protocol is adapted from methods used for analyzing retinoids in biological matrices.[2][14][15]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid (or other suitable modifier)
-
This compound and Acitretin analytical standards
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Example Gradient: Start with 75% B, increase to 100% B over 5 minutes, hold for 2 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 365 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare a series of standard solutions of this compound and Acitretin in the mobile phase or a suitable solvent.
-
Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.
-
Prepare experimental samples by extracting this compound and its metabolites if necessary (e.g., from cell lysates or reaction mixtures). A simple one-step extraction with a suitable organic solvent is often sufficient.
-
Inject the prepared samples into the HPLC system.
-
Quantify the amount of this compound and Acitretin in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Clinical Factors Affecting the Serum Retention of a Teratogenic this compound after the Acitretin Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: Implications for development of improved pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tretinoin Photostability: Comparison of Micronized Tretinoin (0.05%) Gel and Tretinoin (0.025%) Gel Following Exposure to Ultraviolet A Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound administration reduces serum propeptide of type I procollagen level in patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.uga.edu [research.uga.edu]
- 10. mdpi.com [mdpi.com]
- 11. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound may work where acitretin fails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving the Isotretinoin Photostability by Incorporating in Microemulsion Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of isotretinoin or this compound and their major metabolites in human blood by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound kinetics during chronic dosing in severe psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Etretinate concentration for maximal therapeutic effect in vitro
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for optimizing the in vitro concentration of Etretinate to achieve maximal therapeutic effect. It includes troubleshooting advice for common experimental issues and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments with keratinocytes?
Q2: How does this compound exert its therapeutic effect in vitro?
A2: this compound, a second-generation retinoid, and its active metabolite Acitretin, modulate gene expression by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs)[3][4][5][6]. These ligand-activated receptors form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction regulates the transcription of genes involved in cellular differentiation, proliferation, and inflammation, leading to the normalization of keratinocyte function[3][4][5][6].
Q3: What are the key downstream effects of this compound treatment in keratinocytes?
A3: In vitro studies have demonstrated that this compound and other retinoids can:
-
Normalize Keratinocyte Differentiation: this compound treatment has been shown to normalize the expression of keratins, which are key structural proteins in the epidermis. For instance, it can lead to a return towards a normal electrophoretic pattern of keratins in psoriatic epidermis[7].
-
Inhibit Keratinocyte Proliferation: this compound can reduce the hyperproliferation of keratinocytes, a hallmark of psoriasis[8].
-
Modulate Inflammatory Responses: this compound exhibits anti-inflammatory properties by affecting cytokine secretion from keratinocytes[9].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cellular response to this compound | Compound Instability: Retinoids like this compound are sensitive to light, air, and temperature, leading to degradation. | - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. - Store stock solutions at -20°C or -80°C in light-protected, airtight containers. - Minimize exposure of this compound solutions to light during experiments by using amber tubes and working under subdued lighting. |
| Poor Bioavailability in Culture Medium: In serum-free or low-protein media, the hydrophobic nature of this compound can lead to its precipitation or adsorption to plasticware. | - Supplement cell culture medium with serum (e.g., FBS) or bovine serum albumin (BSA) to enhance the solubility and stability of this compound through protein binding. | |
| Inconsistent or irreproducible results | Variability in this compound Concentration: Repeated freeze-thaw cycles of stock solutions can lead to degradation and inaccurate concentrations. | - Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. - Always prepare working dilutions fresh from a new aliquot for each experiment. |
| Cell Culture Conditions: The proliferative state and density of cells can influence their response to this compound. | - Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. - Maintain consistent cell culture conditions (e.g., media composition, serum concentration, incubation time) across all experiments. | |
| High background in assays | Compound Interference: The colored nature of some retinoids or their interaction with assay reagents can lead to false-positive signals. | - Include appropriate vehicle controls (e.g., DMSO-treated cells) to subtract any background signal. - For colorimetric assays like the MTT assay, ensure complete solubilization of the formazan product and read the absorbance at the correct wavelength. |
Data Summary
Table 1: In Vitro Effects of Acitretin (Active Metabolite of this compound) on HaCaT Keratinocyte Proliferation
| Concentration (µM) | Inhibition Rate (%) |
| 0.01 | 13.70 |
| 50 | 67.73 |
Data adapted from a study on Acitretin, the active metabolite of this compound, and can be used as a reference for designing this compound dose-response experiments.[1]
Experimental Protocols
Protocol 1: Assessment of Keratinocyte Proliferation using MTT Assay
This protocol outlines the steps to determine the effect of this compound on the proliferation of keratinocytes (e.g., HaCaT cells).
-
Cell Seeding:
-
Seed keratinocytes in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from a stock solution (e.g., in DMSO). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Immunofluorescence Staining for Keratinocyte Differentiation Markers
This protocol describes the visualization of differentiation markers (e.g., Keratin 1, Keratin 10, Involucrin) in keratinocytes following this compound treatment.
-
Cell Culture and Treatment:
-
Grow keratinocytes on sterile glass coverslips in a 24-well plate.
-
Treat the cells with the desired concentration of this compound or vehicle control for the appropriate duration to induce differentiation.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Incubate with the primary antibody against the differentiation marker of interest (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto glass slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the staining using a fluorescence microscope.
-
Visualizations
References
- 1. Effects of acitretin on proliferative inhibition and RANTES production of HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of retinoid-mediated signaling involved in skin homeostasis by RAR and RXR agonists/antagonists in mouse skin. | Sigma-Aldrich [sigmaaldrich.com]
- 6. karger.com [karger.com]
- 7. Keratin polypeptide profile in psoriatic epidermis normalized by treatment with this compound (aromatic retinoid Ro 10-9359) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular actions of this compound in psoriasis: enhanced epidermal differentiation and reduced cell-mediated inflammation are unexpected outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on keratinocyte proliferation and secretion of interleukin-1 alpha (IL-1 alpha) and IL-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Side Effects of Etretinate in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during animal studies with Etretinate.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported unexpected side effects of this compound in animal studies?
A1: The most significant and widely reported side effect of this compound in animal studies is its teratogenicity, leading to a range of dose-dependent developmental malformations.[1][2][3][4] Other notable side effects include skeletal abnormalities, hepatotoxicity, and mucocutaneous effects.[5][6][7]
Q2: At what doses are teratogenic effects typically observed in animal models?
A2: Teratogenic effects have been observed at various doses depending on the animal model. For instance, in mice, a dose of 0.84 mg/kg/day resulted in retinoid-specific defects like shortened limbs and cleft palate.[2] In golden hamsters, a dose-dependent increase in malformations was seen with single oral doses ranging from 2.8 to 88 mg/kg.[1]
Q3: What is the primary mechanism of action that leads to these side effects?
A3: this compound and its active metabolite, acitretin, are synthetic retinoids that bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5] These receptors are transcription factors that regulate gene expression involved in cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways, particularly during critical developmental periods, is believed to be the primary cause of the observed teratogenic and other toxic effects.[8][9]
Q4: Are there any known ways to mitigate the side effects of this compound in animal studies?
A4: Due to its inherent teratogenicity, mitigation focuses on careful dose selection and avoiding administration during pregnancy. There is no established threshold dose below which the risk of congenital malformations is zero.[4] For other side effects like hepatotoxicity, monitoring liver function and considering dose reduction may be necessary.
Troubleshooting Guides
Unexpected Teratogenicity and Embryonic Lethality
Problem: Higher than expected rates of fetal malformations or resorptions are observed in litters from this compound-treated dams.
Possible Cause: this compound is a potent teratogen, and the dose administered may be too high for the specific animal model or gestational stage. The timing of administration is also critical, as susceptibility to teratogenic effects is highest during organogenesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected teratogenicity.
Experimental Protocol: Teratogenicity Assessment
-
Animal Model: Time-mated pregnant rodents (e.g., Sprague-Dawley rats, NMRI mice).
-
Dosing: Administer this compound orally (gavage) at various dose levels and a vehicle control during the period of major organogenesis (e.g., gestation days 6-15 for rats).
-
Maternal Assessment: Monitor dams daily for clinical signs of toxicity, body weight changes, and food consumption.
-
Fetal Examination: On a specific gestation day (e.g., day 20 for rats), euthanize the dams and perform a caesarean section.
-
Count the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Examine each fetus for external malformations.
-
Weigh and measure the crown-rump length of each fetus.
-
Fix approximately half of the fetuses from each litter in Bouin's solution for visceral examination using the Wilson's slicing technique.
-
Process the remaining half of the fetuses for skeletal examination. This involves staining with Alizarin Red S (for bone) and Alcian Blue (for cartilage) to identify skeletal abnormalities.[10][11][12]
-
Abnormal Skeletal Findings in Adult or Developing Animals
Problem: Radiographic or histological examination reveals unexpected skeletal changes such as hyperostosis, premature epiphyseal closure, or bone demineralization.
Possible Cause: Long-term administration of retinoids, including this compound, is known to affect bone development and remodeling.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for skeletal abnormalities.
Experimental Protocol: Skeletal Abnormality Assessment
-
Animal Model: Rodents (e.g., rats, mice) or other relevant species.
-
Dosing: Administer this compound orally at different doses for a specified duration (e.g., sub-chronic or chronic studies).
-
Radiographic Analysis:
-
At the end of the study, perform whole-body X-rays or high-resolution micro-computed tomography (micro-CT) scans of the animals.[13][14]
-
Systematically evaluate the skeleton for changes in bone density, hyperostosis (excessive bone growth), calcification of ligaments, and alterations in the growth plates of developing animals.
-
-
Histopathology:
-
Collect relevant bones (e.g., long bones, vertebrae).
-
Decalcify the bones if necessary.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to examine bone and cartilage morphology.
-
Elevated Liver Enzymes and/or Liver Histopathology
Problem: Serum biochemistry reveals elevated levels of liver enzymes (e.g., ALT, AST), and/or histological examination of the liver shows signs of damage.
Possible Cause: this compound can be hepatotoxic, although the effects can be inconsistent.[15] Observed changes can include fatty metamorphosis, liver cell necrosis, and fibrosis.[6][15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hepatotoxicity.
Experimental Protocol: Hepatotoxicity Assessment
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Dosing: Administer this compound orally at various dose levels for a defined period (e.g., 28 days or longer).
-
Serum Biochemistry:
-
Histopathology:
-
At necropsy, collect liver tissue and fix in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.[18][19]
-
Consider special stains like Masson's trichrome to assess for fibrosis or Oil Red O on frozen sections to detect fatty changes.
-
Data Presentation
Table 1: Teratogenic Effects of this compound in Animal Models
| Animal Model | Dose | Gestational Day of Administration | Key Teratogenic Findings | Reference |
| Mouse (NMRI) | 100 mg/kg (single dose) | 11 | Severe shortening of all limb bones, cleft palate | [20] |
| Mouse | 0.84 mg/kg/day | 8-15 | Shortening of limbs, cleft palate | [2] |
| Golden Hamster | 2.8 - 88 mg/kg (single dose) | Early primitive streak stage | Dose-dependent increase in various malformations | [1] |
| Rat | 3 mg/kg | Not specified | Reduced survival of F1 generation | [21] |
Table 2: Hepatotoxic Effects of this compound in Animal Models
| Animal Model | Dose | Duration | Key Hepatotoxic Findings | Reference |
| Wistar Rat | 0.5 and 6 mg/kg/day | 12 weeks | Histological evidence of hepatotoxicity at both doses | [6] |
| Human (for reference) | 0.75 mg/kg/day | 6 months | Progressive fatty metamorphosis, liver cell necrosis, and fibrosis in some patients | [15] |
Signaling Pathway
This compound exerts its effects by modulating the retinoic acid signaling pathway.
Caption: this compound's mechanism of action via the retinoic acid signaling pathway.
References
- 1. Teratogenic dose-response relationships of this compound in the golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teratogenicity of steady-state concentrations of this compound and metabolite acitretin maintained in maternal plasma and embryo by intragastric infusion during organogenesis in the mouse: a possible model for the extended elimination phase in human therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Teratogenic effects of this compound in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teratogenic risk with this compound and acitretin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Morphological and biochemical alterations in growing rats induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retrospective radiographic study of skeletal changes after long-term this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Revisiting the role of retinoid signaling in skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Gross Fetal Malformations: The Modernized Wilson Technique and Skeletal Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Rat skeleton [irdg.co.uk]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. A systematized approach to radiographic assessment of commonly seen genetic bone diseases in children: A pictorial review - Journal of Musculoskeletal Surgery and Research [journalmsr.com]
- 15. A study of potential hepatotoxicity of this compound used in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Biochemical and Histological Study of Rat Liver and Kidney Injury Induced by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biochemical and histopathological changes in livers of rats poisoned with aluminum phosphide and treated with carrot extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 20. Transplacental pharmacokinetics of teratogenic doses of this compound and other aromatic retinoids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Teratogenesis and reproductive safety evaluation of the retinoid etretin (Ro 10-1670) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Etretinate Delivery Systems for Targeted Research
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the refinement of etretinate delivery systems for targeted research.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the formulation and characterization of this compound-loaded nanocarriers.
A. Low Encapsulation Efficiency (EE) / Drug Loading (DL)
Q1: My encapsulation efficiency for this compound in PLGA nanoparticles is consistently low. What are the primary factors I should investigate?
A1: Low encapsulation efficiency of a lipophilic drug like this compound in polymeric nanoparticles prepared by methods such as nanoprecipitation is a common challenge. Here are the primary factors to investigate and potential solutions:
-
Poor Drug-Polymer Interaction: this compound, being highly lipophilic, may have weak interactions with certain polymers, leading to its expulsion from the polymer matrix during nanoparticle formation.
-
Solution: Experiment with different types of polymers or copolymers. For instance, incorporating a more hydrophobic polymer segment could improve compatibility with this compound.
-
-
Drug Precipitation: this compound's poor aqueous solubility can cause it to precipitate before or during the encapsulation process, especially when the organic solvent diffuses into the aqueous phase.
-
Solution: Ensure that the concentration of this compound in the organic phase is below its saturation point. You can also try using a co-solvent system to improve its solubility.
-
-
High Drug Diffusion into the Aqueous Phase: Although lipophilic, some partitioning of this compound into the aqueous phase can occur, especially if a high concentration of surfactant is used.
-
Solution: Optimize the type and concentration of the surfactant. A lower surfactant concentration may reduce drug partitioning into the external phase. However, ensure that the surfactant concentration is sufficient to stabilize the nanoparticles.
-
-
Rapid Solvent Diffusion: In nanoprecipitation, if the organic solvent diffuses too quickly into the aqueous phase, the polymer may precipitate rapidly, leaving insufficient time for the drug to be effectively entrapped.
-
Solution: Modulate the solvent-antisolvent mixing process. A slower, more controlled addition of the organic phase to the aqueous phase can sometimes improve encapsulation.[1]
-
Q2: I am observing low drug loading in my this compound-loaded solid lipid nanoparticles (SLNs). How can I improve this?
A2: Low drug loading in SLNs can be attributed to several factors related to the lipid matrix and the formulation process.
-
Lipid Matrix Crystallinity: Highly crystalline solid lipids can lead to drug expulsion during storage as the lipid recrystallizes into a more ordered state.
-
Solution: Consider using a blend of lipids to create a less ordered, amorphous lipid core. This can create more space to accommodate the drug molecules.
-
-
Drug Solubility in the Lipid: this compound must be sufficiently soluble in the molten lipid to be encapsulated.
-
Solution: Screen different solid lipids to find one with optimal solubility for this compound. You can also incorporate a small amount of a liquid lipid (oil) to create Nanostructured Lipid Carriers (NLCs), which often have higher drug loading capacity.
-
-
Surfactant Concentration: An excessively high surfactant concentration can increase the solubility of this compound in the aqueous phase, reducing the amount encapsulated in the lipid core.
-
Solution: Optimize the surfactant concentration to ensure nanoparticle stability without significantly increasing the drug's solubility in the external phase.
-
B. Particle Size and Polydispersity Index (PDI) Issues
Q3: The particle size of my this compound liposomes is too large and the PDI is high. What can I do to reduce the size and achieve a more uniform distribution?
A3: Large and polydisperse liposomes are common issues that can be addressed by modifying the preparation method and formulation parameters.
-
Homogenization/Extrusion: The initial hydration of the lipid film often results in large, multilamellar vesicles (MLVs).
-
Solution: Employ post-formation processing steps such as sonication or high-pressure homogenization to reduce the size of the liposomes. Extrusion through polycarbonate membranes with defined pore sizes is a highly effective method for producing unilamellar vesicles with a narrow size distribution.
-
-
Lipid Composition: The choice of lipids and the inclusion of cholesterol can affect the rigidity and curvature of the lipid bilayer, influencing vesicle size.
-
Solution: Vary the lipid composition. For example, using lipids with shorter acyl chains can lead to the formation of smaller vesicles. Optimizing the cholesterol concentration is also crucial, as it affects membrane packing and fluidity.
-
-
Sonication Time and Power: If using sonication, insufficient energy input will not effectively reduce the size of the liposomes.
-
Solution: Increase the sonication time or power. However, be cautious of excessive sonication, which can lead to lipid degradation or contamination from the sonicator tip.
-
Q4: My this compound nanoemulsion is showing signs of instability, such as creaming or phase separation. What are the likely causes and solutions?
A4: Nanoemulsion instability is often due to droplet coalescence or Ostwald ripening.
-
Insufficient Surfactant: The surfactant concentration may be too low to adequately cover the surface of the oil droplets, leading to coalescence.
-
Solution: Increase the concentration of the surfactant or use a combination of a surfactant and a co-surfactant to improve interfacial film stability.
-
-
Ostwald Ripening: This occurs when the oil phase has some solubility in the aqueous phase, leading to the growth of larger droplets at the expense of smaller ones.
-
Solution: Use an oil phase in which this compound is highly soluble but which has very low solubility in water. Adding a small amount of a highly water-insoluble component (e.g., a long-chain triglyceride) to the oil phase can also help to suppress Ostwald ripening.
-
-
Inappropriate Formulation Parameters: The oil-to-surfactant ratio and the overall composition of the nanoemulsion are critical for stability.
-
Solution: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant/co-surfactant, and water that result in a stable nanoemulsion region.
-
II. Data Presentation: Formulation Parameters and Characterization
The following tables summarize quantitative data on the formulation and characterization of this compound and its active metabolite, acitretin, in various delivery systems.
Table 1: Formulation and Characterization of Acitretin-Loaded Nanostructured Lipid Carriers (NLCs)
| Formulation Code | Lipid:Drug Ratio | Surfactant Conc. (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| ActNLCs (Optimized) | - | - | 223 ± 8.92 | - | -26.4 ± 0.86 | 63.0 ± 1.54 |
Data adapted from a study on acitretin-loaded NLCs prepared by a solvent diffusion technique.[2]
Table 2: Formulation and Characterization of Acitretin-Loaded Niosomes
| Formulation Code | Surfactant:Cholesterol Molar Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Optimized Niosomes | - | 471 ± 1.15 | 0.4 ± 0.04 | -21 ± 0.26 | 92 ± 2.70 |
Data adapted from a study on acitretin-loaded niosomes prepared by the thin film hydration technique.[3]
Table 3: Influence of Formulation Variables on the Characteristics of Solid Lipid Nanoparticles (SLNs) Loaded with All-Trans Retinoic Acid (ATRA) - A Related Retinoid
| Surfactant Composition (EggPC:Tween 80, w/w) | Total Surfactant (mg/g) | Mean Particle Size (nm) | Zeta Potential (mV) |
| 54:46 | 50 | 154.9 | - |
| 48:46 (with 6% DSPE-PEG) | 50 | - | -38.18 |
Data adapted from a study on ATRA-loaded SLNs, demonstrating the effect of surfactant composition on particle size and zeta potential.[4]
III. Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of this compound delivery systems.
A. Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable water-miscible organic solvent (e.g., 5 mL of acetone or a mixture of THF:Acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 1% w/v in 20 mL of deionized water).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase will cause the PLGA to precipitate, entrapping the this compound to form nanoparticles.
-
Solvent Evaporation: Continue stirring the nanoparticle suspension for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess stabilizer. This can be done by resuspending the pellet in water and repeating the centrifugation step.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., sucrose or trehalose) should be added before freezing to prevent aggregation.
B. Determination of this compound Encapsulation Efficiency by HPLC
-
Separation of Free Drug: Centrifuge the nanoparticle suspension to pellet the this compound-loaded nanoparticles. Carefully collect the supernatant, which contains the unencapsulated drug.
-
Quantification of Free Drug: Analyze the concentration of this compound in the supernatant using a validated HPLC method.
-
Quantification of Total Drug: Take a known volume of the original (uncentrifuged) nanoparticle suspension and dissolve it in a suitable solvent to break down the nanoparticles and release the encapsulated drug. Analyze the total this compound concentration in this solution by HPLC.
-
Calculation of Encapsulation Efficiency (EE): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
HPLC Method for this compound Quantification:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v) with 1% glacial acetic acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for this compound (e.g., 350 nm).[6]
-
Standard Curve: Prepare a standard curve of known this compound concentrations to quantify the amount in the samples.
C. In Vitro Release Study of this compound from Nanocarriers
-
Method: The dialysis bag method is commonly used for in vitro release studies of nanoparticles.
-
Preparation: Place a known amount of the this compound-loaded nanocarrier suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanocarriers.
-
Release Medium: Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a surfactant like Tween 80 to ensure sink conditions) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
D. In Vitro Skin Permeation Study
-
Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin) mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Formulation Application: Apply a known amount of the this compound-loaded nanocarrier formulation to the surface of the skin in the donor compartment.
-
Receptor Phase: The receptor compartment is filled with a suitable receptor medium (e.g., PBS with a surfactant) maintained at 37°C and constantly stirred.
-
Sampling: At various time points, collect samples from the receptor compartment and replace with fresh medium.
-
Quantification: Analyze the amount of this compound that has permeated through the skin into the receptor medium using HPLC.
-
Skin Deposition: At the end of the study, the skin can be removed, and the amount of this compound retained in different skin layers (stratum corneum, epidermis, dermis) can be determined after appropriate extraction procedures.[5]
IV. Mandatory Visualizations
A. Signaling Pathway
Caption: this compound signaling pathway in keratinocytes.
B. Experimental Workflow
Caption: General workflow for developing this compound delivery systems.
C. Logical Relationship for Troubleshooting Low Encapsulation Efficiency
Caption: Troubleshooting logic for low encapsulation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Development, evaluation and clinical studies of Acitretin loaded nanostructured lipid carriers for topical treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Preparation And Characterization Of Acitretin-Loaded Niosomes For Psor" by Marey Abdulmootani Almaghrabi [egrove.olemiss.edu]
- 4. Formulation parameters determining the physicochemical characteristics of solid lipid nanoparticles loaded with all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography method to assay tretinoin in skin layers: validation and application in skin penetration/retention studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fully validated HPLC method for the simultaneous determination of acitretin and this compound in plasma and its application to a pharmacokinetic study in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Etretinate's Long Half-Life in Experimental Design
Welcome to the technical support center for researchers utilizing Etretinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by this compound's extended half-life in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's long half-life a critical consideration in my experimental design?
This compound possesses a remarkably long elimination half-life, reported to be up to 120 days in humans.[1][2] This is primarily due to its high lipophilicity, leading to significant storage and slow release from adipose tissue.[2][3] Consequently, the compound can be detected in plasma for up to three years after cessation of therapy.[2] This prolonged presence can lead to:
-
Carry-over effects: In crossover or sequential study designs, residual this compound from the initial treatment phase can confound the results of subsequent treatments.
-
Difficulty in establishing a true baseline: It is challenging to ensure that experimental subjects are completely free of the drug's effects before starting a new experiment.
-
Extended washout periods: A significant amount of time is required to eliminate the drug from the system, prolonging the overall experimental timeline.
-
Potential for toxicity: Long-term exposure, even after dosing has stopped, can lead to adverse effects.[2][4]
Q2: What is the active metabolite of this compound, and how does its half-life compare?
The primary active metabolite of this compound is Acitretin.[1] Acitretin is less lipophilic and has a much shorter elimination half-life of approximately 50 hours.[2] However, Acitretin can be reverse-metabolized back to this compound in the body, a process that can be exacerbated by alcohol consumption.[5] This means that even when administering the shorter-acting Acitretin, the long-acting this compound can be formed, prolonging the potential for biological effects and teratogenicity.[2]
Q3: What are the recommended washout periods for this compound in preclinical studies?
Due to its extremely long half-life, a complete washout of this compound is often impractical in a research setting. The required washout period to eliminate approximately 99% of the drug is estimated to be around 7 elimination half-lives.[6] For this compound, this could translate to over two years.
For preclinical studies, the washout period should be determined based on the specific research question, the animal model used, and the sensitivity of the endpoints being measured. It is highly recommended to perform pharmacokinetic studies to determine the actual clearance rate in your specific experimental model. A pilot study to measure plasma or tissue concentrations of this compound over time after a single dose can help establish a practical and effective washout duration.
Q4: What are some alternatives to this compound for in vitro and in vivo research?
Several alternatives to this compound are available, each with its own set of characteristics:
-
Acitretin: As the active metabolite of this compound, it offers a much shorter half-life.[2] However, the potential for reverse metabolism to this compound must be considered.[5]
-
Tazarotene: A third-generation topical retinoid with a shorter half-life. It is known to be effective in treating psoriasis.[7]
-
Other Synthetic Retinoids: A variety of synthetic retinoids with different receptor selectivities and pharmacokinetic profiles have been developed. The choice of a specific retinoid will depend on the research objectives.
Q5: Are there any in vitro alternatives to animal studies for assessing this compound's effects?
Yes, several in vitro models can be used to study the biological effects of this compound and other retinoids, reducing the reliance on animal testing.[8][9][10][11][12] These include:
-
3D Reconstructed Human Epidermis (RhE) models: These models mimic the structure and function of human skin and can be used to assess the effects of topical retinoids on keratinocyte proliferation and differentiation.[9]
-
Cell Culture Systems: Primary human keratinocytes or immortalized cell lines can be used to investigate the molecular mechanisms of retinoid action, such as gene expression changes and signaling pathway activation.
-
Organs-on-a-chip: These microfluidic devices can simulate the function of human organs, providing a more complex and physiologically relevant in vitro system.[8]
Troubleshooting Guide
Issue: Inconsistent or unexpected results in my this compound experiment.
Possible Causes & Solutions:
-
Inadequate Washout:
-
Problem: Residual this compound from previous experiments or from the animal supplier's stock may be influencing the results.
-
Solution: Implement a sufficiently long washout period and, if possible, confirm the absence of this compound and Acitretin in plasma or tissue samples before starting the experiment using a sensitive analytical method like LC-MS/MS.
-
-
Vehicle Formulation Effects:
-
Problem: The vehicle used to dissolve and administer this compound can significantly impact its absorption and bioavailability.
-
Solution: Ensure the vehicle is appropriate for the route of administration and the animal model. Conduct a small pilot study to assess the pharmacokinetic profile of this compound in your chosen vehicle. Maintain consistency in the vehicle formulation throughout the experiment.
-
-
Intersubject Variability:
-
Problem: Individual differences in metabolism and body fat composition can lead to significant variations in this compound's half-life and tissue distribution.
-
Solution: Increase the sample size to improve statistical power.[13][14][15] Randomize animals to different treatment groups to minimize the impact of inherent biological differences.
-
-
Drug Stability Issues:
-
Problem: this compound, like other retinoids, can be sensitive to light and oxidation. Improper storage or handling can lead to degradation and loss of activity.
-
Solution: Store this compound and its formulations protected from light and at the recommended temperature. Prepare fresh formulations as needed and avoid prolonged storage.
-
-
Unexpected Pharmacological Effects:
-
Problem: this compound's effects extend beyond keratinocyte proliferation and differentiation, including modulation of the immune system.[1] These pleiotropic effects may lead to unexpected outcomes.
-
Solution: Thoroughly review the literature on the known biological activities of this compound. Consider including additional endpoints in your study to capture a broader range of its effects.
-
Quantitative Data Summary
| Parameter | This compound | Acitretin | Reference(s) |
| Elimination Half-Life | Up to 120 days | ~50 hours | [1][2] |
| Lipophilicity | High | Lower than this compound | [2] |
| Primary Active Form | Metabolized to Acitretin | Active | [1] |
| Storage in Adipose Tissue | Significant | Minimal | [2] |
| Teratogenic Potential | High | High | [2][4] |
Experimental Protocols
Protocol 1: Washout Period Determination in a Rodent Model
This protocol outlines a pilot study to determine an appropriate washout period for this compound in rats.
-
Animal Model: Male Sprague-Dawley rats (n=12), 8-10 weeks old.
-
Drug Administration: Administer a single oral dose of this compound (e.g., 10 mg/kg) dissolved in a suitable vehicle (e.g., corn oil).
-
Sample Collection: Collect blood samples (via tail vein or saphenous vein) at the following time points: 0 (pre-dose), 24, 48, 72, 96, 168, 336, 504, and 672 hours post-dose. Collect approximately 200 µL of blood into EDTA-coated tubes at each time point.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound and Acitretin in the plasma samples using a validated LC-MS/MS method (see Protocol 2).
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data for both this compound and Acitretin. Calculate the terminal elimination half-life (t½) for this compound.
-
Washout Period Calculation: Based on the calculated t½, determine the time required for the plasma concentration to fall below the limit of detection of the analytical method. A conservative washout period would be at least 5-7 times the calculated half-life.
Protocol 2: Quantification of this compound and Acitretin in Plasma/Tissue by LC-MS/MS
This protocol provides a general methodology for the analysis of this compound and its metabolite Acitretin.
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar retinoid not present in the sample).
-
Perform protein precipitation by adding 300 µL of acetonitrile. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Sample Preparation (Tissue): [3]
-
Accurately weigh a portion of the tissue (e.g., 100 mg).
-
Add 500 µL of a suitable homogenization buffer and an internal standard.
-
Homogenize the tissue using a bead beater or a sonicator until a uniform lysate is obtained.
-
Perform protein precipitation and extraction as described for plasma.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound, Acitretin, and the internal standard.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentration of this compound and Acitretin in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizations
Caption: Retinoid signaling pathway activated by this compound/Acitretin.
Caption: Workflow for designing experiments with this compound.
Caption: Troubleshooting logic for inconsistent this compound experiment results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 4. This compound. A review of its pharmacological properties and therapeutic efficacy in psoriasis and other skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of tazarotene and acitretin in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. Skin Research: In-Vitro Alternatives to Animal Testing [cellomaticsbio.com]
- 10. peta.org [peta.org]
- 11. In vitro: the remarkable rise of animal alternatives :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 12. Innovative Alternatives to Animal Testing in Biomedical Research. [science-entrepreneur.com]
- 13. Statistical Power Calculations for Mixed Pharmacokinetic Study Designs Using a Population Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Statistical power calculations for mixed pharmacokinetic study designs using a population approach. — GRAM Project [tropicalmedicine.ox.ac.uk]
Technical Support Center: Mitigating Etretinate-Induced Mucocutaneous Adverse Effects in Lab Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage mucocutaneous adverse effects associated with etretinate administration in laboratory animals.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential solutions and preventative measures.
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Severe Cheilitis (Lip Inflammation and Cracking) | High dose of this compound; individual animal sensitivity. | - Dose Adjustment: Consider a dose-response study to determine the minimum effective dose with tolerable side effects. - Topical Emollients: Apply a thin layer of a veterinary-approved emollient, such as lanolin or petrolatum-based ointment, to the lips daily. - Vitamin E Supplementation: Consider oral or topical Vitamin E (α-tocopherol) administration.[1] |
| Xerosis (Dry, Flaky Skin) and Pruritus (Itching) | This compound's mechanism of action involves altering skin cell differentiation and turnover. | - Environmental Enrichment: Provide bedding materials that are soft and non-abrasive. - Topical Moisturizers: Apply a hydrating cream or lotion to affected areas. - Vitamin E Ointment: A 20-40% Vitamin E ointment has been shown to suppress contact dermatitis in rats and may be beneficial.[1][2] |
| Alopecia (Hair Loss) | This compound can interfere with the hair growth cycle. | - Dose Reduction: Hair loss is often dose-dependent.[3] Assess if a lower dose can maintain therapeutic efficacy while reducing alopecia. - Dietary Support: Ensure a balanced diet rich in essential fatty acids, vitamins, and minerals to support hair follicle health. |
| Nasal and Ocular Dryness (Epistaxis/Nosebleeds, Conjunctivitis) | Drying effect of this compound on mucous membranes. | - Saline Drops: For ocular dryness, sterile saline eye drops can be applied. For nasal dryness, a small amount of sterile saline nasal spray may be used. - Humidification: Maintain appropriate humidity levels in the animal housing environment. |
| Difficulty with Oral Gavage | Irritation of the oral mucosa from the gavage procedure or the drug formulation. | - Proper Technique: Ensure personnel are well-trained in oral gavage techniques for the specific species. - Vehicle Selection: Use a palatable and non-irritating vehicle for this compound administration. Corn oil is a common vehicle for oral retinoid administration in rodents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common mucocutaneous adverse effects of this compound in lab animals?
A1: The most frequently observed mucocutaneous side effects are similar to those seen in humans and include cheilitis (dry, inflamed lips), xerosis (dry skin), desquamation (peeling skin), alopecia (hair loss), and dryness of mucous membranes, which can lead to epistaxis (nosebleeds) and conjunctivitis.[3][4][5] These effects are generally dose-dependent.[3][6]
Q2: Is there a way to predict which animals will experience severe side effects?
A2: Currently, there are no definitive biomarkers to predict individual sensitivity to this compound-induced side effects. However, higher doses are strongly correlated with increased severity.[6] Close monitoring of animals, especially during the initial phase of treatment, is crucial for early detection and management.
Q3: Can Vitamin E be used to mitigate these adverse effects?
A3: While specific quantitative data on the efficacy of Vitamin E for this compound-induced mucocutaneous toxicity in lab animals is limited, clinical observations in humans suggest that Vitamin E (alpha-tocopherol) may reduce retinoid toxicity.[7] Both oral supplementation and topical application have shown benefits in other models of skin inflammation.[1][2][8][9]
Q4: What is the recommended dose of Vitamin E for mitigation?
A4: Optimal dosage can vary. For oral supplementation in mice, doses between 5 and 20 IU/kg per day have been suggested for immunopotentiation, while doses over 80 IU/kg per day showed toxicity.[10] In rats, oral doses of 150 mg/kg/day have been used in some studies.[11] For topical application, a 20% Vitamin E ointment has been shown to be effective in a rat model of contact dermatitis.[1][2] It is recommended to conduct a pilot study to determine the optimal, non-toxic dose for your specific experimental model.
Q5: Are there any specific scoring systems to quantify these mucocutaneous adverse effects in rodents?
A5: Yes, while a specific, universally adopted scale for this compound-induced effects is not available, you can adapt existing, validated scoring systems. For dermatitis, a system that evaluates the character and length of the lesion, as well as the affected region, can be used.[2][12][13][14] For alopecia, scoring can be based on the percentage of hair regrowth in a depilated area.[15] For cheilitis, a grading scale developed for isotretinoin-associated cheilitis in humans, which assesses erythema, scale/crust, fissures, and commissure inflammation, can be adapted for use in animals.[16]
Data Presentation
Table 1: Dose-Dependent Incidence of Mucocutaneous Adverse Effects of a Related Retinoid (Isotretinoin) in Humans *
| Adverse Effect | Low Dose (<0.25 mg/kg/day) | High Dose (>0.75 mg/kg/day) |
| Cheilitis (Dry Lips) | 47% | 96% |
| Eczema/Dry Skin | 7% | 16% |
*Data adapted from human clinical studies of isotretinoin, a closely related retinoid, as specific quantitative dose-response data for this compound in lab animals is limited. These values can serve as a general guide for expected dose-dependent trends.[6]
Table 2: Example Scoring System for Dermatitis in Mice (Adapted from Hampton et al., 2012)
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Character of Lesion | Normal Skin | Erythema (redness) | Erythema and Scaling | Ulceration/Crusting |
| Length of Lesion | No lesion | < 1 cm | 1 - 2 cm | > 2 cm |
| Affected Region | None | One localized area | Multiple localized areas | Widespread |
A total score can be calculated to quantify the severity of dermatitis.[2][13][14]
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Appropriate gauge gavage needle (e.g., 20-22 gauge for adult mice) with a ball tip
-
Syringe
-
Animal scale
Procedure:
-
Preparation: Prepare the this compound solution in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
Animal Handling: Weigh the mouse to calculate the precise volume to be administered. The maximum recommended gavage volume for a mouse is 10 ml/kg.
-
Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage: Gently insert the ball-tipped gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.
-
Administration: Once the needle is in the correct position (esophagus), slowly administer the this compound solution.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for a few minutes post-administration for any signs of distress.
Protocol 2: Assessment of Mucocutaneous Adverse Effects
Frequency: Daily or every other day.
Procedure:
-
Visual Examination: Carefully examine the animal's lips, skin, coat, and visible mucous membranes (nasal and ocular).
-
Scoring:
-
Cheilitis: Use an adapted grading scale to score erythema, scaling, and fissuring of the lips.
-
Dermatitis/Xerosis: Use a scoring system (see Table 2) to grade the severity of skin dryness, flaking, and erythema.
-
Alopecia: For standardized assessment, a specific area can be shaved at the beginning of the study. Score hair regrowth based on a scale (e.g., 0 = no growth, 1 = sparse growth, 2 = moderate growth, 3 = full regrowth).
-
-
Documentation: Record all scores and take photographs to document the progression of any adverse effects.
Mandatory Visualizations
References
- 1. Vitamin E ointment at high dose levels suppresses contact dermatitis in rats by stabilizing keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pros and cons of using systemic acitretin in the paediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. droracle.ai [droracle.ai]
- 7. Study of the toxic effect and safety of vitamin E supplement in male albino rats after 30 days of repeated treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Vitamin E in Atopic Dermatitis: From Preclinical to Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic dosage of isotretinoin in rats may influence orthodontic tooth movement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. us.typology.com [us.typology.com]
- 13. karger.com [karger.com]
- 14. Anti-Irritant Strategy against Retinol Based on the Genetic Analysis of Korean Population: A Genetically Guided Top–Down Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toxicology | MuriGenics [murigenics.com]
- 16. Objective Assessment of Isotretinoin-Associated Cheilitis: Isotretinoin Cheilitis Grading Scale - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the bioavailability of Etretinate for oral administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on strategies to improve the oral bioavailability of Etretinate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenges in the oral delivery of this compound stem from its physicochemical properties. This compound is a highly lipophilic (LogP ~8) and poorly water-soluble compound, which leads to low and variable oral bioavailability.[1] Its absorption is significantly influenced by food, particularly fatty meals, which can enhance its uptake.[1][2] Furthermore, this compound has a very long elimination half-life (up to 120 days), which raises safety concerns due to potential accumulation and prolonged side effects.[3]
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
A2: Several advanced drug delivery technologies are promising for enhancing the oral bioavailability of poorly soluble drugs like this compound. These include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature. They can encapsulate lipophilic drugs, protect them from degradation in the gastrointestinal (GI) tract, and potentially enhance absorption via the lymphatic pathway.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract. This increases the surface area for drug absorption and maintains the drug in a solubilized state.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like this compound, within their hydrophobic cavity. This complexation can increase the aqueous solubility and dissolution rate of the drug.[4][5]
-
Prodrug Approach: This involves chemically modifying the this compound molecule to create a more soluble or permeable derivative (a prodrug) that is converted back to the active drug in the body.
Q3: Are there any marketed oral formulations of other retinoids that have successfully improved bioavailability?
A3: Yes, for example, the isotretinoin formulation Absorica® utilizes the "Lidose technology," which involves a semi-solid suspension in lipidic excipients to enhance bioavailability.[6][7] While specific to isotretinoin, the principles of using lipid-based formulations are directly applicable to this compound.
Troubleshooting Guides
Strategy 1: Solid Lipid Nanoparticles (SLNs)
Issue: Low drug entrapment efficiency in this compound-loaded SLNs.
-
Possible Cause 1: Poor solubility of this compound in the solid lipid matrix.
-
Troubleshooting: Screen various solid lipids with different chemical structures (e.g., glycerides, fatty acids). A lipid in which this compound has higher solubility will likely lead to better entrapment.
-
-
Possible Cause 2: Drug expulsion during lipid crystallization.
-
Troubleshooting:
-
Optimize the homogenization and cooling process. Rapid cooling can sometimes trap the drug more effectively within the lipid matrix.
-
Incorporate a liquid lipid (oil) into the solid lipid matrix to create Nanostructured Lipid Carriers (NLCs). The less-ordered crystalline structure of NLCs can accommodate more drug and reduce expulsion.
-
-
Issue: Instability of the SLN dispersion (particle aggregation).
-
Possible Cause 1: Insufficient surfactant concentration or inappropriate surfactant type.
-
Troubleshooting:
-
Increase the concentration of the surfactant.
-
Screen different surfactants or use a combination of surfactants to provide better steric and electrostatic stabilization. Poloxamers and polysorbates are commonly used.
-
-
-
Possible Cause 2: High lipid concentration.
-
Troubleshooting: Reduce the concentration of the lipid phase in the formulation.
-
Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue: The SEDDS formulation does not form a stable nanoemulsion upon dilution.
-
Possible Cause 1: Imbalance in the oil, surfactant, and co-surfactant ratio.
-
Troubleshooting: Systematically vary the ratios of the components and construct a pseudo-ternary phase diagram to identify the optimal region for stable nanoemulsion formation.
-
-
Possible Cause 2: Inappropriate selection of excipients.
-
Troubleshooting: Screen different oils (e.g., long-chain vs. medium-chain triglycerides), surfactants with varying HLB values, and co-surfactants. The solubility of this compound in each excipient is a critical factor.
-
Issue: Drug precipitation upon aqueous dispersion of the SEDDS.
-
Possible Cause 1: The drug is not sufficiently solubilized in the oil droplets.
-
Troubleshooting:
-
Increase the proportion of the oil phase in which this compound has the highest solubility.
-
Incorporate a co-solvent that can enhance drug solubility within the formulation.
-
-
-
Possible Cause 2: Supersaturation and subsequent precipitation.
-
Troubleshooting: Consider developing a supersaturatable SEDDS (S-SEDDS) by adding a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), to the formulation.[5]
-
Strategy 3: Cyclodextrin Inclusion Complexes
Issue: Low complexation efficiency of this compound with cyclodextrin.
-
Possible Cause 1: Mismatch between the size of the this compound molecule and the cyclodextrin cavity.
-
Troubleshooting: Screen different types of cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin, and their hydroxypropyl or methyl derivatives) to find the best fit for this compound.
-
-
Possible Cause 2: Suboptimal complexation method.
-
Troubleshooting: Experiment with different preparation methods such as kneading, co-evaporation, and freeze-drying, as the method can significantly impact complex formation.
-
Issue: The complex does not lead to a significant increase in dissolution rate.
-
Possible Cause 1: Incomplete amorphization of the drug.
-
Troubleshooting: Use analytical techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the formation of a true amorphous inclusion complex.
-
-
Possible Cause 2: The complex dissociates too slowly.
-
Troubleshooting: While a stable complex is needed, very high binding constants can sometimes hinder drug release. This may require re-evaluating the type of cyclodextrin used.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Conventional Oral this compound Formulations
| Parameter | Value | Reference |
| Oral Bioavailability | 30-70% (highly variable) | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours (with food) | [1] |
| Elimination Half-life (t½) | Up to 120 days | [3] |
| Effect of Food | Bioavailability significantly increased with fatty meals | [1][2] |
Table 2: Hypothetical Comparison of this compound Formulations for Oral Bioavailability Enhancement (Based on Analogous Retinoid Data)
| Formulation Strategy | Expected Improvement in Bioavailability (Relative to Conventional Formulation) | Key Advantages | Potential Challenges |
| Solid Lipid Nanoparticles (SLNs) | 2 to 5-fold | Protection from degradation, potential for lymphatic uptake, controlled release. | Drug expulsion, physical stability of the dispersion. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | 3 to 8-fold | High drug loading, enhanced solubility and dissolution, improved absorption. | GI side effects from high surfactant concentration, potential for drug precipitation. |
| Cyclodextrin Inclusion Complex | 1.5 to 3-fold | Increased aqueous solubility and dissolution rate, improved stability. | Limited drug loading capacity, potential for rapid recrystallization if not properly formulated. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of the Lipid Phase:
-
Weigh 500 mg of a solid lipid (e.g., glyceryl monostearate) and 50 mg of this compound.
-
Heat the mixture to 75-80°C (approximately 5-10°C above the melting point of the lipid) in a water bath until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve 2.5 g of a surfactant (e.g., Poloxamer 188) in 50 mL of purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase under continuous stirring using a high-speed homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 10 minutes.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization (e.g., using a microfluidizer) for 5 cycles at 500 bar.
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the entrapment efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant and/or the pellet.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP). Select the excipients that show the highest solubilizing capacity for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Plot the results on a pseudo-ternary phase diagram to identify the self-nanoemulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the phase diagram (e.g., 30% oil, 50% surfactant, 20% co-surfactant).
-
Accurately weigh the components and mix them in a glass vial.
-
Add the required amount of this compound (e.g., 20 mg/g of SEDDS pre-concentrate) and vortex until the drug is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Assessment: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl with gentle agitation. Visually assess the rate of emulsification and the final appearance of the emulsion.
-
Droplet Size Analysis: Measure the globule size and PDI of the resulting emulsion using DLS.
-
In Vitro Dissolution: Perform in vitro dissolution studies of the SEDDS formulation in a suitable dissolution medium and compare it with the dissolution of pure this compound.
-
Visualizations
Caption: Workflow for the preparation of this compound-loaded SLNs.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. karger.com [karger.com]
- 2. This compound: effect of milk intake on absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of etretin and this compound during long-term treatment of psoriasis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The utility of cyclodextrins for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2016016742A1 - Oral pharmaceutical composition of isotretinoin - Google Patents [patents.google.com]
- 7. US9700535B2 - Oral pharmaceutical composition of isotretinoin - Google Patents [patents.google.com]
Etretinate Powder: Technical Support Center for Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges associated with the long-term storage of Etretinate powder. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and stability of your samples during research and development.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound powder.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Powder Discoloration (Yellowing to Brownish) | - Photodegradation: Exposure to UV or visible light can cause isomerization and oxidation of the retinoid structure.[1][2][3] - Thermal Degradation: Elevated temperatures accelerate chemical degradation. | - Store this compound powder in amber glass vials or light-resistant containers.[4] - Minimize exposure to light during weighing and handling. Work in a dimly lit area or use light-blocking shields. - Store at recommended low temperatures (-20°C for long-term).[5] - If discoloration is observed, it is recommended to perform a purity analysis (e.g., HPLC) before use. |
| Powder Clumping or Caking | - Hygroscopicity: this compound powder can absorb moisture from the atmosphere, leading to the formation of clumps. | - Store in a tightly sealed container with a desiccant.[4] - Handle the powder in a low-humidity environment, such as a glove box or a room with controlled humidity. - Before opening, allow the container to equilibrate to room temperature to prevent condensation.[5] |
| Inconsistent Solubility or Incomplete Dissolution | - Degradation: Chemical degradation can lead to the formation of less soluble impurities. - Polymorphism: Changes in the crystalline structure of the powder over time may affect its solubility. | - Use a fresh, properly stored vial of this compound powder. - Confirm the purity of the powder using an appropriate analytical method (e.g., HPLC). - Sonication may aid in the dissolution of the powder, but avoid excessive heating which can cause further degradation.[5] |
| Variability in Experimental Results | - Compound Instability: Use of degraded this compound will lead to inaccurate and irreproducible results. - Inconsistent Handling: Repeated freeze-thaw cycles of stock solutions or improper storage of the powder. | - Always use freshly prepared solutions for experiments.[5] - Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. - Strictly adhere to the recommended storage and handling procedures. |
Frequently Asked Questions (FAQs)
1. What are the optimal long-term storage conditions for this compound powder?
For long-term storage, this compound powder should be stored at -20°C in a tightly sealed, light-resistant container (e.g., amber glass vial) to minimize degradation from heat, light, and moisture.[5]
2. How sensitive is this compound powder to light?
This compound, like other retinoids, is highly sensitive to light, particularly UV and visible light.[1][2] Exposure can lead to photoisomerization and photooxidation, resulting in the formation of degradation products and a loss of potency. It is crucial to protect the powder from light at all times.
3. What are the primary degradation pathways for this compound?
The main degradation pathways for this compound include:
-
Hydrolysis: The ester group of this compound can be hydrolyzed to its active metabolite, acitretin, especially in the presence of moisture.[6]
-
Photoisomerization: Exposure to light can cause the conversion of the all-trans isomer to other cis-isomers.[1][2]
-
Oxidation: The polyene chain of this compound is susceptible to oxidation, leading to the formation of various oxidation products.[3]
4. Can I store this compound powder at room temperature?
Room temperature storage is not recommended for the long-term. While short-term storage at room temperature may be acceptable for immediate use, prolonged exposure can lead to significant degradation. For any storage period, protection from light and moisture is essential.
5. How can I assess the stability of my this compound powder sample?
The stability of this compound powder should be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8] This method can separate the intact drug from its degradation products, allowing for the quantification of purity and the extent of degradation.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for the analysis of this compound and its degradation products. Method optimization and validation are required for specific applications.
Objective: To quantify the purity of this compound powder and detect the presence of degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water with a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. The exact ratio should be optimized.
-
Solvent for sample preparation: Acetonitrile or a mixture of acetonitrile and water.
-
This compound reference standard
-
This compound powder sample for testing
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of a known concentration. Prepare a series of dilutions to create a calibration curve.
-
Preparation of Sample Solution: Accurately weigh a known amount of the this compound powder sample and dissolve it in the same solvent as the standard to achieve a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: Optimized mixture of acetonitrile and acidified water.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (around 350-360 nm).
-
Column Temperature: Maintain at a constant temperature, e.g., 30°C.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Data Analysis: Identify and quantify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Calculate the purity of the sample based on the peak area relative to the total peak area of all components in the chromatogram. The presence of additional peaks indicates degradation products.
Protocol 2: Accelerated Stability Testing of this compound Powder
This protocol is designed to predict the long-term stability of this compound powder by subjecting it to elevated temperature and humidity conditions.[9][10][11]
Objective: To assess the stability of this compound powder under accelerated environmental conditions.
Materials:
-
This compound powder in appropriate containers (e.g., amber glass vials)
-
Stability chambers capable of maintaining controlled temperature and relative humidity (RH).
-
HPLC system for analysis (as described in Protocol 1).
Procedure:
-
Initial Analysis (Time 0): Analyze an initial sample of the this compound powder for purity, appearance, and any other relevant physical and chemical properties.
-
Storage Conditions: Place the samples in stability chambers under the following accelerated conditions as per ICH guidelines:
-
40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Withdraw samples at specified time points for analysis. A typical schedule for a 6-month study would be 0, 1, 3, and 6 months.[9][10]
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Note any changes in color or physical state (e.g., clumping).
-
Purity and Degradation Products: Use the HPLC method described in Protocol 1 to determine the percentage of remaining this compound and the formation of any degradation products.
-
-
Data Evaluation: Plot the percentage of remaining this compound against time for each storage condition. This data can be used to estimate the degradation rate and predict the shelf-life of the powder under normal storage conditions.
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation pathways of this compound powder.
Experimental Workflow for Stability Testing
Caption: Workflow for this compound powder stability testing.
References
- 1. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: Implications for development of improved pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodecomposition and Phototoxicity of Natural Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Biotransformation of this compound and developmental toxicity of etretin and other aromatic retinoids in teratogenesis bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Factors Affecting the Serum Retention of a Teratogenic this compound after the Acitretin Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound kinetics during chronic dosing in severe psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting for Etretinate's High Lipophilicity in Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly lipophilic compound, etretinate. The information is designed to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous cell culture medium?
A1: this compound is a highly lipophilic and hydrophobic molecule, meaning it has very poor solubility in water-based solutions like cell culture media. When a stock solution of this compound, typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO), is introduced into the aqueous medium, the sudden change in solvent polarity causes the compound to "crash out" or precipitate.
Q2: What is the maximum recommended concentration of DMSO in cell culture?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. For most cell lines, a final DMSO concentration of up to 0.5% is tolerable, but sensitive or primary cells may require concentrations below 0.1%. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Q3: My this compound solution appears cloudy or hazy after dilution in the medium. Is this a problem?
A3: Yes, cloudiness or haziness indicates the formation of a fine precipitate or colloidal suspension. This can lead to inconsistent and unreliable experimental results because the actual concentration of solubilized this compound available to the cells is unknown and likely lower than intended.
Q4: Can I pre-dissolve this compound in oil for my in vivo oral gavage studies?
A4: Yes, dissolving this compound in a lipid-based vehicle is a common and effective method for oral administration in animal models. Natural edible oils like peanut oil or olive oil can be used. This approach can also enhance the oral bioavailability of this compound.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound in Cell Culture Medium
Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium upon dilution of the stock solution.
Solutions:
-
Reduce the Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test. Start with a lower working concentration in your experiments.
-
Optimize the Dilution Method:
-
Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Gradual Addition: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.
-
-
Use a Solubilizing Agent: Consider the use of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 to improve solubility. However, it is crucial to first conduct a toxicity test with the solubilizing agent alone to ensure it does not affect your cells.
Issue 2: Delayed Precipitation of this compound in the Incubator
Cause: The compound may be initially soluble but precipitates over time due to factors like temperature changes, pH shifts from cellular metabolism, or interactions with media components.
Solutions:
-
Prepare Fresh Solutions: Avoid storing diluted this compound in aqueous solutions. Prepare fresh dilutions from your stock solution for each experiment.
-
Monitor Media pH: In dense cell cultures, cellular metabolism can alter the pH of the medium, which can affect the solubility of this compound. Monitor the pH and consider changing the medium more frequently.
-
Filter the Final Medium: After diluting the this compound, you can filter the medium through a 0.22 µm sterile filter. Be aware that this may remove some of the precipitated compound, potentially lowering the final concentration.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 354.49 g/mol | [1] |
| LogP | ~6.8 | N/A |
| Appearance | Yellow or Greenish-Yellow Crystalline Powder | [1] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL (requires sonication) | [2] |
| Dimethylformamide (DMF) | ~5 mg/mL | [1][3] |
| Ethanol | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Water | Insoluble | [4] |
| Peanut Oil | Soluble (used as a vehicle for oral gavage) | [5] |
Experimental Protocols
In Vitro Experiment: Preparation of this compound for Cell Culture
This protocol describes the preparation of a 10 µM working solution of this compound for treating keratinocytes in vitro.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out a suitable amount of this compound powder.
-
Dissolve the this compound in sterile DMSO to a final concentration of 10 mM. For example, dissolve 3.545 mg of this compound in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[2]
-
-
Prepare a 10 µM Working Solution:
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution. For example, to make a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the pre-warmed medium.
-
Add the stock solution dropwise to the medium while gently swirling to ensure rapid and even dispersion.
-
Visually inspect the final solution for any signs of precipitation.
-
The final DMSO concentration in this example will be 0.1%.
-
In Vivo Experiment: Preparation of this compound for Oral Gavage in Mice
This protocol describes the preparation of an this compound suspension for oral administration to mice.
Materials:
-
This compound powder
-
Peanut oil (or other suitable edible oil)
-
Homogenizer or sonicator
-
Oral gavage needles
Procedure:
-
Determine the Required Concentration:
-
Based on the desired dosage (e.g., 4 mg/kg body weight) and the volume to be administered (e.g., 0.1 mL), calculate the required concentration of the this compound suspension.[5]
-
For a 25g mouse receiving a 4 mg/kg dose in 0.1 mL, the required concentration is 1 mg/mL.
-
-
Prepare the Suspension:
-
Weigh the required amount of this compound powder.
-
Add the powder to the appropriate volume of peanut oil.
-
Use a homogenizer or sonicator to create a uniform suspension. Ensure the this compound is evenly dispersed throughout the oil.
-
-
Administration:
-
Administer the suspension to the mice using an appropriate oral gavage needle.
-
Ensure the suspension is well-mixed immediately before each administration to prevent settling of the compound.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: Troubleshooting flowchart for this compound precipitation in experiments.
Caption: Simplified signaling pathway of this compound via RAR-RXR heterodimers.
References
Validation & Comparative
Validating the Anti-inflammatory Properties of Etretinate In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etretinate, a second-generation retinoid, has historically been used in the treatment of severe psoriasis and other disorders of keratinization. Its therapeutic effects are attributed to its ability to modulate cell proliferation and differentiation. Beyond these well-documented actions, this compound also exerts significant anti-inflammatory effects. This guide provides an objective comparison of the in vitro anti-inflammatory properties of this compound with other relevant compounds, supported by experimental data and detailed protocols to aid in research and drug development.
Mechanism of Action: A Look at the Molecular Level
This compound's anti-inflammatory actions are primarily mediated through its interaction with nuclear receptors. Upon administration, this compound is converted to its active metabolite, acitretin.[1] This metabolite binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are transcription factors that regulate the expression of a multitude of genes.[1] This binding leads to a downstream cascade of events that ultimately suppresses the inflammatory response. Key aspects of its mechanism of action include:
-
Modulation of Gene Expression: By activating RARs and RXRs, this compound can upregulate the expression of anti-inflammatory genes and downregulate the expression of pro-inflammatory genes.[1]
-
Inhibition of Pro-inflammatory Cytokines: this compound has been shown to reduce the production of key pro-inflammatory cytokines, which are central mediators of the inflammatory response.[1]
-
Impact on Inflammatory Cells: The drug can modulate the activity of various immune cells, such as T-cells, which play a crucial role in the pathogenesis of inflammatory skin conditions like psoriasis.[1]
Comparative In Vitro Anti-inflammatory Activity
The following tables summarize the available in vitro data on the anti-inflammatory effects of this compound and its comparators. It is important to note that direct in vitro quantitative data for this compound is limited in publicly available literature, in part due to its replacement by its active metabolite, acitretin, in clinical practice. Where direct data for this compound is unavailable, data for acitretin or the parent retinoid, all-trans retinoic acid (ATRA), is provided as a surrogate, and this is clearly indicated.
Table 1: Inhibition of Pro-inflammatory Cytokine Secretion
| Compound | Cell Type | Stimulant | Cytokine Measured | Concentration | % Inhibition | Citation |
| This compound | Normal Human Keratinocytes | PMA | IL-1α | Not Specified | Significant Inhibition | [2] |
| This compound | Normal Human Keratinocytes | PMA | IL-8 | Not Specified | Significant Inhibition | [2] |
| This compound | Human Lung Fibroblasts | IL-1 | IL-6 | Up to 10⁻⁶ M | No Inhibition | [3] |
| All-trans Retinoic Acid (ATRA) | Mouse RAW 264.7 Macrophages | LPS | TNF-α | 5 µM | Significant Decrease | [1] |
| All-trans Retinoic Acid (ATRA) | Mouse RAW 264.7 Macrophages | LPS | IL-1β | 5 µM | Significant Decrease | [1] |
Table 2: Effects on Enzymes of the Arachidonic Acid Pathway
Data presented below is from an in vivo study in psoriatic patients, which is indicative of potential in vitro effects.
| Compound | Target Enzyme (Pathway) | Effect | Citation |
| This compound | 12-Lipoxygenase (LOX) | ↓ 12-HETE levels | [4] |
| This compound | Cyclooxygenase (COX) | Minimal change in PGE₂ levels | [4] |
Table 3: Comparative Immunomodulatory Effects
| Compound | Assay | Effect | Citation |
| This compound | PHA-induced suppressor cell activity | Augmented | [5] |
| Retinoic Acid | PHA-induced suppressor cell activity | Ineffective | [5] |
| This compound | PHA-induced LMIF production | No effect | [5] |
| Retinoic Acid | PHA-induced LMIF production | Abolished | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro anti-inflammatory assays.
Protocol 1: Cytokine Inhibition Assay in Macrophages
This protocol describes a method to assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Seeding:
- Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.
2. Compound Treatment:
- Prepare stock solutions of this compound and comparator compounds in DMSO.
- Dilute the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.1%.
- Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a no-stimulant control.
- Incubate the plate for 1 hour.
3. LPS Stimulation:
- Add LPS to all wells (except the no-stimulant control) to a final concentration of 1 µg/mL.
- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
4. Cytokine Quantification:
- Centrifuge the plate to pellet the cells.
- Collect the supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
5. Cell Viability Assay:
- Perform an MTT assay on the remaining cells to ensure that the observed cytokine inhibition is not due to cytotoxicity.
Protocol 2: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
These cell-free enzymatic assays are used to screen for compounds that directly inhibit the activity of COX and LOX enzymes.
1. Enzyme and Substrate Preparation:
- Use commercially available purified COX-1, COX-2, and 5-LOX enzymes.
- Prepare arachidonic acid as the substrate.
2. Assay Procedure:
- In a 96-well plate, add the enzyme, a chromogenic substrate, and the test compound (this compound or comparator) at various concentrations.
- Initiate the reaction by adding arachidonic acid.
- Monitor the change in absorbance over time using a plate reader at the appropriate wavelength for the specific assay kit.
3. Data Analysis:
- Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the vehicle control.
- Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
Signaling Pathways and Visualizations
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways. The diagrams below, generated using Graphviz, illustrate the hypothetical mechanism of action.
Caption: this compound's conversion to Acitretin and subsequent activation of RAR/RXR.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The available in vitro evidence, although limited for this compound itself, suggests that this retinoid possesses anti-inflammatory properties, likely mediated through the modulation of cytokine production and inflammatory signaling pathways. Its active metabolite, acitretin, and the parent compound, all-trans retinoic acid, demonstrate clear anti-inflammatory effects in vitro. The provided experimental protocols offer a framework for further investigation and direct comparative studies to elucidate the precise mechanisms and potency of this compound's anti-inflammatory actions. This information is valuable for researchers aiming to develop novel anti-inflammatory therapeutics and for drug development professionals evaluating the potential of retinoid-based compounds.
References
- 1. Retinoic Acid-Induced Regulation of Inflammatory Pathways Is a Potential Sepsis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on keratinocyte proliferation and secretion of interleukin-1 alpha (IL-1 alpha) and IL-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic acid inhibition of IL-1-induced IL-6 production by human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound on the cyclo-oxygenase and lipoxygenase products of arachidonic acid metabolism in psoriatic skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential in vitro effects of this compound and retinoic acid on the PHA and con A induced lymphocyte transformation, suppressor cell induction and leukocyte migration inhibitory factor (LMIF) production - PubMed [pubmed.ncbi.nlm.nih.gov]
Etretinate vs. Isotretinoin: A Comparative Analysis of Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two prominent second-generation retinoids: etretinate and isotretinoin. By presenting supporting experimental data, detailed methodologies, and visual representations of their molecular pathways, this document aims to be a valuable resource for researchers in dermatology and pharmacology.
Introduction
This compound and isotretinoin are synthetic derivatives of vitamin A that have been utilized in the treatment of various dermatological conditions. This compound and its active metabolite, acitretin, are primarily used for severe psoriasis and other disorders of keratinization, while isotretinoin is a highly effective therapy for severe, recalcitrant nodular acne. Despite both being classified as retinoids, their clinical applications differ significantly, which is a direct reflection of their distinct molecular mechanisms of action. This guide will dissect these differences, focusing on their pharmacokinetics, interaction with nuclear receptors, and their downstream effects on cellular processes and gene expression.
Molecular Mechanisms of Action
The primary mechanism of action for retinoids involves their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which each have three subtypes: α, β, and γ. These receptors form heterodimers (RAR-RXR) that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription. This regulation of gene expression leads to changes in cellular differentiation, proliferation, and apoptosis.
This compound: this compound is a prodrug that is metabolized to its pharmacologically active form, acitretin. Acitretin is an agonist for all subtypes of RARs and RXRs. Its therapeutic effects in psoriasis are attributed to its ability to normalize keratinocyte differentiation and reduce the expression of pro-inflammatory cytokines.
Isotretinoin (13-cis-retinoic acid): The precise mechanism of action of isotretinoin is less direct. Isotretinoin itself has a low affinity for both RARs and RXRs. It is considered a prodrug that is converted intracellularly to other metabolites, including all-trans-retinoic acid (tretinoin), which are active agonists for RARs. The profound effect of isotretinoin on acne is primarily due to its ability to induce apoptosis in sebaceous gland cells, leading to a significant reduction in sebum production. This effect appears to be largely independent of direct RAR binding by isotretinoin itself.
Comparative Data
The following tables summarize the key differences between this compound and isotretinoin based on available experimental data.
Table 1: Comparative Pharmacokinetic Profiles
| Parameter | This compound | Isotretinoin |
| Active Form | Acitretin | Metabolites (e.g., all-trans-retinoic acid) |
| Bioavailability | ~50% (highly variable, increased with food) | ~20% (highly variable, increased with a high-fat meal) |
| Protein Binding | >99.9% (primarily to albumin) | >99.9% (primarily to albumin) |
| Elimination Half-life | This compound: Up to 120-160 days (due to storage in adipose tissue). Acitretin: ~50 hours. | 10-20 hours. |
| Metabolism | Hydrolyzed to acitretin. Acitretin can be re-esterified back to this compound, especially with alcohol consumption. | Isomerized to all-trans-retinoic acid (tretinoin) and oxidized to 4-oxo-isotretinoin. |
Table 2: Receptor Binding Affinity
Precise, directly comparable Kd or IC50 values for this compound, acitretin, and all metabolites of isotretinoin across all RAR and RXR subtypes are not consistently available in publicly accessible literature. The following is a qualitative summary based on available information.
| Compound | RARs (α, β, γ) | RXRs (α, β, γ) | Reference |
| Acitretin (active form of this compound) | Agonist (binds to all subtypes) | Agonist (binds to all subtypes) | |
| Isotretinoin | Low affinity | Low affinity | |
| All-trans-retinoic acid (Tretinoin) (metabolite of Isotretinoin) | High-affinity agonist (Kd in the low nM range for all subtypes) | Does not bind |
Table 3: Comparative Cellular Effects
| Cellular Process | This compound (via Acitretin) | Isotretinoin |
| Sebaceous Gland Apoptosis | Little to no effect. | Potent inducer of apoptosis. |
| Sebum Production | Minimal effect. | Markedly suppresses sebum production. |
| Keratinocyte Proliferation | Inhibits proliferation of hyperproliferative keratinocytes. | Inhibits proliferation. |
| Keratinocyte Differentiation | Normalizes differentiation. | Partially inhibits terminal differentiation in culture. |
Table 4: Overview of Gene Expression Modulation
| Target Cell Type | This compound (via Acitretin) | Isotretinoin |
| Keratinocytes (Psoriasis) | Downregulates pro-inflammatory cytokines (e.g., IL-6) and markers of hyperproliferation. Modulates expression of keratins. | Downregulates expression of genes involved in keratinization. |
| Sebocytes (Acne) | Not a primary target. | Upregulates pro-apoptotic genes (e.g., p53, FOXO1, TRAIL). Downregulates genes involved in lipid metabolism. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and an experimental workflow for comparing these two retinoids.
Caption: Signaling pathway of this compound/Acitretin.
Caption: Proposed signaling pathway of Isotretinoin.
Caption: Workflow for gene expression analysis.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This protocol provides a general framework for determining the binding affinity of retinoids to RARs and RXRs.
Objective: To determine the dissociation constant (Kd) or the inhibitory concentration (IC50) of this compound, acitretin, and isotretinoin metabolites for RAR and RXR subtypes.
Materials:
-
Recombinant human RARα, RARβ, RARγ, RXRα, RXRβ, and RXRγ ligand-binding domains (LBDs).
-
Radiolabeled ligand (e.g., [3H]-all-trans-retinoic acid for RARs, [3H]-9-cis-retinoic acid for RXRs).
-
Unlabeled retinoids (for competition assays).
-
Binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors and dithiothreitol).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Saturation Binding Assay (to determine Kd of the radioligand): a. Prepare serial dilutions of the radiolabeled ligand in the binding buffer. b. In a 96-well plate, add a constant amount of the receptor LBD to each well. c. Add the serially diluted radioligand to the wells. For determining non-specific binding, add a high concentration of unlabeled ligand to a parallel set of wells. d. Incubate the plate at 4°C for a predetermined time to reach equilibrium. e. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. f. Wash the filters with ice-cold binding buffer. g. Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter. h. Plot specific binding (total binding - non-specific binding) against the radioligand concentration and use non-linear regression to calculate the Kd.
-
Competition Binding Assay (to determine IC50 of test compounds): a. Prepare serial dilutions of the unlabeled test compounds (this compound, acitretin, isotretinoin metabolites). b. In a 96-well plate, add the receptor LBD, a fixed concentration of the radiolabeled ligand (typically at its Kd), and the serially diluted test compounds. c. Follow steps 1d-1g. d. Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC50.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps to quantify changes in the expression of target genes in response to retinoid treatment.
Objective: To measure the relative mRNA levels of genes involved in keratinocyte differentiation (e.g., KRT16), sebocyte apoptosis (e.g., TP53, FOXO1), and lipid metabolism in response to this compound or isotretinoin.
Materials:
-
Cultured human keratinocytes or sebocytes.
-
This compound, isotretinoin, and vehicle control.
-
RNA isolation kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR instrument and SYBR Green or TaqMan master mix.
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Cell Culture and Treatment: a. Culture human keratinocytes or sebocytes to a desired confluency. b. Treat the cells with this compound, isotretinoin, or a vehicle control at various concentrations for a specified time period (e.g., 24, 48 hours).
-
RNA Isolation and cDNA Synthesis: a. Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions. b. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer. c. Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase kit.
-
Quantitative PCR: a. Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target and housekeeping genes, and a qPCR master mix. b. Perform the qPCR reaction using a thermal cycler with the following typical stages: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension. c. Include a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.
-
Data Analysis: a. Determine the cycle threshold (Ct) value for each sample. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). c. Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.
Conclusion
This compound and isotretinoin, while both being retinoids, exhibit fundamentally different mechanisms of action that account for their distinct clinical applications. This compound, through its active metabolite acitretin, acts as a direct agonist for RARs and RXRs, primarily modulating keratinocyte differentiation and inflammation, making it effective for psoriasis. In contrast, isotretinoin has a low affinity for these receptors and functions as a prodrug. Its remarkable efficacy in acne is attributed to its ability to induce apoptosis in sebaceous glands, a mechanism that is not a prominent feature of this compound. This comparative analysis underscores the importance of understanding the specific molecular interactions and downstream cellular effects of drugs, even within the same therapeutic class, for optimizing their clinical use and for the development of new, more targeted therapies.
Etretinate's Cellular Effects: A Comparative Analysis Across Different Cell Lines
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals on the varied and cell-type-specific effects of the retinoid Etretinate. This report synthesizes available data on its impact on cell proliferation, apoptosis, and differentiation, providing a comparative analysis of its activity in different cell lines.
This compound, a second-generation retinoid, has a well-documented history in the treatment of severe psoriasis and other disorders of keratinization. Its therapeutic effects are primarily attributed to its ability to modulate gene expression through binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). However, the reproducibility and nature of this compound's effects are highly dependent on the specific cell line and cellular context. This guide provides a comparative overview of its performance in various cell lines, supported by available experimental data, to aid researchers in their study design and interpretation of results.
Comparative Efficacy of this compound Across Cell Lines
The cellular response to this compound is not uniform. Its effects on proliferation, apoptosis, and differentiation vary significantly between normal and cancerous cells, and even among different types of cancer cells. The following table summarizes the observed effects of this compound and its active metabolite, acitretin, in several key cell lines.
| Cell Line Type | Cell Line | Key Effects of this compound/Acitretin | Quantitative Data |
| Normal Keratinocytes | Normal Human Keratinocytes (NHKs) | Promotes proliferation in the presence of growth factors.[1] | Proliferation stimulated in Keratinocyte Growth Medium (KGM).[1] |
| Inhibits PMA-induced cytokine secretion (IL-1α and IL-8).[1] | - | ||
| Squamous Cell Carcinoma | HSC-1 | Accelerates cell cycle progression from G1/0 to S phase.[2] | Increased proportion of S phase cells observed via flow cytometry.[2] |
| Inhibits IL-1α secretion and enhances IL-8 secretion.[1] | - | ||
| SCL-1 | Acitretin (active metabolite) inhibits cell growth in a dose- and time-dependent manner. | - | |
| Induces apoptosis via the CD95 (Fas) signaling pathway. | - | ||
| Psoriatic Tissue | Keratinocytes (in vivo) | Reduces epidermal thickness and keratinocyte proliferation.[1] | 44% decrease in epidermal thickness and 62% reduction in keratinocyte proliferation after 8 weeks of treatment.[1] |
| Enhances keratinocyte differentiation.[1] | Increased filaggrin production and number of keratohyaline granules.[1] | ||
| Reduces inflammatory cell infiltration. | 50-65% reduction in CD3+, CD8+, and CD25+ T-lymphocyte subsets.[1] |
Signaling Pathways Modulated by this compound
The differential effects of this compound in various cell lines can be attributed to the specific signaling pathways it modulates downstream of RAR/RXR activation. The cellular context, including the expression levels of RAR and RXR subtypes and other co-regulatory proteins, plays a crucial role in determining the transcriptional output.
General Mechanism of Action
This compound, primarily through its active metabolite acitretin, binds to RARs and RXRs, which then form heterodimers. This complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene transcription. This process can influence a wide array of cellular functions including cell cycle control, differentiation, and apoptosis.[3][4]
Caption: General signaling pathway of this compound.
Cell-Type Specific Pathways
In Keratinocytes (Psoriasis): this compound appears to normalize keratinocyte function by reducing the expression of hyperproliferation and inflammation-associated genes, while promoting the expression of genes involved in terminal differentiation.
Caption: this compound's effects in psoriatic keratinocytes.
In Squamous Cell Carcinoma (HSC-1): In contrast to its effects on psoriatic keratinocytes, this compound was observed to accelerate the progression of HSC-1 cells from the G1/G0 phase to the S phase of the cell cycle. This suggests a different set of downstream target genes are affected in this cancer cell line.
Caption: this compound's pro-proliferative effect in HSC-1 cells.
Experimental Protocols
Reproducibility of in vitro studies is paramount. The following provides a general framework for assessing the effects of this compound on cell lines. Specific parameters such as cell seeding density, this compound concentration, and incubation time should be optimized for each cell line.
General Workflow for In Vitro Testing
Caption: A generalized workflow for in vitro cell-based assays.
Key Methodologies
-
Cell Culture: Cell lines should be maintained in their recommended growth medium and conditions. For experiments, cells are typically seeded in multi-well plates and allowed to adhere overnight before treatment.
-
This compound Preparation: this compound is typically dissolved in a suitable solvent, such as DMSO, to create a stock solution. Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations.
-
Cell Viability/Proliferation Assays (e.g., MTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
After the treatment period, the assay reagent is added to each well.
-
The plate is incubated for a specified time to allow for the conversion of the substrate by mitochondrial dehydrogenases in viable cells.
-
The absorbance is measured using a microplate reader.
-
-
Apoptosis Assays (e.g., Annexin V/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cells are harvested and washed after treatment.
-
Cells are then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes).
-
The stained cells are analyzed by flow cytometry.
-
-
Cell Cycle Analysis: This flow cytometry technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cells are fixed and permeabilized after treatment.
-
The cells are then stained with a DNA-binding dye (e.g., Propidium Iodide).
-
The DNA content of individual cells is measured by flow cytometry.
-
Conclusion
The effects of this compound are highly pleiotropic and context-dependent. While it demonstrates clear anti-proliferative, pro-differentiative, and anti-inflammatory effects in the context of psoriasis, its impact on cancer cell lines can be varied, with some studies even suggesting a pro-proliferative role under certain conditions. This highlights the critical need for researchers to carefully select their cell models and thoroughly characterize the cellular and molecular responses to this compound in their specific experimental system. Future research should focus on elucidating the precise molecular determinants that govern the differential responses to this compound in various cell types to better predict its therapeutic potential and limitations.
References
- 1. Cellular actions of this compound in psoriasis: enhanced epidermal differentiation and reduced cell-mediated inflammation are unexpected outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The effects of this compound and anticancer drugs on the cell line of a squamous cell carcinoma of human skin (HSC-1)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 4. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Teratogenic Potential of Etretinate and Other Retinoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the teratogenic potential of etretinate and other retinoids, drawing upon experimental data from various animal models. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction to Retinoid Teratogenicity
Retinoids, a class of compounds derived from vitamin A, are crucial for various biological processes, including embryonic development.[1][2][3][4] However, excessive exposure to exogenous retinoids during pregnancy is a well-established cause of birth defects, a phenomenon known as teratogenicity.[3][4][5][6] The teratogenic effects of retinoids are diverse and can impact the development of the central nervous system, craniofacial structures, cardiovascular system, and limbs.[3][5][7]
The mechanism of retinoid teratogenicity is primarily linked to their interaction with the retinoic acid (RA) signaling pathway.[1][2][8] Retinoids bind to and activate nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn regulate the transcription of a multitude of genes essential for normal embryonic development.[1][2][3] Disruption of the precise spatial and temporal gradients of endogenous retinoic acid by exogenous retinoids can lead to aberrant gene expression and subsequent congenital malformations.[1][2][9]
This guide focuses on comparing the teratogenic potential of this compound, a second-generation retinoid, with other notable retinoids, including its active metabolite acitretin, the widely used anti-acne medication isotretinoin, and newer generation compounds.
Comparative Teratogenic Potential: Quantitative Data
The following tables summarize the available quantitative data on the teratogenic potential of various retinoids from preclinical studies. It is important to note that direct comparison of doses across species can be challenging due to differences in metabolism and sensitivity.
| Retinoid | Animal Model | Administration Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Malformations Observed | Reference(s) |
| This compound | Rat | Oral | - | 10 | Skeletal and central nervous system abnormalities | [10] |
| Mouse | Oral | - | 0.84 | Limb defects, cleft palate | [11] | |
| Acitretin | Rat | Oral | - | - | Similar to this compound | [12] |
| Rabbit | Oral | - | - | Similar to this compound | [12] | |
| Isotretinoin | Rat | Oral | - | - | Craniofacial, cardiac, and central nervous system defects | [7][12] |
| Rabbit | Oral | - | - | Craniofacial, cardiac, and central nervous system defects | [12] | |
| Cynomolgus Monkey | Oral | 0.5 | - | Craniofacial malformations | [13] | |
| Tretinoin (all-trans-retinoic acid) | Rat | Oral | - | 6 | Visceral ectopia, limb and tail defects | [14][15] |
| Rabbit | Oral | - | 6 | Visceral ectopia, limb and tail defects | [14][15] | |
| Tazarotene | Rat | Topical | - | - | Reduced fetal body weight, skeletal ossification defects, spina bifida, hydrocephaly, cardiovascular anomalies | [16] |
| Rabbit | Topical | - | - | Reduced fetal body weight, skeletal ossification defects, spina bifida, hydrocephaly, cardiovascular anomalies | [16] | |
| Adapalene | - | - | - | - | Generally considered to have lower teratogenic potential than first and second-generation retinoids | [17][18][19] |
Table 1: Comparative Teratogenic Doses of Retinoids in Animal Models. NOAEL (No-Observed-Adverse-Effect-Level) and LOAEL (Lowest-Observed-Adverse-Effect-Level) are presented where available.
| Retinoid | Animal Model | Administration Route | Dose (mg/kg) | Maternal Plasma Concentration | Embryonic Concentration | Reference(s) |
| This compound | Mouse | Oral (infusion) | 0.84/day | 6.5 ng/mL | 12.5 ng/g | [11] |
| Acitretin (from this compound) | Mouse | Oral (infusion) | 0.84/day | 38 ng/mL | 95 ng/g | [11] |
| Tretinoin (all-trans-retinoic acid) | Rat | Oral | 6 | 98 ng.h/mL (AUC) | ~1000 ng.h/g (AUC) | [14] |
| Rabbit | Oral | 6 | 321 ng.h/mL (AUC) | ~1000 ng.h/g (AUC) | [14] | |
| Retinol | Mouse | Oral | 100 | - | Peak: 327 ng/g (all-trans-RA), 143 ng/g (all-trans-4-oxo-RA) | [20] |
Table 2: Pharmacokinetic Data Related to Teratogenicity. This table shows the maternal plasma and embryonic concentrations of retinoids or their active metabolites following administration of teratogenic doses. AUC refers to the Area Under the Curve.
Experimental Protocols
The assessment of retinoid teratogenicity typically involves in vivo studies using pregnant animals. The following is a generalized protocol based on methodologies cited in the literature.[10][21]
In Vivo Teratogenicity Assessment in Rodents
Objective: To determine the potential of a test retinoid to induce structural malformations in the developing fetus.
Animal Model: Pregnant Sprague-Dawley rats or Swiss mice are commonly used.[10][22]
Experimental Design:
-
Mating and Gestation: Female animals are mated, and the day a vaginal plug is observed is designated as gestation day (GD) 0.
-
Dosing: The test retinoid is administered to pregnant females, typically via oral gavage, during the period of major organogenesis. For rats, this is often GD 6 to 15, and for mice, GD 6 to 15.[10][11] A vehicle control group and multiple dose groups of the test compound are included.
-
Maternal Monitoring: Dams are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded.
-
Fetal Examination: On a specific gestation day (e.g., GD 20 for rats), the dams are euthanized, and the uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses.
-
External, Visceral, and Skeletal Examinations: All live fetuses are weighed and examined for external malformations. A subset of fetuses is then processed for visceral examination (e.g., using the Wilson's sectioning technique) and skeletal examination (e.g., after staining with Alizarin Red S and Alcian Blue).
Data Analysis: The incidence of malformations in the treated groups is compared to the control group. Statistical analysis is performed to determine the dose-response relationship and establish the NOAEL and LOAEL for teratogenicity.
Signaling Pathways and Mechanisms
The teratogenic effects of retinoids are mediated through the disruption of the endogenous retinoic acid signaling pathway, which is critical for embryonic patterning and organogenesis.
References
- 1. Retinoic acid signalling during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Retinoids As Teratogens | Embryo Project Encyclopedia [embryo.asu.edu]
- 4. Teratology of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoids as Teratogens | Annual Reviews [annualreviews.org]
- 6. Isotretinoin (Accutane) as a Teratogen | Embryo Project Encyclopedia [embryo.asu.edu]
- 7. Teratogenic effect of isotretinoin in both fertile females and males (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Frontiers | Reduced Retinoic Acid Signaling During Gastrulation Induces Developmental Microcephaly [frontiersin.org]
- 10. Teratogenicity of this compound during early pregnancy in the rat and its correlation with maternal plasma concentrations of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Teratogenicity of steady-state concentrations of this compound and metabolite acitretin maintained in maternal plasma and embryo by intragastric infusion during organogenesis in the mouse: a possible model for the extended elimination phase in human therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. researchgate.net [researchgate.net]
- 14. Embryotoxicity and teratogenicity of topical retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Safety of Topical Dermatologic Medications in Pregnancy - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Teratogen update: Topical use and third-generation retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Teratogen update: Topical use and third‐generation retinoids [ouci.dntb.gov.ua]
- 20. Transplacental pharmacokinetics and teratogenicity of a single dose of retinol (vitamin A) during organogenesis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Testing of retinoids for teratogenicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Head-to-Head Comparison of First and Second-Generation Retinoids: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of first and second-generation retinoids for researchers, scientists, and drug development professionals. It delves into their mechanisms of action, receptor binding affinities, clinical performance, and side-effect profiles, supported by experimental data and detailed methodologies.
Introduction to Retinoid Generations
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular proliferation, differentiation, and apoptosis.[1] They are broadly classified into generations based on their molecular structure and receptor selectivity.[2] First-generation retinoids are non-aromatic, naturally occurring or closely related compounds, including retinol, tretinoin (all-trans-retinoic acid), and isotretinoin.[3] Second-generation retinoids are mono-aromatic, synthetic analogs, with etretinate and its active metabolite, acitretin, being the primary examples.[3] This guide focuses on a head-to-head comparison of these first two generations.
Mechanism of Action: RAR and RXR Signaling
The biological effects of retinoids are mediated through their interaction with nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[4] Both RAR and RXR families have three subtypes: α, β, and γ.[4] Retinoids exert their effects by binding to RARs, which then form a heterodimer with RXRs.[4] This RAR-RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[4]
First and second-generation retinoids are considered "pan-agonists" as they do not show significant selectivity and activate all three RAR subtypes.[4][[“]]
Figure 1: Simplified Retinoid Signaling Pathway.
Receptor Binding Affinity
Both first and second-generation retinoids exhibit high binding affinity for all three RAR subtypes (α, β, and γ). All-trans-retinoic acid (tretinoin), a first-generation retinoid, binds to RARs with dissociation constants (Kd) in the low nanomolar range, indicating a strong interaction.[6] While specific Kd values for acitretin are less consistently reported in a single comparative format, it is also recognized as a pan-agonist that binds to all RAR subtypes.[7][8] Neither generation shows significant binding to RXRs.[[“]]
| Retinoid (Generation) | Receptor Subtype | Dissociation Constant (Kd) (nM) |
| Tretinoin (First) | RARα | ~0.2-0.7[6] |
| RARβ | ~0.2-0.7[6] | |
| RARγ | ~0.2-0.7[6] | |
| Acitretin (Second) | RARα, β, γ | Pan-agonist, high affinity[7][8] |
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing first and second-generation retinoids for the same indication are limited. However, data from individual studies and systematic reviews provide insights into their relative efficacy.
Acne Vulgaris
First-generation retinoids, particularly topical tretinoin and oral isotretinoin, are mainstays in acne treatment.[2][3] Second-generation retinoids are not typically used for acne. A systematic review of topical retinoids for acne found that while there were minor differences in efficacy between different retinoids, the choice of a specific agent was less critical than using it in combination with an antimicrobial agent.[9]
| Retinoid (Generation) | Study Design | Key Efficacy Findings |
| Tretinoin 0.05% gel (First) | Systematic Review | Superior to vehicle in improving Investigator Global Assessment (IGA). No significant difference in efficacy when compared to tazarotene (third-generation).[9] |
| Isotretinoin (oral) (First) | Meta-analysis | Highly effective in reducing acne lesions, with combination therapy (e.g., with laser/light) showing superior outcomes.[10] Low-dose regimens have also demonstrated significant lesion reduction.[11] |
Table 2: Clinical Efficacy of First-Generation Retinoids in Acne Vulgaris.
Psoriasis
Second-generation retinoids, specifically oral acitretin, are approved for the treatment of severe psoriasis.[4] First-generation retinoids are less commonly used for this indication.
| Retinoid (Generation) | Study Design | Key Efficacy Findings (PASI 75*) |
| Acitretin (Second) | Clinical Trial (vs. This compound) | At 8 weeks, 24% of patients on acitretin achieved PASI 75.[12] |
| German Multicenter Study | After 8 weeks, a >50% improvement in PSI score was seen in 40.5-53.8% of patients on varying doses of acitretin.[13] | |
| Canadian Multicenter Trial | After 12 weeks, 34% of patients achieved PASI 75, which increased to 78.4% for those who completed 12 months of therapy.[12] |
Table 3: Clinical Efficacy of Acitretin (Second-Generation) in Psoriasis. PASI 75 represents a 75% reduction in the Psoriasis Area and Severity Index score.
A consensus report comparing isotretinoin and acitretin across various conditions noted that for plantar warts, acitretin showed a higher complete response rate.[[“]] For hidradenitis suppurativa, acitretin demonstrated better long-term effectiveness.[[“]]
Side-Effect Profile
A significant differentiator between retinoid generations is their side-effect profile. Both generations are associated with a range of mucocutaneous and systemic adverse effects, which are often dose-dependent.
| Side Effect | First-Generation (Tretinoin, Isotretinoin) | Second-Generation (Acitretin) |
| Mucocutaneous | Cheilitis, dry skin, peeling, erythema, photosensitivity | Cheilitis, peeling of palms and soles, alopecia[13] |
| Systemic | Hypertriglyceridemia, elevated liver enzymes, myalgia, arthralgia | Hypertriglyceridemia, elevated liver enzymes and cholesterol[13] |
| Teratogenicity | High | High |
Table 4: Common Side Effects of First and Second-Generation Retinoids.
A systematic review of topical retinoids for acne highlighted that adapalene (a third-generation retinoid) has a superior tolerability profile compared to tretinoin.[9] In a study comparing acitretin with this compound for psoriasis, the side effects were similar for both second-generation retinoids.[13]
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the affinity of a retinoid for its receptor. A common method is a competitive binding assay using a radiolabeled ligand.
Figure 2: Experimental Workflow for a Radioligand Binding Assay.
Detailed Methodology:
-
Receptor Preparation: Prepare nuclear extracts from cells overexpressing a specific RAR subtype.[15]
-
Incubation: In a multi-well plate, incubate a fixed concentration of a radiolabeled retinoid (e.g., [³H]-all-trans-retinoic acid) with the receptor preparation in the presence of increasing concentrations of the unlabeled test retinoid.[1][16]
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[1]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[17]
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled retinoid to generate a competition curve. The IC50 (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) is determined. The equilibrium dissociation constant (Ki) for the test compound can then be calculated using the Cheng-Prusoff equation.[16]
Transactivation Assay
This cell-based assay measures the ability of a retinoid to activate gene transcription through its receptor. A common method is the luciferase reporter assay.
Figure 3: Experimental Workflow for a Luciferase Reporter Transactivation Assay.
Detailed Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or HEK293) and co-transfect with three plasmids: an expression vector for the desired RAR subtype, a reporter plasmid containing a luciferase gene driven by a promoter with RAREs, and a control plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter for normalization.[18][19]
-
Treatment: After transfection, treat the cells with various concentrations of the test retinoid or a vehicle control.[18]
-
Cell Lysis: After an appropriate incubation period, wash the cells and lyse them using a lysis buffer to release the cellular contents, including the expressed luciferases.[7]
-
Luciferase Activity Measurement: In a luminometer, first measure the firefly luciferase activity by adding its specific substrate. Then, add a reagent that quenches the firefly luciferase and provides the substrate for the Renilla luciferase, and measure its activity.[7][18]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the retinoid concentration to generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).[19]
Conclusion
First and second-generation retinoids are potent, non-selective activators of retinoic acid receptors. While both generations exhibit high binding affinity to all RAR subtypes, their clinical applications and side-effect profiles show notable differences. First-generation retinoids are well-established in the treatment of acne, whereas second-generation retinoids are primarily used for psoriasis. The choice between these and newer generation retinoids depends on the specific indication, desired clinical outcome, and the patient's tolerance for potential side effects. The experimental protocols provided herein offer standardized methods for the continued evaluation and comparison of these and future retinoid compounds.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. 50 Years of Topical Retinoids for Acne: Evolution of Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 4. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Reactome | Acitretin binds to RAR:RXR [reactome.org]
- 9. Topical Retinoids in Acne Vulgaris: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isotretinoin Combined Laser/Light-Based Treatments Versus Isotretinoin Alone for the Treatment of Acne Vulgaris: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of low-dose isotretinoin in acne vulgaris - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 12. skintherapyletter.com [skintherapyletter.com]
- 13. Acitretin versus this compound in psoriasis. Clinical and pharmacokinetic results of a German multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. A Bioluminescence Reporter Assay for Retinoic Acid Control of Translation of the GluR1 Subunit of the AMPA Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Evaluating the Off-Target Effects of Etretinate in Research Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Etretinate, a second-generation aromatic retinoid, has historically been a potent therapeutic agent for severe psoriasis and other keratinization disorders. Its mechanism of action is primarily attributed to its influence on gene expression, leading to the inhibition of keratinocyte proliferation and a reduction in inflammation.[1] However, its clinical use has been largely superseded by its active metabolite, acitretin, due to a more favorable pharmacokinetic profile.[2] Despite its diminished clinical role, this compound remains a valuable tool in dermatological research. Understanding its off-target effects is crucial for interpreting experimental results and for the development of safer, more specific retinoid-based therapies.
This guide provides a comparative analysis of the off-target effects of this compound and other commonly used retinoids in research, supported by experimental data and detailed methodologies.
Comparative Analysis of Off-Target Effects
The primary off-target effects of this compound and other retinoids observed in research models include teratogenicity, hepatotoxicity, and alterations in lipid metabolism. The following tables summarize the available quantitative data for this compound and its key alternatives: acitretin, isotretinoin, and tazarotene.
| Compound | Research Model | Endpoint | Observed Effect | Reference |
| This compound | Mouse Embryos | Teratogenicity | A dose of 0.84 mg/kg/day resulted in retinoid-specific defects, including limb shortening and cleft palate. | [3] |
| Human Liver Biopsies | Hepatotoxicity | 5 out of 20 patients showed morphological changes in the liver after a 6-month course at 0.75 mg/kg/day. | [4] | |
| Psoriasis Patients | Lipid Metabolism | Significant increases in mean plasma levels of total cholesterol and LDL cholesterol. | [5] | |
| Acitretin | Human Hepatocytes | Metabolism | Converted to this compound in the presence of ethanol, prolonging teratogenic potential. | [6] |
| Neuroblastoma Cells | α-secretase activity | Stimulated ADAM10 promoter activity with an EC50 of 1.5 µM. | [5] | |
| Isotretinoin | Human Pregnancy | Teratogenicity | Exposure is associated with a high risk of life-threatening birth defects. | [7] |
| Patients | Lipid Metabolism | Significantly reduced fat elimination rate and decreased muscle lipoprotein lipase activity. | [6] | |
| Tazarotene | Mouse Skin | Carcinogenicity | A long-term topical application study showed no apparent carcinogenic effects. | |
| Human Keratinocytes | Gene Expression | Increases expression of Tazarotene-Induced Gene 3 (TIG3), which is correlated with decreased proliferation. | [8] |
Key Signaling Pathways and Experimental Workflows
The off-target effects of retinoids are intrinsically linked to their on-target mechanism of action: the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear hormone receptors that function as ligand-activated transcription factors. The differential binding affinities of various retinoids for RAR and RXR subtypes, as well as their subsequent influence on gene transcription, underpin both their therapeutic efficacy and their adverse effect profiles.
Retinoid Signaling Pathway
Caption: Simplified overview of the retinoid signaling pathway.
Experimental Workflow for Assessing Teratogenicity using Zebrafish Embryos
Caption: Workflow for evaluating retinoid-induced teratogenicity.
Detailed Experimental Protocols
In Vitro Hepatotoxicity Assay
Objective: To determine the cytotoxic potential of retinoids on liver cells.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics
-
Retinoid compounds (this compound, Acitretin, Isotretinoin, Tazarotene) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the retinoid compounds in cell culture medium. The final concentration of DMSO should be less than 0.1%.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of retinoids. Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the LC50 value (the concentration that causes 50% cell death) for each retinoid.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the changes in the expression of specific target genes in response to retinoid treatment.
Materials:
-
Human keratinocytes or other relevant cell lines
-
Retinoid compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Primers for target genes (e.g., TIG3, CYP26A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat the cells with the desired concentrations of retinoids for a specific time period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated and untreated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
The evaluation of off-target effects is a critical component of preclinical drug development and basic research involving retinoids. While this compound has demonstrated therapeutic efficacy, its significant off-target effects, particularly teratogenicity and potential hepatotoxicity, underscore the need for careful consideration in experimental design and the exploration of safer alternatives. Acitretin offers an improved pharmacokinetic profile, but the potential for in vivo conversion back to this compound necessitates caution. Tazarotene, with its receptor selectivity, presents a potentially safer profile for topical applications.
The experimental protocols and comparative data presented in this guide provide a framework for researchers to objectively assess the off-target effects of this compound and other retinoids in their specific research models. By employing standardized assays and understanding the underlying signaling pathways, the scientific community can continue to develop more targeted and less toxic retinoid-based therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Teratogenicity of steady-state concentrations of this compound and metabolite acitretin maintained in maternal plasma and embryo by intragastric infusion during organogenesis in the mouse: a possible model for the extended elimination phase in human therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of potential hepatotoxicity of this compound used in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acitretin biotransformation into this compound: role of ethanol on in vitro hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ipledgeprogram.com [ipledgeprogram.com]
- 8. pnas.org [pnas.org]
Etretinate Dose-Response Dynamics: A Comparative Analysis for Dermatological Research
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the dose-response relationship of Etretinate, a second-generation retinoid, is presented here to provide researchers, scientists, and drug development professionals with a detailed comparison of its performance against its active metabolite, Acitretin. This guide summarizes key clinical data, outlines detailed experimental protocols for assessing dose-response, and visualizes the underlying signaling pathways and experimental workflows.
Clinical Efficacy: A Comparative Dose-Response Overview
This compound and its active metabolite Acitretin have been pivotal in the management of severe psoriasis. Clinical studies have established their efficacy in a dose-dependent manner. The following tables summarize the clinical response to various doses of this compound and Acitretin, as measured by the Psoriasis Area and Severity Index (PASI). A PASI 50 or PASI 75 response indicates a 50% or 75% reduction in the severity of psoriasis from baseline, respectively.
Table 1: Clinical Dose-Response of this compound in Psoriasis
| Daily Dose of this compound | Patient Cohort Size | Treatment Duration | PASI 50 Response Rate | PASI 75 Response Rate | Reference |
| 50 mg | 41 | 8 weeks | 40% | 17% | |
| 50 mg | - | 8 weeks | 61.1% (PSI >50% improvement) | - | [1] |
| ~49.2 mg (0.65 mg/kg) | 41 | 12 weeks | 80% | 45% | [2] |
Note: PSI (Psoriasis Severity Index) is a measure comparable to PASI.
Table 2: Clinical Dose-Response of Acitretin in Psoriasis
| Daily Dose of Acitretin | Patient Cohort Size | Treatment Duration | PASI 50 Response Rate | PASI 75 Response Rate | Reference |
| 10 mg | - | 8 weeks | 50% (PSI >50% improvement) | - | [1] |
| 25 mg | - | 8 weeks | 40.5% (PSI >50% improvement) | - | [1] |
| 40 mg | 127 | 8 weeks | 57% | 24% | |
| 50 mg | - | 8 weeks | 53.8% (PSI >50% improvement) | - | [1] |
| ~42.9 mg (0.58 mg/kg) | 127 | 12 weeks | 85% | 52% | [2] |
These data indicate that both this compound and Acitretin demonstrate a clear dose-dependent efficacy in treating psoriasis. While direct comparisons are complex due to variations in study design, Acitretin appears to achieve comparable or slightly higher response rates at similar dose ranges.
In Vitro Analysis of Keratinocyte Proliferation
While clinical data provides a holistic view of drug efficacy, in vitro assays are crucial for understanding the direct cellular effects of a compound. A key mechanism of retinoids in psoriasis is the normalization of keratinocyte proliferation. Due to the discontinuation of this compound in many markets, recent in vitro studies providing specific IC50 values (the concentration of a drug that inhibits a biological process by 50%) are scarce. However, historical studies confirm that this compound inhibits the proliferation of keratinocytes.[3][4] For comparative purposes, researchers can utilize standardized assays to determine the IC50 values for this compound and other compounds of interest.
Experimental Protocols
To facilitate further research and validation, detailed protocols for assessing the dose-response of retinoids on keratinocyte proliferation are provided below.
Protocol 1: MTT Assay for Keratinocyte Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Keratinocyte growth medium
-
This compound and comparator compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed keratinocytes into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5][6]
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: BrdU Incorporation Assay for Keratinocyte Proliferation
The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.
Materials:
-
Human keratinocyte cell line
-
Keratinocyte growth medium
-
This compound and comparator compounds
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add 10 µL of BrdU labeling solution to each well.[8]
-
Fixation and Denaturation: At the end of the incubation, remove the medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[8]
-
Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of diluted anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.[8]
-
Substrate Addition and Measurement: Wash the wells and add 100 µL of TMB substrate. After a 15-30 minute incubation, add 100 µL of stop solution and measure the absorbance at 450 nm.[8]
-
Data Analysis: Calculate the percentage of BrdU incorporation relative to the vehicle control. Plot the percentage of incorporation against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizing the Molecular Mechanism and Experimental Design
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
This guide provides a foundational dataset and methodological framework for the statistical validation of this compound's dose-response curve. Researchers are encouraged to utilize this information to design and execute robust comparative studies.
References
- 1. Acitretin versus this compound in psoriasis. Clinical and pharmacokinetic results of a German multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acitretin versus this compound in severe psoriasis. A double-blind randomized Nordic multicenter study in 168 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on keratinocyte proliferation and secretion of interleukin-1 alpha (IL-1 alpha) and IL-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular actions of this compound in psoriasis: enhanced epidermal differentiation and reduced cell-mediated inflammation are unexpected outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
A Comparative Guide to the Pharmacokinetics of Etretinate Across Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etretinate, a second-generation retinoid, has been historically used in the treatment of severe psoriasis and other disorders of keratinization. Its pharmacokinetic profile, particularly its high lipophilicity and long elimination half-life, has been a subject of considerable interest and concern, especially regarding its teratogenic potential. Understanding the species-specific differences in the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for the preclinical evaluation of new retinoids and for extrapolating animal data to humans. This guide provides a comparative overview of the pharmacokinetics of this compound in various species, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic parameters of this compound and its active metabolite, Acitretin, in humans and rats following oral and intravenous administrations. Data for other species such as guinea pigs, rabbits, and dogs are limited in the publicly available literature.
| Species | Compound | Administration Route & Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Terminal Half-life (t½) | Reference |
| Human | This compound | Oral, 0.8 mg/kg | 578 (median) | 4 | Not Reported | Up to 120 days (long-term therapy) | [1] |
| Acitretin (metabolite) | Oral (from this compound), 0.8 mg/kg | 161 (median) | 4 | Not Reported | ~50 hours (as Acitretin) | [1][2] | |
| Rat | This compound | IV, 6 mg/kg | Not Applicable | Not Applicable | Not Reported | 1.7 hours (plasma) | Not Reported |
| Acitretin (metabolite) | IV (from this compound), 6 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Metabolic Pathway
This compound is a prodrug that is rapidly and extensively metabolized to its pharmacologically active form, Acitretin, primarily through hydrolysis. This metabolic conversion is a key aspect of its pharmacokinetic profile.
Caption: Metabolic pathway of this compound to its active metabolite Acitretin.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are generalized protocols for key experiments involved in determining the pharmacokinetic profile of this compound.
Typical Animal Pharmacokinetic Study Workflow
Caption: General workflow for a typical animal pharmacokinetic study.
Animal Studies
-
Species and Strain: Commonly used species for pharmacokinetic studies include Sprague-Dawley or Wistar rats, Dunkin-Hartley guinea pigs, New Zealand white rabbits, and Beagle dogs. The choice of species should be justified based on metabolic similarity to humans or other study-specific objectives.
-
Animal Housing and Care: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, except during fasting periods. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Drug Formulation and Administration: For oral administration, this compound is typically suspended in a vehicle such as a mixture of oil (e.g., corn oil or sesame oil) and a surfactant to enhance solubility. The formulation is administered via oral gavage at a specified dose volume (e.g., 5-10 mL/kg for rats). For intravenous administration, this compound is dissolved in a suitable solvent and administered via a cannulated vein (e.g., tail vein in rats).
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing. Common sampling sites include the tail vein (rats), saphenous vein (rats, dogs), or jugular vein (with or without a cannula). The volume of blood collected should not exceed the recommended guidelines to avoid physiological stress to the animals. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Plasma is separated from whole blood by centrifugation (e.g., 3000 x g for 10 minutes at 4°C). To extract this compound and its metabolites, a protein precipitation method is commonly used. An organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis. An internal standard is added to the plasma samples before extraction to ensure accuracy and precision.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used for the separation of retinoids.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is employed.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 350-360 nm is suitable for this compound and Acitretin. Mass spectrometry (LC-MS/MS) can be used for higher sensitivity and selectivity.
-
-
Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, stability, and recovery.
Discussion of Species Differences
The available data, although limited, suggest significant species-related differences in the pharmacokinetics of this compound.
-
Humans: The most striking feature in humans is the extremely long terminal half-life of this compound after chronic dosing, which is attributed to its high lipophilicity and extensive storage in adipose tissue. This prolonged presence in the body is a major safety concern, particularly its teratogenic risk. The metabolism to Acitretin is a key pathway, and the pharmacokinetics of Acitretin itself are also of clinical importance.
-
Rats: In contrast to humans, the plasma half-life of this compound in rats after a single IV dose is very short (1.7 hours). This suggests a much more rapid clearance and/or a different distribution pattern in rats compared to humans. The rapid conversion to Acitretin is also observed in rats. The lack of oral pharmacokinetic data in rats makes a direct comparison of absorption characteristics with humans difficult. It is plausible that first-pass metabolism in the rat liver is substantial, which could contribute to a lower systemic exposure of the parent drug after oral administration.
Conclusion
The comparative pharmacokinetic analysis of this compound is hampered by the limited availability of comprehensive data in non-human species. The stark difference in the elimination half-life between humans and rats underscores the challenges in extrapolating pharmacokinetic data across species for highly lipophilic compounds. Further studies are warranted to elucidate the complete pharmacokinetic profiles of this compound and its metabolites in various animal models to better understand the mechanisms underlying these species differences and to aid in the development of safer retinoid-based therapies. The provided experimental protocols offer a foundation for conducting such studies in a standardized and reproducible manner.
References
Safety Operating Guide
Navigating the Safe Disposal of Etretinate: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: The proper disposal of etretinate, a potent second-generation retinoid, is a critical component of laboratory safety and environmental responsibility. Due to its significant teratogenic properties and aquatic toxicity, stringent adherence to established disposal protocols is mandatory.[1][2] This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound and its associated waste materials.
Understanding the Hazard Profile of this compound
This compound is classified as a hazardous substance, primarily due to its reproductive toxicity and potential for long-term environmental harm.[1][2] It is crucial to recognize that this compound can cause severe birth defects long after its use has been discontinued.[3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] All personnel handling this compound must be thoroughly trained on its hazards and the required safety precautions.
Quantitative Safety Data for this compound
For a clear understanding of the safety parameters associated with this compound, the following quantitative data has been compiled.
| Parameter | Value | Reference |
| Biological Half-Life | Approximately 120 days | [3][4] |
| Hazardous Waste Incineration Temperature | >850°C (1562°F) | General guidance for hazardous waste |
| RCRA Waste Code (Presumptive) | U-listed (as a toxic waste) | Based on toxicity and teratogenicity |
| Oral LD50 (Rat) | >4000 mg/kg | [2] |
| Oral TDLo (Human) | 78 mg/kg/26w | [2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the mandatory procedures for the disposal of this compound and contaminated materials in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify all this compound-contaminated waste. This includes:
-
Unused or expired this compound powder.
-
Empty stock bottles and vials.
-
Contaminated laboratory consumables (e.g., pipette tips, tubes, flasks).
-
Contaminated Personal Protective Equipment (PPE) (e.g., gloves, disposable lab coats).
-
Solutions containing this compound.
-
Spill cleanup materials.
-
-
Segregate this compound waste at the point of generation. Never mix this compound waste with non-hazardous waste streams.[5][6]
Step 2: Waste Containment and Labeling
-
Solid Waste:
-
Liquid Waste:
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[7] After triple-rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies.
-
Step 3: Storage of this compound Waste
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.[7]
-
Secondary containment should be used for all liquid waste containers to prevent spills.[5]
Step 4: Disposal Procedure
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash. [7]
-
The primary method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste management facility.[5] This process ensures the complete destruction of the hazardous compound.
Experimental Protocols
While this document focuses on disposal, it is critical to handle this compound with extreme caution during experimental procedures. Always consult the Safety Data Sheet (SDS) for specific handling instructions. Standard protocols should include the use of a certified chemical fume hood, appropriate PPE (gloves, lab coat, eye protection), and designated equipment to prevent cross-contamination.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and protecting the broader ecosystem. Always consult your institution's specific waste management policies and the relevant local, state, and federal regulations.
References
- 1. echemi.com [echemi.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Clinical Factors Affecting the Serum Retention of a Teratogenic this compound after the Acitretin Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound kinetics during chronic dosing in severe psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. clinicallab.com [clinicallab.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling Etretinate
For researchers, scientists, and drug development professionals, the safe handling of Etretinate, a second-generation retinoid, is paramount due to its significant health risks, including teratogenicity.[1][2][3] Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure. This guide provides essential, step-by-step instructions for the operational handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Item and Specifications |
| Hand Protection | Gloves: Nitrile or rubber gloves are recommended. Double gloving should be considered to provide an additional layer of protection.[4] Always use powder-free gloves to avoid aerosolization of the compound.[5] Change gloves regularly, at least every 30 to 60 minutes, or immediately if they are damaged or contaminated.[5] After use, wash hands thoroughly. |
| Body Protection | Lab Coat/Coverall: For quantities up to 500 grams, a standard laboratory coat may be sufficient.[4] For larger quantities (up to 1 kilogram), a disposable laboratory coat or a coverall with low permeability is recommended.[4] Gowns should be lint-free with a solid front, long sleeves, and tight-fitting cuffs.[6] |
| Eye and Face Protection | Goggles/Face Shield: Chemical safety goggles are essential to protect the eyes from dust particles.[4] In situations with a higher risk of splashing, a full face shield should be worn in addition to safety goggles.[4] Standard eyeglasses are not a substitute for proper eye protection. |
| Respiratory Protection | Respirator: A dust respirator should be worn to prevent inhalation of this compound powder.[4] For situations with potential for significant aerosol generation, such as cleaning up large spills, a chemical cartridge-type respirator may be necessary.[5] |
| Foot Protection | Shoe Covers: Protective shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[4] |
| Head Protection | Head Covering: A head covering is recommended to prevent contamination of the hair.[4] |
Occupational Exposure Limits
While specific Permissible Exposure Limits (PELs) from OSHA or Recommended Exposure Limits (RELs) from NIOSH for this compound have not been established, a cautious approach is warranted due to its potency and toxicity. The pharmaceutical industry often targets an occupational exposure limit (OEL) of less than 10 µg/m³ for potent or toxic drugs, a guideline that should be considered when assessing risk and implementing control measures.
Experimental Protocol: Weighing and Dissolving Solid this compound
This protocol outlines the steps for safely weighing and preparing a stock solution of this compound.
1. Preparation and Pre-Handling:
- Ensure the work area, preferably a chemical fume hood or a designated containment area, is clean and uncluttered.
- Verify that all necessary PPE is available and in good condition.
- Prepare all required equipment, including a calibrated analytical balance, weighing paper or boat, spatula, appropriate solvent, and sealable container for the final solution.
- Place a plastic-backed absorbent liner on the work surface to contain any potential spills.
2. Donning Personal Protective Equipment:
- Wash hands thoroughly.
- Don a lab coat or coverall, ensuring it is fully fastened.
- Put on the first pair of nitrile or rubber gloves.
- Don a head covering and shoe covers.
- Wear chemical safety goggles and a face shield.
- Fit and wear a dust respirator.
- Put on the second pair of gloves, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.[6]
3. Handling and Weighing:
- Carefully open the container of this compound inside the chemical fume hood.
- Using a clean spatula, transfer the desired amount of solid this compound onto the weighing paper or boat on the analytical balance.
- Perform this task slowly and carefully to avoid generating dust.
- Once the desired weight is obtained, securely close the primary container of this compound.
4. Dissolution:
- Carefully transfer the weighed this compound into the designated container for the solution.
- Add the appropriate solvent to the container.
- Seal the container and mix gently until the solid is fully dissolved. Avoid vigorous shaking that could create aerosols.
5. Post-Handling and Decontamination:
- Wipe down the spatula, weighing paper/boat, and any other contaminated surfaces with a suitable decontamination solution.
- Dispose of all contaminated disposable items, including the absorbent liner and weighing paper, as hazardous waste.
6. Doffing Personal Protective Equipment:
- Remove the outer pair of gloves and dispose of them as hazardous waste.
- Remove the face shield and goggles.
- Remove the lab coat or coverall by rolling it inward to contain any potential contamination on the outer surface, and dispose of it in a designated container.
- Remove shoe covers and head covering.
- Remove the inner pair of gloves and dispose of them as hazardous waste.
- Wash hands thoroughly with soap and water.
Spill Management and Disposal Plan
Minor Spills:
-
Containment: Immediately contain the spillage.
-
Cleanup: Wear appropriate PPE. Use dry cleanup procedures to avoid generating dust.[4] Gently sweep or vacuum the spilled material. If sweeping, dampen the material with water to prevent it from becoming airborne.[4] The vacuum cleaner must be fitted with a HEPA filter.[4]
-
Disposal: Place the collected material and all cleanup supplies into a sealed, labeled container for hazardous waste disposal.[4]
Major Spills:
-
Evacuation and Notification: Evacuate the area and alert emergency responders, informing them of the location and nature of the hazard.[4]
-
Cleanup: Only trained personnel with appropriate respiratory protection should handle major spills.
Waste Disposal:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[4]
-
Collect all waste in clearly labeled, sealed containers.[4]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4] Do not allow wash water from cleaning equipment to enter drains.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | C23H30O3 | CID 5282375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dnacih.com [dnacih.com]
- 5. cdc.gov [cdc.gov]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-3 | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
